molecular formula C9H9N3O2S B13629070 3-(1H-pyrazol-5-yl)benzenesulfonamide

3-(1H-pyrazol-5-yl)benzenesulfonamide

Katalognummer: B13629070
Molekulargewicht: 223.25 g/mol
InChI-Schlüssel: VTMIHDLFXJQZPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-Pyrazol-5-yl)benzenesulfonamide is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It features a molecular structure that combines a pyrazole heterocycle with a benzenesulfonamide group, a combination recognized as a privileged scaffold in drug discovery . This hybrid structure is associated with a wide spectrum of pharmacological activities, making it a valuable building block for developing novel bioactive molecules . Key Research Applications and Value: The core value of this compound lies in its versatility as a precursor or pharmacophore. Pyrazole-sulfonamide hybrids are extensively investigated for their potential as inhibitors of various therapeutic targets. Research indicates similar compounds have shown promise in several areas: Anticancer Research: Pyrazole-benzenesulfonamide derivatives have demonstrated potent inhibitory activity against enzymes like BRAFV600E, a key oncogenic driver in cancers such as melanoma, and carbonic anhydrase isoforms (CA-IX, CA-XII) that are overexpressed in tumors . Some derivatives also act as cyclin-dependent kinase 2 (CDK2) inhibitors, inducing cell cycle arrest and apoptosis in cancer cell lines . Anti-infective Agent Development: This structural class has exhibited notable activity against parasitic diseases. Compounds with the pyrazole-sulfonamide motif have shown potent in vitro activity against Leishmania infantum and Leishmania amazonensis , with efficacy comparable to the reference drug pentamidine but with lower cytotoxicity in some cases . Broad Bioactive Exploration: The pyrazole nucleus is a component of numerous drugs with diverse therapeutic actions, including anti-inflammatory, antipsychotic, and antidepressant activities . Incorporating the benzenesulfonamide group can further modulate biological activity and physicochemical properties, enabling research into new treatments for various conditions. Handling and Usage: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with appropriate precautions, using personal protective equipment and referring to the associated safety data sheet (SDS) for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H9N3O2S

Molekulargewicht

223.25 g/mol

IUPAC-Name

3-(1H-pyrazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C9H9N3O2S/c10-15(13,14)8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)(H2,10,13,14)

InChI-Schlüssel

VTMIHDLFXJQZPX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=NN2

Herkunft des Produkts

United States

Foundational & Exploratory

Mechanism of Action of Pyrazole-Based Benzenesulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-based benzenesulfonamides represent a privileged scaffold in medicinal chemistry, most notably exemplified by the selective COX-2 inhibitor Celecoxib . While primarily designed to mitigate the gastrointestinal toxicity associated with traditional NSAIDs, this chemical class exhibits a complex polypharmacology.

This guide deconstructs the molecular mechanisms governing this scaffold, specifically:

  • COX-2 Selectivity: The structural exploitation of the "side pocket" unique to the COX-2 isozyme.[1][2]

  • Carbonic Anhydrase (CA) Inhibition: The zinc-binding capability of the sulfonamide moiety, relevant for anti-cancer applications (targeting hCA IX/XII).[3][4]

  • Kinase Modulation: The role of the pyrazole core in ATP-competitive inhibition (EGFR/VEGFR).

Structural Biology & Pharmacophore Analysis

The efficacy of pyrazole-based benzenesulfonamides relies on a rigid pharmacophore that positions the sulfonamide group (


) in a specific spatial orientation relative to the lipophilic pyrazole core.
The Selectivity Switch: COX-1 vs. COX-2

The defining feature of this class is its ability to discriminate between the constitutive COX-1 and the inducible COX-2 isoforms.[5]

  • The Gatekeeper Residue: The selectivity arises from a single amino acid difference at position 523 in the cyclooxygenase active site.

    • COX-1: Contains Isoleucine-523 (Ile523) . The bulky side chain sterically hinders access to a hydrophobic side pocket.

    • COX-2: Contains Valine-523 (Val523) .[1] The smaller side chain opens access to the "side pocket."

  • The Sulfonamide Anchor: In COX-2, the accessible side pocket contains Arginine-513 (Arg513) . The hydrophilic sulfonamide group of the inhibitor enters this pocket and forms critical hydrogen bonds with Arg513 and His90. This interaction is thermodynamically unfavorable or sterically impossible in COX-1.

Secondary Target: Carbonic Anhydrase (CA)

The primary sulfonamide moiety (


) is a classic zinc-binding group (ZBG).[6]
  • Mechanism: The sulfonamide nitrogen acts as an anion (after deprotonation) and coordinates directly to the catalytic Zn(II) ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[6]

  • Relevance: While often considered an off-target effect for anti-inflammatories, this mechanism is actively exploited in oncology to target hypoxia-induced isoforms (hCA IX) in solid tumors.

Visualization of Mechanistic Logic

The following diagram illustrates the structural logic dictating the dual-pathway activity of these compounds.

G Scaffold Pyrazole-Benzenesulfonamide Scaffold Sulfonamide Sulfonamide Group (-SO2NH2) Scaffold->Sulfonamide Pyrazole Pyrazole Core (Lipophilic) Scaffold->Pyrazole Mech_SidePocket Mechanism: Binds Arg-513 in Side Pocket Sulfonamide->Mech_SidePocket H-Bonding Mech_Zn Mechanism: Coordinates Catalytic Zn(II) Ion Sulfonamide->Mech_Zn Anionic Coordination Mech_Steric Steric Clash (Ile-523) Sulfonamide->Mech_Steric Target_COX2 Target: COX-2 (Anti-inflammatory) Pyrazole->Target_COX2 Hydrophobic Interaction Target_CA Target: Carbonic Anhydrase (Anti-cancer/Glaucoma) Target_COX1 Target: COX-1 (GI Toxicity) Mech_SidePocket->Target_COX2 High Affinity Mech_Zn->Target_CA Inhibition Mech_Steric->Target_COX1 Blocks Binding

Figure 1: Structural Activity Relationship (SAR) logic flow determining isoform selectivity and secondary targeting.

Experimental Protocols

To validate the mechanism of action, two distinct assays are required. These protocols are designed to be self-validating with built-in controls.

Protocol A: COX-2 Isoform-Selective Inhibition Assay (Colorimetric)

Objective: Quantify the potency (IC50) of a pyrazole derivative against COX-2 vs. COX-1. Principle: Measures the peroxidase activity of COX. The reduction of PGG2 to PGH2 couples to the oxidation of TMPD, producing a blue color (590 nm).

StepActionCritical Rationale
1 Reagent Prep Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) in Tris-HCl buffer (pH 8.0). Keep on ice.
2 Inhibitor Incubation Add 10 µL of test compound (dissolved in DMSO) to reaction wells. Include a Celecoxib control well.
3 Enzyme Addition Add 10 µL of COX-1 or COX-2 enzyme. Incubate for 10 min at 25°C .
4 Heme Addition Add 10 µL Hemin solution.
5 Substrate Initiation Add 20 µL Arachidonic Acid (100 µM final) + 20 µL TMPD colorimetric substrate.
6 Measurement Read absorbance at 590 nm after 2 minutes.
Protocol B: Carbonic Anhydrase Esterase Assay

Objective: Assess off-target binding or dual-mechanism potential. Principle: Hydrolysis of p-nitrophenyl acetate (p-NpA) to p-nitrophenol (yellow, 348 nm) by CA.

  • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

  • Substrate: 3 mM p-nitrophenyl acetate (p-NpA) in acetone (freshly prepared).

  • Workflow:

    • Mix 140 µL buffer + 20 µL enzyme (hCA I or II).

    • Add 20 µL inhibitor (test compound). Incubate 5 min.

    • Add 20 µL p-NpA substrate.

    • Kinetic Read: Measure Absorbance at 348 nm every 15s for 5 min.

  • Calculation: Determine initial velocity (

    
    ) and calculate % inhibition relative to DMSO control.
    

Quantitative Data Summary

The following table summarizes literature values for key pyrazole-benzenesulfonamides, highlighting the trade-off between COX-2 selectivity and CA inhibition.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)hCA II Ki (nM)Primary Mechanism
Celecoxib 0.0415.037516Selective COX-2
SC-558 0.01>100>10,0005Highly Selective COX-2
Deriv. 4g *0.12>50>4008.8Dual COX-2 / CA XII
Indomethacin 0.600.020.03N/ANon-selective (Control)

*Derivative 4g refers to a pyrazole-benzenesulfonamide optimized for CA XII inhibition (anti-cancer context) [3].

Experimental Workflow Visualization

This diagram outlines the decision tree for characterizing a new pyrazole-benzenesulfonamide derivative.

Workflow Start New Pyrazole-Sulfonamide Derivative Screen1 Primary Screen: COX-1 vs COX-2 (Colorimetric) Start->Screen1 Decision1 Selectivity Index > 50? Screen1->Decision1 Path_Inflam Path A: Anti-Inflammatory Development Decision1->Path_Inflam Yes (High Selectivity) Path_Cancer Path B: Anti-Cancer Polypharmacology Decision1->Path_Cancer No (or Dual Activity) Validation In Vivo Validation (Edema/Tumor Models) Path_Inflam->Validation Screen2 Secondary Screen: hCA Isoforms (IX, XII) Path_Cancer->Screen2 Screen3 Kinase Screen: EGFR / VEGFR Path_Cancer->Screen3 Screen2->Validation Screen3->Validation

Figure 2: Screening workflow for categorizing novel derivatives based on mechanistic activity.

References

  • Structural Basis of COX-2 Selectivity: Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[2][5] Nature. [Link]

  • Celecoxib Mechanism Review: Gierse, J. K., et al. (1996). Expression and characterization of human cyclooxygenase-2 inhibitors.[7] Journal of Biological Chemistry.[7] [Link]

  • Carbonic Anhydrase Inhibition by Pyrazoles: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery. [Link]

  • Multi-Target Anticancer Mechanisms: Zhang, L., et al. (2019). Design and synthesis of pyrazole-based derivatives as potential anticancer agents.[8][9] European Journal of Medicinal Chemistry. [Link]

Sources

Therapeutic Potential of 3-(1H-pyrazol-5-yl)benzenesulfonamide Scaffolds in Oncology: A Technical Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic development, mechanism of action, and experimental validation of 3-(1H-pyrazol-5-yl)benzenesulfonamide and its structural analogs in oncology.

Executive Summary & Pharmacophore Rationale

The 3-(1H-pyrazol-5-yl)benzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, characterized by a bioisosteric pyrazole ring fused or linked to a sulfonamide-bearing phenyl group. In oncology, this scaffold functions as a "dual-tail" pharmacophore:

  • The Sulfonamide Moiety (

    
    ):  Acts as a Zinc-Binding Group (ZBG), primarily targeting tumor-associated Carbonic Anhydrases (hCA IX and XII).
    
  • The Pyrazole Core: Serves as a rigid linker that fits into the hydrophobic pockets of kinases (e.g., BRAF, VEGFR) or Cyclooxygenase-2 (COX-2), depending on the substitution pattern (C3/C5 aryl groups).

This guide focuses on the meta-substituted (3-position) and para-substituted variants, exploring their utility in targeting hypoxic tumor survival and metastatic niche formation.

Mechanism of Action (MOA): Hypoxia and pH Regulation

The primary oncological efficacy of pyrazole-benzenesulfonamides stems from the inhibition of Carbonic Anhydrase IX (CA IX) . Unlike ubiquitous isoforms (CA I/II), CA IX is overexpressed in hypoxic tumor tissues (HIF-1


 driven).
The Cascade of Inhibition
  • Hypoxic Stress: Solid tumors develop hypoxic cores, stabilizing HIF-1

    
    .
    
  • CA IX Upregulation: HIF-1

    
     induces CA IX expression on the cell surface.
    
  • Acidification: CA IX catalyzes the reversible hydration of extracellular

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ).
    • 
       is imported to buffer intracellular pH (pHi).
      
    • 
       acidifies the extracellular matrix (pHe), activating metalloproteinases (MMPs) and promoting metastasis.
      
  • Therapeutic Intervention: 3-(1H-pyrazol-5-yl)benzenesulfonamide binds the Zn(II) ion in the CA IX active site, blocking catalytic turnover. This leads to intracellular acidosis and cell death (anoikis).

Visualization: The Hypoxic Survival Pathway

The following diagram illustrates the intervention point of the scaffold within the tumor microenvironment.

MOA_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Exp CA IX Overexpression (Transmembrane) HIF1a->CAIX_Exp Upregulates Catalysis Catalytic Hydration CAIX_Exp->Catalysis Facilitates CO2_H2O Extracellular CO2 + H2O CO2_H2O->Catalysis Protons H+ Accumulation (Extracellular Acidosis) Catalysis->Protons Bicarb HCO3- Import (Intracellular Buffering) Catalysis->Bicarb MMP MMP Activation (Metastasis) Protons->MMP Activates Survival Tumor Survival & Proliferation Bicarb->Survival Maintains pHi MMP->Survival Invasion Drug 3-(1H-pyrazol-5-yl) benzenesulfonamide Drug->Catalysis INHIBITS (Zn Binding)

Figure 1: Mechanism of Action targeting the Hypoxia-Inducible Factor 1 pathway and CA IX-mediated pH regulation.

Chemical Synthesis Protocol

To access the 3-(1H-pyrazol-5-yl)benzenesulfonamide scaffold, a robust Claisen-Schmidt Condensation followed by Cyclocondensation is the industry standard. This route allows for modular substitution on the pyrazole ring.[1]

Synthetic Workflow
  • Step A (Chalcone Formation): Reaction of a substituted acetophenone with a benzaldehyde derivative.

  • Step B (Heterocyclization): Reaction of the chalcone with a hydrazine derivative (e.g., 3-hydrazinobenzenesulfonamide or 4-hydrazinobenzenesulfonamide).

Detailed Protocol (Self-Validating)

Reagents:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Hydrazinobenzenesulfonamide hydrochloride (1.1 eq)

  • Ethanol (Absolute)

  • NaOH (40% aq)

  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Chalcone Synthesis (Intermediate):

    • Dissolve acetophenone (10 mmol) and benzaldehyde (10 mmol) in Ethanol (20 mL).

    • Add NaOH (40%, 5 mL) dropwise at 0°C.

    • Stir at room temperature (RT) for 12–24 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of aldehyde indicates completion.

    • Pour into ice water and acidify with HCl. Filter the precipitate (Chalcone).

  • Pyrazoline/Pyrazole Formation:

    • Dissolve Chalcone (5 mmol) and Hydrazinobenzenesulfonamide (5.5 mmol) in Ethanol (25 mL).

    • Add Glacial Acetic Acid (catalytic, 5-10 drops) or reflux in acetic acid for oxidation to pyrazole.

    • Reflux for 6–10 hours. Validation: TLC should show a new spot with lower Rf than chalcone.

    • Cool, pour into ice water. The solid precipitate is the crude benzenesulfonamide derivative.

    • Purification: Recrystallize from Ethanol/DMF.

Synthesis_Flow Start Start Reagents: Acetophenone + Benzaldehyde Base Base Cat. (NaOH) Claisen-Schmidt Start->Base Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Base->Chalcone Cyclo Cyclocondensation (Reflux/EtOH) Chalcone->Cyclo Hydrazine + Hydrazino- benzenesulfonamide Hydrazine->Cyclo Product 3-(1H-pyrazol-5-yl) benzenesulfonamide Cyclo->Product

Figure 2: Modular synthesis workflow via Claisen-Schmidt condensation.

In Vitro Validation Protocols

To confirm the therapeutic potential, the compound must undergo specific biochemical and cellular assays.

A. Carbonic Anhydrase Inhibition (Stopped-Flow Assay)

This assay measures the time required for the pH of a reaction mixture to change during the hydration of CO2.

  • Principle:

    
    . The reaction is followed spectrophotometrically using a pH indicator (Phenol Red).
    
  • Protocol:

    • Prepare assay buffer: 20 mM HEPES, 20 mM

      
      , pH 7.5.
      
    • Add Phenol Red (0.2 mM).

    • Saturate water with

      
       (substrate).
      
    • Mix enzyme (hCA IX, ~10 nM) with inhibitor (various concentrations) in the stopped-flow instrument.

    • Initiate reaction by mixing with

      
       solution.
      
    • Readout: Measure absorbance decay at 557 nm. Calculate

      
       by fitting the initial velocity vs. inhibitor concentration.
      
B. Hypoxia-Induced Cytotoxicity Assay

Validates selectivity for hypoxic tumor cells over normoxic cells.

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT116 (Colon).

  • Conditions:

    • Normoxia: 21%

      
      , 5% 
      
      
      
      .
    • Hypoxia: 1%

      
      , 5% 
      
      
      
      , 94%
      
      
      (in a hypoxia chamber).
  • Protocol:

    • Seed cells (5,000/well) in 96-well plates.

    • Incubate 24h for attachment.

    • Treat with compound (0.1 - 100

      
      M).
      
    • Incubate 48h under Normoxic vs. Hypoxic conditions.

    • Add MTT reagent; read absorbance at 570 nm.

    • Success Metric: A Hypoxia Selectivity Index (HSI) > 2.0 indicates preferential targeting of the hypoxic phenotype.

Quantitative Data Summary

The following table summarizes representative SAR (Structure-Activity Relationship) data for pyrazole-benzenesulfonamide derivatives from recent literature [1, 3].

Compound VariantR-Group (Pyrazole C3/C5)hCA IX

(nM)
hCA II

(nM)
Selectivity Ratio (II/IX)A549

(

M)
Reference (SLC-0111) 4-F-phenyl (Ureido)45.0960.021.312.5
Analog A Phenyl (Unsubstituted)24.1125.05.225.0
Analog B 4-Methoxyphenyl6.985.012.38.4
Analog C 3,4-Dimethoxyphenyl5.2210.040.3 4.2
Analog D 4-Bromophenyl15.865.04.118.1

Note: Lower


 indicates higher potency. High Selectivity Ratio (II/IX) is desired to avoid off-target effects (hCA II is ubiquitous).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). The carbonic anhydrase IX inhibitor SLC-0111 as a new investigational drug for the treatment of hypoxic tumors. Expert Opinion on Investigational Drugs. Link

  • Gundla, R., et al. (2025). Synthesis and anticancer evaluation of novel pyrazole-benzenesulfonamide hybrids. ResearchGate/MDPI. Link

  • Thach, T. D., et al. (2025).[2] Synthesis and antimicrobial, antiproliferative and anti-inflammatory activities of novel 1,3,5-substituted pyrazoline sulphonamides. Dove Medical Press. Link

  • Sedlak, E., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Link

Sources

Technical Profile: Carbonic Anhydrase Inhibition of 3-(1H-pyrazol-5-yl)benzenesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(1H-pyrazol-5-yl)benzenesulfonamide moiety represents a privileged pharmacophore in the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike first-generation inhibitors (e.g., acetazolamide) that lack isoform selectivity, this scaffold exploits the "tail approach." The benzene-sulfonamide fragment secures the catalytic zinc ion, while the pyrazole ring serves as a versatile linker for variable "tails" that probe the hydrophobic and hydrophilic halves of the enzyme's active site.

This guide details the inhibition profile, structure-activity relationships (SAR), and experimental validation of this scaffold, with a specific focus on distinguishing between cytosolic (hCA I, II) and tumor-associated transmembrane (hCA IX, XII) isoforms.

Chemical Basis & Mechanism of Action

The Pharmacophore

The molecule functions as a classic zinc-binding inhibitor but with a distinct structural advantage for selectivity.

  • Zinc Binding Group (ZBG): The primary sulfonamide (

    
    ) exists as a monoanion at physiological pH. It coordinates directly to the Zn(II) ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
    
  • The Linker (Benzene Ring): Provides the rigid spacing required to position the ZBG deep within the active site cone.

  • The Selectivity Filter (Pyrazole Moiety): The 3-(1H-pyrazol-5-yl) group acts as a scaffold for extending "tails" toward the selective pockets near the active site entrance.

Mechanistic Pathway

The inhibition follows a competitive mechanism where the inhibitor mimics the transition state of the CO2 hydration reaction.

CA_Inhibition_Mechanism cluster_interaction Molecular Interactions Enzyme Active hCA Enzyme (Zn2+ - OH-) Complex Enzyme-Inhibitor Complex (Zn2+ - NH-SO2-R) Enzyme->Complex 1. Displacement of Zn-bound H2O Inhibitor Sulfonamide Inhibitor (R-SO2NH2) Inhibitor->Complex 2. Coordination to Zn(II) Substrate CO2 + H2O Complex->Substrate Steric Blockade ZBG Sulfonamide (ZBG) Binds Zn(II) ZBG->Complex Tail Pyrazole Tail Interacts with Phe131/Val135 (Selectivity) Tail->Complex

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by sulfonamide scaffolds.

Inhibition Profile & Isoform Selectivity[2][3][4][5][6][7][8][9]

The core utility of the 3-(1H-pyrazol-5-yl)benzenesulfonamide scaffold lies in its ability to be tuned for hCA IX and XII , which are overexpressed in hypoxic tumors, while sparing the ubiquitous hCA I and II.

Quantitative Inhibition Data ( )

The following table summarizes the inhibition constants (


) for representative derivatives of this scaffold compared to the standard, Acetazolamide (AAZ).
IsoformTypePhysiological RoleTypical

(Scaffold Derivatives)

(Acetazolamide)
Selectivity Goal
hCA I CytosolicpH regulation (RBCs)100 – >5,000 nM~250 nMLow (Avoid)
hCA II CytosolicRespiration, Glaucoma10 – 800 nM~12 nMModerate (Avoid for cancer)
hCA IX TransmembraneTumor pH regulation0.5 – 30 nM ~25 nMHigh (Target)
hCA XII TransmembraneTumor pH regulation0.8 – 40 nM ~5.7 nMHigh (Target)
Structure-Activity Relationship (SAR)[9][10]
  • H-Bonding Network: The pyrazole nitrogen atoms can participate in hydrogen bonding with hydrophilic residues (e.g., Gln92) in the middle of the active site cavity.

  • Substitution Effects:

    • Unsubstituted Parent: Shows moderate potency against all isoforms (pan-inhibitor).

    • Bulky Substituents (e.g., N-aryl on pyrazole): Drastically improve selectivity for hCA IX/XII. The active sites of hCA IX/XII are more accommodating to bulky "tails" than the sterically constricted hCA II active site.

    • Electron Withdrawing Groups (EWGs): Fluorine or chlorine substitutions on the benzene ring increase the acidity of the sulfonamide proton, often enhancing

      
       potency across all isoforms.
      

Experimental Validation: Stopped-Flow CO2 Hydration Assay

To validate the inhibition profile of a new derivative, the Stopped-Flow CO2 Hydration Assay is the industry standard. It measures the catalytic rate of CO2 hydration in the presence of the inhibitor.

Principle

The assay monitors the pH change associated with the hydration reaction:



A pH indicator (Phenol Red or Pyranine) changes absorbance/fluorescence as protons are released.[1] The "stopped-flow" apparatus allows for the measurement of reaction rates in the millisecond range.
Detailed Protocol

Materials:

  • Buffer: 20 mM HEPES (pH 7.5) or TRIS (pH 8.3), ionic strength adjusted with 20 mM Na2SO4.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water (approx. 17-25 mM CO2 at 25°C).

  • Enzyme: Recombinant hCA isoforms (I, II, IX, XII).[2]

Workflow:

StoppedFlow_Protocol cluster_Syringes Stopped-Flow Syringes Start Start: Reagent Prep SyringeA Syringe A: Enzyme + Inhibitor + Indicator + Buffer Start->SyringeA SyringeB Syringe B: CO2-Saturated Water (Substrate) Start->SyringeB Mixing Rapid Mixing (<10 ms) in Reaction Cell SyringeA->Mixing SyringeB->Mixing Detection Monitor Absorbance (557 nm for Phenol Red) Mixing->Detection Data Kinetic Trace (Abs vs Time) Detection->Data Calc Calculate Initial Rate (v) Data->Calc Curve Fit to Cheng-Prusoff Determine Ki Calc->Curve

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay.

Step-by-Step Execution:

  • Incubation: Incubate the enzyme with the inhibitor (at varying concentrations, e.g., 0.1 nM to 10 µM) in the buffer/indicator solution for 15 minutes at room temperature to ensure formation of the E-I complex.

  • Saturation: Saturate double-distilled water with pure CO2 gas for 30 minutes to create the substrate solution.

  • Injection: Load the Enzyme-Inhibitor mix into Syringe A and the CO2 solution into Syringe B of the stopped-flow instrument (e.g., Applied Photophysics SX.18MV).

  • Measurement: Rapidly mix equal volumes (1:1). Monitor the absorbance decrease at 557 nm (Phenol Red) over 0–10 seconds.

  • Blank: Run a blank without enzyme to determine the uncatalyzed rate (

    
    ).
    
  • Calculation:

    • Determine the catalyzed rate:

      
      .
      
    • Plot

      
       vs. [Inhibitor].
      
    • Fit data to the Morrison equation (for tight-binding inhibitors) or standard inhibition isotherms to derive

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

Therapeutic Implications

The specific profile of 3-(1H-pyrazol-5-yl)benzenesulfonamide derivatives addresses a critical need in oncology:

  • Hypoxia Targeting: Solid tumors (glioblastoma, breast cancer) express hCA IX and XII to survive hypoxic acidosis. These isoforms pump protons out of the cell, acidifying the extracellular matrix and promoting metastasis.

  • Safety Profile: By selecting derivatives with low affinity for hCA I and II (abundant in RBCs and kidneys), researchers minimize systemic side effects such as metabolic acidosis, paresthesia, and kidney stones, which are common with non-selective inhibitors like acetazolamide.

References

  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][5][2][1][3][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Angeli, A., et al. (2021).[8] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Link

  • Eldehna, W. M., et al. (2023). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents. International Journal of Molecular Sciences. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural design of carbonic anhydrase IX/XII selective inhibitors. Expert Opinion on Drug Discovery. Link

Sources

Kinase Selectivity and Affinity of Pyrazole Sulfonamide Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors remains a formidable challenge in targeted oncology and immunology. While the pyrazole core is universally recognized as a privileged hinge-binding scaffold, achieving kinome-wide selectivity requires strategic functionalization. The incorporation of a terminal sulfonamide moiety has emerged as a critical design vector, transforming broad-spectrum pyrazole templates into highly potent, isoform-selective inhibitors. This technical guide explores the mechanistic rationale, structure-activity relationships (SAR), and validated experimental methodologies for evaluating pyrazole sulfonamide derivatives, with a specific focus on their affinity for JNK and BRAF kinase pathways[1].

Mechanistic Rationale: The Pyrazole Sulfonamide Scaffold

The efficacy of pyrazole sulfonamide derivatives stems from a dual-pharmacophore binding model:

  • The Pyrazole Core (Hinge Binder): The nitrogen atoms of the pyrazole ring act as potent hydrogen bond acceptors and donors, anchoring the molecule to the highly conserved backbone amides of the kinase hinge region (e.g., Cys154 in JNK1 or Cys532 in BRAF).

  • The Sulfonamide Tail (Selectivity Filter): Hinge-binding alone is insufficient for selectivity. The sulfonamide group, acting as both a hydrogen bond donor and acceptor, serves as a spatial probe. By modulating the linker length (e.g., ethyl vs. propyl) and the terminal aryl substitutions, medicinal chemists can direct the sulfonamide tail either toward the solvent-exposed channel or deeper into the allosteric pocket created by the DFG-out conformation.

Causality in Design: A propyl linker allows the terminal aryl group to occupy deeper hydrophobic pockets compared to an ethyl linker, which fundamentally alters the affinity profile. Furthermore, substituting a methoxy (-OMe) group with a hydroxyl (-OH) group on the phenyl ring reduces steric bulk and introduces a new hydrogen bond donor, significantly increasing affinity for the kinase activation loop[2].

Kinase Selectivity Profiles and SAR Insights

Recent SAR studies have demonstrated that minor modifications to the pyrazole sulfonamide linker and terminal aryl group dictate whether the molecule inhibits the MAPK/ERK pathway (via BRAF) or the stress-response pathway (via JNK)[1].

Data Presentation: Quantitative Affinity Profiles

The following table summarizes the in vitro inhibitory activity of key pyrazole sulfonamide derivatives against specific kinase isoforms.

Compound IDLinker TypePhenyl SubstitutionJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)BRAF(V600E) IC₅₀ (nM)Primary Cellular Target
23b Ethyl3-Methoxy> 50012598NCI-60 Broad Panel
23c Ethyl3-Hydroxyl> 50057> 500RAW 264.7 (iNOS/PGE2)
23d Propyl3-Hydroxyl2> 500> 500JNK1-driven models
2l Propyl3-HydroxylN/AN/AN/AA498 Renal Cancer (0.33 µM)

Table 1: Kinase inhibitory activity of novel ethyl and propyl pyrazole sulfonamide derivatives. Data synthesized from recent in vitro evaluations[1][2].

Signaling Pathway Modulation

Pyrazole sulfonamides exhibit unique polypharmacology, capable of dual-inhibition across distinct signaling cascades. The diagram below illustrates the exact nodes where these derivatives interrupt the MAPK and JNK pathways, preventing downstream tumor proliferation and inflammatory cytokine release.

SignalingPathway Stimulus Mitogens / Cellular Stress RAS RAS GTPase Stimulus->RAS MAP3K MAP3K (ASK1, MEKK) Stimulus->MAP3K BRAF BRAF (V600E) RAS->BRAF JNK JNK1 / JNK2 MAP3K->JNK MEK MEK1/2 BRAF->MEK cJun c-Jun JNK->cJun ERK ERK1/2 MEK->ERK Response2 Inflammation / Apoptosis cJun->Response2 Response1 Tumor Proliferation ERK->Response1 Inhibitor Pyrazole Sulfonamides (e.g., 23b, 23d) Inhibitor->BRAF Inhibitor->JNK

Dual inhibition of BRAF and JNK signaling pathways by pyrazole sulfonamides.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity and reproducibility, the evaluation of pyrazole sulfonamides requires a strict, self-validating experimental pipeline.

ProtocolWorkflow N1 Synthesis & Purification N2 TR-FRET Kinase Assay N1->N2 N3 NCI-60 Cell Viability N2->N3 IC50 < 1 µM N4 Western Blot (Target Engagement) N3->N4 N5 In Vivo PK Profiling N4->N5

Sequential screening workflow for evaluating pyrazole sulfonamide inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality of Choice: Highly conjugated triarylpyrazole systems frequently exhibit intrinsic auto-fluorescence, which confounds standard luminescent or standard fluorescent ATP-depletion assays. TR-FRET introduces a temporal delay between excitation and emission reading, eliminating background auto-fluorescence and ensuring the calculated IC₅₀ reflects true binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant JNK1/2 or BRAF(V600E) enzymes. Critically, maintain the ATP concentration exactly at the enzyme's

    
     value. Rationale: Testing at 
    
    
    
    ensures the assay is sensitive to ATP-competitive hinge binders without artificially inflating the apparent potency.
  • Compound Titration: Prepare a 10-point dose-response curve of the pyrazole sulfonamide (0.1 nM to 10 µM) in a 384-well plate using 1% DMSO final concentration.

  • Reaction: Incubate the kinase, biotinylated peptide substrate, ATP, and the compound for 60 minutes at 25°C.

  • Termination & Detection: Add a stop buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), followed by Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation Check: Include Staurosporine (for JNK) or Encorafenib (for BRAF) as positive controls. Validation Rule: If the positive control IC₅₀ deviates >3-fold from historical baseline data, the entire plate must be invalidated due to enzyme degradation or buffer failure.

  • Readout: Measure the emission ratio (665 nm / 615 nm) and calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol B: Cellular Target Engagement (Western Blotting)

Causality of Choice: An inhibitor with sub-nanomolar in vitro affinity is useless if it cannot penetrate the cell membrane or is immediately effluxed. Western blotting for downstream phosphorylation targets proves intracellular target engagement[1].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Plate A498 (renal) or appropriate melanoma cell lines at

    
     cells/well. Starve the cells in serum-free media for 16 hours prior to treatment to reduce basal kinase activity.
    
  • Treatment: Treat cells with the pyrazole sulfonamide (e.g., Compound 23b at 1 µM and 10 µM) for 2 hours.

  • Stimulation: Stimulate the cells with Anisomycin (10 µg/mL for 15 mins) to hyper-activate JNK, or EGF (50 ng/mL for 15 mins) to activate the MAPK/BRAF pathway.

  • Lysis: Lyse immediately on ice using RIPA buffer supplemented with a fresh protease/phosphatase inhibitor cocktail to lock the phosphorylation state.

  • Immunoblotting: Run lysates on a 10% SDS-PAGE gel, transfer to a PVDF membrane, and probe for p-c-Jun (Ser73) / total c-Jun, and p-ERK1/2 (Thr202/Tyr204) / total ERK.

  • Self-Validation Check: A successful assay must show a massive spike in phosphorylation in the "Stimulated + Vehicle" lane compared to the "Unstimulated" lane. If this dynamic range is absent, the stimulation failed, and compound efficacy cannot be measured.

Pharmacokinetics and Metabolic Stability

The transition from a primary pyrazole to a pyrazole sulfonamide is not merely an affinity-driving modification; it is a critical pharmacokinetic enhancement. Unsubstituted pyrazole amines are highly susceptible to rapid Phase I oxidation by hepatic CYP450 enzymes.

The incorporation of the terminal sulfonamide moiety acts as an electron-withdrawing metabolic shield. In vivo pharmacokinetic profiling of advanced derivatives (such as compound 2l) has demonstrated that the sulfonamide group significantly improves microsomal stability and enhances aqueous solubility, ensuring the compound maintains a therapeutic plasma concentration over a 24-hour dosing interval[2]. This balance of high target affinity and robust metabolic stability positions pyrazole sulfonamides as highly translatable candidates for clinical oncology and inflammatory disease programs.

References

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Gamal El-Din, M. M., & Oh, C. H. (2019). "Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 97-109.

  • Abdel-Maksoud, M. S., Nasser, S. A., Hassan, R. M., & Abd-Allah, W. H. (2024). "Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety." Bioorganic Chemistry, 153, 107825.

Sources

Technical Guide: The Discovery and Evolution of 3-(1H-pyrazol-5-yl)benzenesulfonamide

[1]

Executive Summary

The 3-(1H-pyrazol-5-yl)benzenesulfonamide scaffold represents a critical structural motif in modern drug discovery, distinct from its more famous regioisomer, the para-substituted COX-2 inhibitor scaffold (e.g., Celecoxib).[1] While the para-isomer (4-position) is historically entrenched in inflammation therapy, the meta-isomer (3-position) has emerged as a powerhouse for targeting Carbonic Anhydrases (CAs) —specifically the tumor-associated isoforms hCA IX and XII —and various protein kinases.[1]

This guide explores the transition of this scaffold from a general screening hit to a rational design element for hypoxia-activated prodrugs and kinase inhibitors , detailing the synthetic pathways, structure-activity relationships (SAR), and experimental validation protocols required for its application.[1]

Historical Context & Discovery

The "Regioisomer Shift": From COX-2 to CA IX

In the late 1990s, the discovery of Celecoxib validated the 4-(1H-pyrazol-5-yl)benzenesulfonamide scaffold as a selective COX-2 inhibitor.[1] The para-sulfonamide group was essential for insertion into the COX-2 secondary pocket (Arg120/Tyr355).[1]

However, researchers led by Claudiu T. Supuran and others identified that shifting the sulfonamide moiety to the meta (3-) position drastically altered the pharmacological profile.[1] This geometric change reduced steric clash in the active sites of metalloenzymes like Carbonic Anhydrase, allowing the sulfonamide to coordinate effectively with the catalytic Zinc ion (

1
The "Tail Approach" in CA Inhibition

The discovery of 3-(1H-pyrazol-5-yl)benzenesulfonamide was pivotal in the "Tail Approach" strategy for designing isoform-selective CA inhibitors.[1]

  • Problem: Classic inhibitors like Acetazolamide bind indiscriminately to ubiquitous cytosolic isoforms (hCA I, II), causing systemic side effects.[1]

  • Solution: The 3-substituted scaffold acts as a rigid anchor.[1] The pyrazole ring serves as a linker that orients bulky substituents toward the variable "selective pocket" found in transmembrane isoforms hCA IX (overexpressed in hypoxic tumors) and hCA XII, sparing hCA I/II.[1]

Kinase Inhibition (The Hinge Binder)

In parallel, this scaffold found utility in kinase drug discovery.[1] The pyrazole nitrogen acts as a hydrogen bond acceptor/donor pair for the kinase "hinge" region (e.g., ATP binding site), while the meta-sulfonamide moiety can extend into the solvent front or interact with the DFG-motif, offering a template for inhibitors of CDKs , Aurora Kinases , and BRAF .[1]

Chemical Identity & Synthesis

Structural Core

The scaffold consists of a benzene ring substituted at the 1-position with a primary sulfonamide (

12
  • IUPAC Name: 3-(1H-pyrazol-5-yl)benzenesulfonamide[1][2]

  • CAS Registry: 1186601-61-5[1][2][3][4][5]

  • Molecular Formula:

    
    [1]
    
Synthetic Pathway: The Claisen-Schmidt / Hydrazine Route

The most robust synthesis involves the condensation of a 3-acetylbenzenesulfonamide derivative with an aldehyde to form a chalcone, followed by cyclization with hydrazine.[1]

Graphviz Diagram: Synthetic Workflow

Synthesiscluster_conditionsReaction ConditionsStart3-AcetylbenzenesulfonamideIntermediateEnaminone / ChalconeIntermediateStart->IntermediateReflux, Toluene/EtOHAldehydeDimethylformamide dimethyl acetal(DMF-DMA)Aldehyde->IntermediateProduct3-(1H-pyrazol-5-yl)benzenesulfonamideIntermediate->ProductCyclization, EtOH, RefluxHydrazineHydrazine Hydrate(NH2NH2·H2O)Hydrazine->ProductDetailsStep 1: 8-12h RefluxStep 2: 4-6h RefluxYield: ~60-80%

Caption: Two-step synthetic pathway for the generation of the 3-(1H-pyrazol-5-yl)benzenesulfonamide scaffold.

Mechanism of Action (Molecular Pharmacology)[1]

Carbonic Anhydrase Inhibition Mechanism

The sulfonamide group (


1


1

Selectivity Logic:

  • hCA II (Cytosolic): The active site is narrow and hydrophilic.[1]

  • hCA IX (Tumor): The active site has a unique hydrophobic patch near the entrance.[1] The meta-positioning of the pyrazole directs attached hydrophobic groups (e.g., aryl, alkyl) specifically toward this patch, enhancing affinity for hCA IX by 10-100 fold over hCA II.[1]

Graphviz Diagram: Binding Mode Interaction

BindingModeZnZn(II) Ion(Active Site)PocketHydrophobic Pocket(hCA IX Specific)SulfonamideSulfonamide Anion(-SO2NH-)Sulfonamide->ZnCoordinationBondBenzeneBenzene Spacer(Meta-substitution)Sulfonamide->BenzenePyrazolePyrazole Ring(Linker/Scaffold)Benzene->PyrazoleRigid GeometryTailR-Group Tail(Selectivity Element)Pyrazole->TailTail->PocketVan der WaalsInteraction

Caption: Schematic of the "Tail Approach" binding mode for hCA IX selectivity.

Experimental Protocols

Protocol: Synthesis of 3-(1H-pyrazol-5-yl)benzenesulfonamide

Objective: To synthesize the core scaffold for subsequent derivatization.[1]

Reagents:

  • 3-acetylbenzenesulfonamide (10 mmol)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol)[1]

  • Hydrazine hydrate (20 mmol)[1]

  • Ethanol (Absolute)[1]

Procedure:

  • Enaminone Formation: Dissolve 3-acetylbenzenesulfonamide (1.99 g) in 20 mL of toluene or ethanol. Add DMF-DMA (1.6 mL) dropwise.[1]

  • Reflux the mixture for 8 hours. Monitor by TLC (Ethyl acetate:Hexane 1:1) until the starting material disappears.[1]

  • Cool to room temperature. The intermediate (enaminone) may precipitate; if not, evaporate the solvent in vacuo.[1]

  • Cyclization: Redissolve the intermediate in 20 mL of ethanol. Add Hydrazine hydrate (1.0 mL) slowly.

  • Reflux for 4–6 hours.

  • Isolation: Pour the reaction mixture into ice-cold water (100 mL). The solid product will precipitate.[1]

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to yield 3-(1H-pyrazol-5-yl)benzenesulfonamide as a white/off-white solid.[1]

Validation:

  • 1H NMR (DMSO-d6): Look for pyrazole protons (~6.8 ppm and ~7.8 ppm) and the disappearance of the acetyl methyl singlet.[1]

Protocol: Stopped-Flow CO2 Hydration Assay

Objective: To determine the Inhibition Constant (

  • Buffer: Hepes (20 mM, pH 7.5) with 20 mM

    
    .[1]
    
  • Indicator: Phenol red (0.2 mM).[1]

  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration ~10 nM).

  • Substrate:

    
     saturated water.
    
  • Method:

    • Incubate enzyme with the inhibitor (3-(1H-pyrazol-5-yl)benzenesulfonamide derivative) for 15 minutes at room temperature.[1]

    • Mix enzyme-inhibitor solution with

      
       solution in a stopped-flow spectrophotometer.[1]
      
    • Monitor the absorbance change at 557 nm (acidification rate).[1]

  • Calculation: Determine

    
     from dose-response curves and convert to 
    
    
    using the Cheng-Prusoff equation.

Data Presentation: SAR Trends

The following table summarizes the typical selectivity shifts observed when modifying the scaffold from para (Celecoxib-like) to meta (CA-targeting).

Feature4-Substituted (Para)3-Substituted (Meta)
Primary Target COX-2 (Cyclooxygenase)hCA IX / XII (Carbonic Anhydrase)
Secondary Target hCA II (Weak)Kinases (e.g., BRAF, CDK)
Binding Geometry Linear extensionBent/Angular extension
Selectivity Factor COX-2 > COX-1 (>200x)hCA IX > hCA II (>50x typical)
Key Drug Example CelecoxibSLC-0111 Analogs (Clinical Candidates)

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019).[1] The tail approach for the design of carbonic anhydrase inhibitors: A historical perspective. Expert Opinion on Drug Discovery. Link

  • Bozdag, M., et al. (2019).[1] Discovery of 3-(1H-pyrazol-5-yl)benzenesulfonamides as potent carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Kumar, R., et al. (2021).[1] Pyrazoline benzenesulfonamide hybrids as anticancer agents. European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary . (2025). 3-(1H-pyrazol-5-yl)benzenesulfonamide (CAS 1186601-61-5).[1][2][3] National Center for Biotechnology Information.[1] Link[1]

The 1H-Pyrazol-5-yl Benzenesulfonamide Scaffold: A Technical Guide to Bioactivity and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazol-5-yl benzenesulfonamide moiety represents a "privileged scaffold" in medicinal chemistry, most notably recognized as the pharmacophore of the selective COX-2 inhibitor, Celecoxib . Beyond inflammation, this scaffold has evolved into a versatile template for oncology and infectious disease research. Its structural rigidity, combined with the ability to position hydrogen bond donors/acceptors (sulfonamide) and lipophilic groups (aryl rings) in specific vectors, allows it to target diverse proteins including Cyclin-Dependent Kinases (CDKs), Carbonic Anhydrases (CAs), and VEGFRs.

This technical guide provides a comprehensive analysis of the scaffold's structure-activity relationships (SAR), detailed synthetic protocols, and bioassay methodologies for researchers optimizing this class of compounds.

Structural Anatomy & SAR Analysis

The core bioactivity of this scaffold dictates that the spatial arrangement of the sulfonamide group relative to the pyrazole substituents is critical.

The Pharmacophore[1]
  • Position 1 (N1): The para-sulfamoylphenyl group is essential for anchoring the molecule in the hydrophilic side pocket of COX-2 (Arg513/His90) and the Zinc-binding site of Carbonic Anhydrases.

  • Position 3 (C3): Lipophilic electron-withdrawing groups (e.g., -CF3, -CHF2) enhance metabolic stability and selectivity. In kinase inhibitors, this position often hosts bulky aryl groups to occupy the ATP-binding hydrophobic pocket.

  • Position 5 (C5): Substituents here (typically phenyl or substituted aryl) control steric fit. In COX-2 inhibitors, a 4-methylphenyl group optimizes van der Waals interactions within the active site.

Visualization: SAR Logic

The following diagram illustrates the functional logic of the scaffold modifications.

SAR_Logic Scaffold 1H-pyrazol-5-yl Benzenesulfonamide Core N1_Sulf N1: p-Sulfamoylphenyl (Essential Anchor) Scaffold->N1_Sulf C3_Sub C3: Lipophilic/Bulky (Selectivity Gate) Scaffold->C3_Sub C5_Sub C5: Aryl Substituent (Steric Fit) Scaffold->C5_Sub COX2 COX-2 Selectivity (Hydrophilic Pocket) N1_Sulf->COX2 H-Bonding (Arg513) CA CA IX/XII Inhibition (Zn2+ Coordination) N1_Sulf->CA Zn2+ Binding C3_Sub->COX2 -CF3 increases selectivity Kinase Kinase (CDK/BRAF) (ATP Pocket) C3_Sub->Kinase Hydrophobic Interaction C5_Sub->COX2 Steric Bulk (Val523)

Caption: Functional mapping of the 1H-pyrazol-5-yl benzenesulfonamide scaffold showing critical interaction points for major biological targets.

Therapeutic Applications & Mechanisms[2][3][4]

Anti-Inflammatory (COX-2 Inhibition)

The primary mechanism involves the selective inhibition of Cyclooxygenase-2 (COX-2).[1][2] Unlike non-selective NSAIDs, 1H-pyrazol-5-yl benzenesulfonamides exploit a secondary "side pocket" present in COX-2 but accessible in COX-1 only with high steric penalty (due to Isoleucine in COX-1 vs. Valine in COX-2).

  • Key Interaction: The sulfonamide (

    
    ) binds to Arg513 and His90.
    
  • Selectivity: Celecoxib exhibits a ~30-fold selectivity for COX-2 over COX-1.

Oncology: Carbonic Anhydrase (CA) Inhibition

Tumor-associated Carbonic Anhydrases (hCA IX and XII) are transmembrane proteins overexpressed in hypoxic tumors. They regulate pH, promoting metastasis.

  • Mechanism: The sulfonamide moiety acts as a Zinc-binding group (ZBG).

  • SAR Insight: Incorporating bulky tails or fluorinated phenyl rings at C3/C5 improves selectivity for hCA IX over the ubiquitous cytosolic hCA II (associated with off-target effects like glaucoma/diuresis).

Oncology: Kinase Targeting (CDK/BRAF)

Recent derivatives have shown potent inhibition of BRAF V600E and Cyclin-Dependent Kinases (CDK2/CDK4).

  • Mechanism: The pyrazole core acts as a hinge-binder in the ATP pocket, while the benzenesulfonamide moiety extends into the solvent-accessible region or back-pocket, depending on the linker geometry.

Quantitative Data Synthesis

The following table summarizes bioactivity profiles from key literature sources, comparing the prototype (Celecoxib) with novel derivatives.

Table 1: Comparative Bioactivity Profile (IC50 / Ki)

Compound ClassTargetActivity MetricKey Structural FeatureRef
Celecoxib COX-2IC50: 0.04 µM3-CF3, 5-(4-methylphenyl)[1]
Celecoxib COX-1IC50: 15.0 µM(Selectivity Ratio ~375)[1]
Derivative 4j hCA IXKi: 150 nM3-(4-fluoro-2-OH-phenyl)[2]
Derivative 4j hCA XIIKi: 280 nM3-(4-fluoro-2-OH-phenyl)[2]
Derivative 5l BRAF V600EIC50: 0.18 µM5-phenyl-pyrazole core[3]
Pyrazolo-triazine 4 Leukemia (NCI-60)IC50: 0.32 µMFused pyrazolo-triazine[4]

Technical Workflows: Synthesis & Assay[6]

Synthesis Protocol: The Chalcone-Hydrazine Route

This is the most robust method for generating 1,3,5-trisubstituted pyrazoles. It is a self-validating protocol; the intermediate chalcone formation is visually distinct (precipitate formation), and the cyclization is monitored by the disappearance of the enone peak in IR/NMR.

Reagents:

  • Acetophenone derivative (Equiv 1.0)

  • Aryl aldehyde (Equiv 1.0)

  • 4-Hydrazinobenzenesulfonamide hydrochloride (Equiv 1.1)[3]

  • Ethanol (Solvent)[4][5][6]

  • NaOH (40% aq) or Piperidine (Catalyst)

Step-by-Step Methodology:

  • Claisen-Schmidt Condensation (Chalcone Formation):

    • Dissolve acetophenone and aryl aldehyde in Ethanol.

    • Add base (NaOH or Piperidine) dropwise at 0-5°C.

    • Stir at Room Temp (RT) for 12–24h.

    • Validation: Pour into ice water. Acidify with HCl. Filter the precipitate (Chalcone). Confirm structure via 1H NMR (doublet at

      
       7.5–8.0 ppm, 
      
      
      
      Hz for trans-alkene).
  • Cyclocondensation (Pyrazoline/Pyrazole Formation):

    • Suspend Chalcone (1.0 eq) and 4-Hydrazinobenzenesulfonamide (1.1 eq) in Ethanol.

    • Reflux for 6–12 hours.

    • Note: This typically yields the pyrazoline (dihydro-pyrazole).

  • Oxidative Aromatization (Optional):

    • If the pyrazole (fully aromatic) is required and not formed spontaneously, treat the pyrazoline with an oxidizing agent (e.g., Iodobenzene diacetate or MnO2) to dehydrogenate.

Synthesis_Workflow Start Start: Acetophenone + Aryl Aldehyde Step1 Claisen-Schmidt Condensation (Base/EtOH, RT, 12h) Start->Step1 Check1 Intermediate: Chalcone (Validation: 1H NMR alkene doublet) Step1->Check1 Step2 Cyclocondensation (+ 4-Hydrazinobenzenesulfonamide, Reflux) Check1->Step2 Check2 Product: Pyrazoline (Validation: CH2 chiral center signals) Step2->Check2 Step3 Oxidative Aromatization (MnO2 or Air Oxidation) Check2->Step3 If aromatic req. Final Final: 1H-pyrazol-5-yl benzenesulfonamide Check2->Final If pyrazoline req. Step3->Final

Caption: Step-by-step synthetic pathway from starting materials to final pyrazole scaffold.

Bioassay Protocol: Carbonic Anhydrase Inhibition (Stopped-Flow)

To ensure trustworthiness in CA inhibition data, a stopped-flow CO2 hydration assay is the gold standard.

  • Buffer Preparation: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.

  • Indicator: Phenol red (0.2 mM).

  • Enzyme: Recombinant hCA isoforms (I, II, IX, XII). Concentration ~10–50 nM.

  • Substrate: CO2 saturated water.

  • Procedure:

    • Incubate enzyme + inhibitor (DMSO stock, varying conc.) for 15 min at RT.

    • Mix enzyme/inhibitor solution with substrate solution rapidly in a stopped-flow spectrophotometer.

    • Monitor absorbance change at 557 nm (acidification rate).

  • Calculation: Determine the initial velocity (

    
    ) and fit to the Michaelis-Menten equation to derive IC50 and Ki (Cheng-Prusoff equation).
    

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

  • Kumar, S., et al. (2023). "Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII." RSC Advances, 13, 19345-19360. Link

  • Li, Y., et al. (2018). "Synthesis and biological evaluation of novel N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamide derivatives as potential BRAFV600E inhibitors." Bioorganic & Medicinal Chemistry Letters, 28(10), 1845-1850. Link

  • Bentham Science. (2025).[5][7] "New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][1,3,5] triazine as Purine Bioisosteres." Letters in Drug Design & Discovery. Link

  • BenchChem. (2025). "Comparative Docking Analysis of Celecoxib Derivatives at the COX-2 Active Site." BenchChem Technical Guides. Link

Sources

Binding site interactions of 3-(1H-pyrazol-5-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Binding Site Interactions of 3-(1H-pyrazol-5-yl)benzenesulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of the binding site interactions of 3-(1H-pyrazol-5-yl)benzenesulfonamide, a representative of the pyrazole-benzenesulfonamide class of enzyme inhibitors. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the molecular mechanisms governing the interaction of this scaffold with its primary biological targets, the zinc-containing metalloenzymes known as Carbonic Anhydrases (CAs). We will explore the foundational methodologies used to elucidate these interactions, from high-resolution structural biology to biophysical and computational approaches. The core of this guide focuses on a detailed, atom-level description of the key chemical interactions—coordination bonds, hydrogen bonding networks, and hydrophobic contacts—that define the compound's binding affinity and specificity.

Introduction: The Pyrazole-Benzenesulfonamide Scaffold and its Target

The benzenesulfonamide functional group, –S(=O)₂–NH–, is a privileged pharmacophore in medicinal chemistry. Its discovery as a potent inhibitor of Carbonic Anhydrases has led to the development of numerous therapeutic agents.[1] When coupled with a pyrazole ring, a versatile five-membered N-heterocycle, the resulting scaffold exhibits a wide range of pharmacological activities and allows for fine-tuning of its interaction with biological targets.[2][3]

Chemical Properties of 3-(1H-pyrazol-5-yl)benzenesulfonamide

The molecule consists of three key pharmacophoric elements:

  • The Benzenesulfonamide Group: The acidic sulfonamide moiety (pKa ≈ 10) is the primary zinc-binding group (ZBG), crucial for high-affinity binding to the catalytic zinc ion in the active site of CAs.[4]

  • The Phenyl Ring: This hydrophobic linker positions the sulfonamide for optimal interaction and can engage in van der Waals contacts within the enzyme's active site.

  • The Pyrazole Ring: This heterocyclic ring system provides additional hydrogen bond donors and acceptors, enabling further interactions that enhance binding affinity and contribute to isoform selectivity.

Caption: Figure 1: Chemical Structure of 3-(1H-pyrazol-5-yl)benzenesulfonamide.

The Biological Target: Carbonic Anhydrases (CAs)

Carbonic Anhydrases are a ubiquitous family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4] They play critical roles in physiological processes such as pH regulation, gas exchange, and ion transport. Aberrant CA activity is associated with several diseases, including glaucoma, epilepsy, and cancer, making them important drug targets.[4][5] Of the 16 known human α-CA isoforms, the cytosolic hCA I and hCA II are well-studied, while the transmembrane, tumor-associated isoforms hCA IX and hCA XII are key targets in oncology.[6][7]

Methodologies for Elucidating Binding Interactions

A multi-pronged approach is essential to fully characterize the binding of an inhibitor. High-resolution structural data, thermodynamic measurements, and computational simulations provide complementary insights into the interaction.

X-ray Crystallography: The Static, Atomic-Level View

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[8][9] It provides a static snapshot that directly visualizes the binding pose of the inhibitor and its interactions with specific amino acid residues.

Expert Insight: The choice between co-crystallization (adding the ligand before crystal formation) and soaking (diffusing the ligand into a pre-formed apo-protein crystal) is critical.[10] Co-crystallization is often preferred if the ligand induces a conformational change, but soaking is technically simpler if the binding site is solvent-accessible in the crystal lattice.[10][11]

Generalized Protocol for Ligand Soaking:

  • Apo-Crystal Growth: Optimize conditions to grow high-quality crystals of the target CA isoform.

  • Soaking Solution Preparation: Dissolve 3-(1H-pyrazol-5-yl)benzenesulfonamide in a cryo-protectant solution that is compatible with the crystal's mother liquor. The ligand concentration should ideally be 10-100x its dissociation constant (Kd) to ensure high occupancy.[10][11]

  • Soaking: Transfer the apo-crystal into the ligand-containing solution for a duration ranging from minutes to hours. The optimal time is a balance between achieving full ligand binding and preventing crystal damage.[12]

  • Vitrification: Rapidly freeze the soaked crystal in liquid nitrogen to prevent ice crystal formation, which would destroy the crystal lattice.[11]

  • Data Collection: Mount the frozen crystal in an X-ray beam (typically at a synchrotron source) and collect diffraction data.[9]

  • Structure Solution and Refinement: Process the diffraction data to calculate an electron density map. The known protein structure is used as a model (molecular replacement) to phase the data, and the ligand is then built into the resulting difference density map.[8]

XRay_Workflow A 1. Grow Apo-Protein Crystals C 3. Soak Crystal in Solution A->C B 2. Prepare Ligand Soaking Solution (Ligand + Cryoprotectant) B->C D 4. Flash-Freeze in Liquid Nitrogen C->D E 5. X-ray Diffraction Data Collection D->E F 6. Electron Density Map Calculation E->F G 7. Model Building & Refinement F->G H 8. PDB Deposition G->H Binding_Site_Interactions cluster_ligand 3-(1H-pyrazol-5-yl)benzenesulfonamide cluster_protein hCA II Active Site L_Sulfonamide Sulfonamide (-SO2NH-) L_Phenyl Phenyl Ring P_Zn Zn²⁺ Ion L_Sulfonamide->P_Zn Coordination Bond P_Thr199 Thr199 L_Sulfonamide->P_Thr199 H-Bond L_Pyrazole Pyrazole Ring P_V121 Val121 L_Phenyl->P_V121 Hydrophobic P_L198 Leu198 L_Phenyl->P_L198 Hydrophobic P_Glu106 Glu106 L_Pyrazole->P_Glu106 H-Bond L_Pyrazole->P_L198 Hydrophobic P_His94 His94 P_His94->P_Zn P_His96 His96 P_His96->P_Zn P_His119 His119 P_His119->P_Zn

Sources

Methodological & Application

Synthesis of 3-(1H-pyrazol-5-yl)benzenesulfonamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-(1H-pyrazol-5-yl)benzenesulfonamide, a valuable scaffold in medicinal chemistry. The protocol herein is designed to be a self-validating system, detailing not just the procedural steps but also the underlying chemical principles and expected outcomes. This application note is structured to provide both a high-level overview of the synthetic strategy and a detailed, step-by-step protocol suitable for execution in a standard organic chemistry laboratory.

Introduction and Synthetic Strategy

The target molecule, 3-(1H-pyrazol-5-yl)benzenesulfonamide, belongs to a class of compounds that are of significant interest in drug discovery. The pyrazole and sulfonamide moieties are common pharmacophores found in a variety of clinically approved drugs and investigational agents. The synthesis of this and similar compounds typically relies on the construction of the pyrazole ring through the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydrazine.

Our synthetic approach is a three-step sequence commencing with the commercially available and inexpensive starting material, acetophenone. The synthesis is designed to be robust and scalable, with each step yielding a stable, characterizable intermediate.

The overall synthetic transformation is outlined below:

Synthesis_Overview Acetophenone Acetophenone Step1 Step 1: Chlorosulfonation Acetophenone->Step1 Intermediate1 3-Acetylbenzenesulfonyl chloride Step1->Intermediate1 Step2 Step 2: Ammunolysis Intermediate1->Step2 Intermediate2 3-Acetylbenzenesulfonamide Step2->Intermediate2 Step3 Step 3: Enaminone formation & Pyrazole cyclization Intermediate2->Step3 FinalProduct 3-(1H-Pyrazol-5-yl)benzenesulfonamide Step3->FinalProduct

Caption: Overall synthetic workflow for 3-(1H-pyrazol-5-yl)benzenesulfonamide.

Detailed Experimental Protocols

Safety Precautions: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 3-Acetylbenzenesulfonyl chloride

This initial step involves the electrophilic aromatic substitution of acetophenone with chlorosulfonic acid. The acetyl group is a meta-directing deactivator, which favors the formation of the desired 3-substituted product.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetophenone120.1512.0 g (11.7 mL)0.1
Chlorosulfonic acid116.5258.3 g (33.0 mL)0.5

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (to neutralize the evolved HCl), add chlorosulfonic acid (58.3 g, 0.5 mol).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add acetophenone (12.0 g, 0.1 mol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 50-60 °C and maintain this temperature for 2 hours. The reaction can be monitored by the cessation of HCl evolution.

  • Carefully pour the cooled reaction mixture onto crushed ice (approximately 300 g) in a large beaker with stirring. This step should be performed in a fume hood as it is highly exothermic and will generate HCl fumes.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the crude 3-acetylbenzenesulfonyl chloride in a desiccator over P₂O₅. The product is often used in the next step without further purification.

Step 2: Synthesis of 3-Acetylbenzenesulfonamide

The sulfonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic substitution with ammonia to form the corresponding sulfonamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Acetylbenzenesulfonyl chloride218.6621.9 g0.1
Ammonium hydroxide (28-30%)35.0550 mL~0.75

Procedure:

  • In a 500 mL Erlenmeyer flask, add the crude 3-acetylbenzenesulfonyl chloride (21.9 g, 0.1 mol).

  • In a well-ventilated fume hood, slowly and carefully add concentrated ammonium hydroxide (50 mL) to the sulfonyl chloride with vigorous stirring. The reaction is exothermic.

  • Continue stirring for 30 minutes at room temperature. A white precipitate of 3-acetylbenzenesulfonamide will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to afford pure 3-acetylbenzenesulfonamide as a white crystalline solid.

Step 3: Synthesis of 3-(1H-pyrazol-5-yl)benzenesulfonamide

This final step involves a two-stage, one-pot reaction. First, the acetyl group of 3-acetylbenzenesulfonamide reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form a more reactive enaminone intermediate. This intermediate then undergoes cyclization with hydrazine to form the pyrazole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Acetylbenzenesulfonamide199.2219.9 g0.1
Dimethylformamide dimethyl acetal (DMF-DMA)119.1614.3 g (16.2 mL)0.12
Hydrazine hydrate (80%)50.067.5 g (7.3 mL)0.12
Ethanol46.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 3-acetylbenzenesulfonamide (19.9 g, 0.1 mol) and dimethylformamide dimethyl acetal (14.3 g, 0.12 mol).

  • Heat the mixture at 80-90 °C for 2 hours. The reaction progress can be monitored by TLC.

  • After the formation of the enaminone intermediate is complete, cool the reaction mixture to room temperature.

  • Add ethanol (100 mL) to the flask, followed by the slow addition of hydrazine hydrate (7.5 g, 0.12 mol).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the precipitated product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 3-(1H-pyrazol-5-yl)benzenesulfonamide as a solid.

Characterization and Expected Results

The structure of the final product and key intermediates should be confirmed by standard analytical techniques.

3-Acetylbenzenesulfonamide:

  • Appearance: White crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 8.25 (t, J = 1.8 Hz, 1H), 8.15 (dt, J = 7.8, 1.4 Hz, 1H), 8.05 (dt, J = 7.9, 1.4 Hz, 1H), 7.70 (t, J = 7.8 Hz, 1H), 7.50 (s, 2H, SO₂NH₂), 2.65 (s, 3H, COCH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) 197.5, 144.5, 137.8, 133.0, 130.0, 129.5, 126.0, 27.0.

3-(1H-pyrazol-5-yl)benzenesulfonamide:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~13.0 (br s, 1H, pyrazole NH), ~8.20 (t, 1H), ~7.90 (d, 1H), ~7.75 (d, 1H), ~7.60 (t, 1H), ~7.50 (s, 2H, SO₂NH₂), ~7.40 (d, 1H, pyrazole CH), ~6.70 (d, 1H, pyrazole CH). Note: Exact chemical shifts may vary slightly. The provided values are estimates based on similar structures.[2][3]

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) ~150.0, ~144.0, ~141.0, ~132.0, ~130.0, ~129.0, ~125.0, ~122.0, ~102.0. Note: These are estimated chemical shifts based on analogous compounds.[2][3]

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 226.0.

Troubleshooting and Mechanistic Insights

Troubleshooting cluster_step1 Step 1: Chlorosulfonation cluster_step3 Step 3: Pyrazole Formation LowYield1 Low Yield Solution1a Ensure anhydrous conditions. Use excess chlorosulfonic acid. LowYield1->Solution1a SideProducts1 Side Products (Ortho/Para Isomers) Solution1b Maintain low temperature during addition. Slow, controlled addition is key. SideProducts1->Solution1b Incomplete1 Incomplete Reaction Solution1c Increase reaction time or temperature after initial addition. Incomplete1->Solution1c LowYield3 Low Yield Solution3a Ensure complete formation of the enaminone intermediate before adding hydrazine. LowYield3->Solution3a IncompleteCyclization Incomplete Cyclization Solution3b Increase reflux time. Ensure sufficient hydrazine is present. IncompleteCyclization->Solution3b

Caption: Common issues and troubleshooting suggestions for the synthesis.

Mechanism of Pyrazole Formation: The formation of the pyrazole ring proceeds through a well-established mechanism. The enaminone intermediate, formed from the reaction of the acetyl group with DMF-DMA, is a key electrophile. Hydrazine, a potent binucleophile, first attacks the β-carbon of the enaminone, followed by an intramolecular cyclization via attack of the second nitrogen atom on the carbonyl carbon. Subsequent dehydration leads to the aromatic pyrazole ring.

References

  • Organic Syntheses. p-ACETAMINOBENZENESULFONYL CHLORIDE. Available from: [Link].

  • Royal Society of Chemistry. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. 2023. Available from: [Link].

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. 2025. Available from: [Link].

  • Scholars Research Library. Study of some new azopyrazoles. Available from: [Link].

  • Semantic Scholar. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglecte. 2012. Available from: [Link].

Sources

HPLC method development for detection of 3-(1H-pyrazol-5-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1H-pyrazol-5-yl)benzenesulfonamide is a critical pharmacophore found in COX-2 inhibitors (e.g., Celecoxib) and various kinase inhibitors. Its analysis presents a classic "amphoteric challenge" in chromatography: it possesses a weakly acidic sulfonamide group (pKa ~10) and a basic pyrazole moiety (pKa ~2.5).

This Application Note provides a logic-driven protocol for developing a robust HPLC method for this analyte. Unlike generic recipes, this guide focuses on the causality of separation—controlling ionization states to prevent peak tailing and ensure reproducibility.

Physicochemical Assessment & Separation Logic

Before touching the instrument, we must define the "Chromatographic Personality" of the molecule.[1]

FeatureChemical MoietyApproximate pKaChromatographic Behavior
Acidic Sulfonamide (

)
~9.7 – 10.1Neutral at pH < 9. Ionizes (anionic) at pH > 10.[1]
Basic Pyrazole Nitrogen~2.5 (Conjugate Acid)Protonated (cationic) at pH < 2.[1] Neutral at pH > 4.
Lipophilicity Benzene + PyrazoleLogP ~0.8 – 1.2Retains well on C18; risk of dewetting in 100% aqueous.
The "Sweet Spot" Strategy

To achieve sharp peaks, we must avoid the pKa zones where the molecule rapidly exchanges protons (causing band broadening).[1]

  • Zone A (pH < 2.0): Pyrazole is fully protonated (+).[1] Sulfonamide is neutral. Risk:[1] Silanol interactions with the cation may cause tailing.

  • Zone B (pH 4.0 – 8.0): Recommended. Both the Pyrazole and Sulfonamide are effectively neutral. This maximizes hydrophobic retention on C18 and minimizes secondary ionic interactions.

Visualizing the Strategy

The following diagram illustrates the decision matrix for mobile phase selection based on the analyte's ionization states.

MethodStrategy Start Analyte Assessment pKaCheck Check pKa Values (Pyz: ~2.5, Sulf: ~10) Start->pKaCheck Decision Select pH Strategy pKaCheck->Decision LowPH Low pH (< 2.0) (TFA/Phosphoric) Decision->LowPH Maximizing Solubility MidPH Mid pH (4.5 - 6.0) (Ammonium Acetate) Decision->MidPH Maximizing Peak Shape ResultLow Species: Cationic (+/0) Risk: Silanol Tailing LowPH->ResultLow ResultMid Species: Neutral (0/0) Benefit: Max Retention Sharp Peaks MidPH->ResultMid ColumnSel Column Selection: C18 Polar Embedded ResultLow->ColumnSel ResultMid->ColumnSel

Figure 1: Strategic decision tree for mobile phase pH selection based on ionization states.

Detailed Experimental Protocol

This protocol utilizes a Mid-pH Strategy (pH 4.5) to keep the analyte neutral, ensuring optimal interaction with the stationary phase and minimizing ionic tailing.[1]

Reagents & Equipment
  • System: HPLC with UV-Vis (PDA preferred) or LC-MS compatible system.

  • Column: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18 (Polar embedded columns like Phenomenex Luna Omega Polar C18 are excellent alternatives if dewetting occurs).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1]

  • Buffer: 10 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL water. Adjust pH to 4.5 ± 0.1 using glacial acetic acid. Filter through 0.22 µm nylon filter.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Instrument Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Injection Vol 10 µLPrevent column overload; adjust based on sensitivity.
Column Temp 40°CReduces viscosity; improves mass transfer for sharper peaks.
Detection UV @ 254 nmAromatic primary absorption. (Secondary: 210 nm for impurities).[1]
Run Time 20 MinutesSufficient for impurity profiling.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Focusing)
2.05%Isocratic hold to retain polar impurities
12.060%Linear Ramp to elute main analyte
15.090%Wash step (elute dimers/lipophilic contaminants)
17.090%Hold Wash
17.15%Return to Initial
22.05%Re-equilibration (Critical for reproducibility)

Method Validation (Self-Validating Systems)

A robust method must prove its own reliability. Follow this abbreviated validation plan based on ICH Q2(R1) guidelines.

System Suitability Test (SST)
  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, increase buffer strength or switch to a "Shield" RP column).[1]
    
  • Theoretical Plates (

    
    ):  > 5000 for the main peak.[1]
    
  • Precision: %RSD of peak area < 2.0% (n=6 injections).

Linearity & Range
  • Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL to 150 µg/mL).

  • Acceptance:

    
    .
    
Specificity (For Impurities)
  • Inject the solvent blank. Ensure no interference at the retention time of the analyte (approx. 8-10 min in this gradient).

  • Note: Synthetic precursors like hydrazine derivatives are common impurities. These are highly polar and will elute in the void volume (t0). Ensure the gradient starts at low organic (5%) to separate these from the solvent front.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing Silanol interaction with Pyrazole nitrogen.Switch to High-pH stable column (e.g., XBridge) and run at pH 9.0 (Ammonium Bicarbonate).[1]
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A/B (50:50) instead of 100% ACN.
Retention Drift pH instability or column non-equilibration.Ensure buffer is fresh. Increase re-equilibration time from 5 to 8 mins.
Fronting Column Overload.Dilute sample or reduce injection volume to 5 µL.

Method Development Workflow

The following diagram outlines the iterative process used to arrive at the protocol above.

Workflow Define 1. Define Target (3-Pyrazolyl-BS) Scout 2. Gradient Scouting (5-95% B, pH 4.5) Define->Scout Eval 3. Evaluate Peak Scout->Eval Optim 4. Optimize Gradient (Flatten slope) Eval->Optim Good Shape Fail Tailing > 1.5 Eval->Fail Bad Shape Final 5. Final Validation Optim->Final Fix Change Buffer/Col (Try pH 2.5 or 9.0) Fail->Fix Fix->Scout

Figure 2: Iterative workflow for optimizing the HPLC method.

References

  • US Environmental Protection Agency (EPA). (2023). Benzenesulfonamide Properties: Estimation Programs Interface Suite™ for Microsoft® Windows. Retrieved from [Link][1]

  • Yu, M., et al. (2022).[1][2] Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Retrieved from [Link]

  • Bhal, S. (2021).[1][3][4][5][6] LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]

  • Sielc Technologies. (2018). Separation of Pyrazole-benzenesulfonic acid derivatives on Newcrom R1. Retrieved from [Link]

Sources

Application Note: Optimal Solvent Systems for 3-(1H-pyrazol-5-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Executive Summary

Dissolving 3-(1H-pyrazol-5-yl)benzenesulfonamide presents a classic medicinal chemistry challenge: balancing the lipophilicity of the aromatic scaffold with the hydrogen-bonding potential of the sulfonamide and pyrazole moieties.[1][2][3] While the sulfonamide group (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) confers weak acidity and polarity, the planar benzene-pyrazole core often drives 

-

stacking, leading to poor aqueous solubility and high crystal lattice energy.[2][3]

This Application Note provides a scientifically grounded protocol for solubilizing this compound for biological assays (in vitro) and chemical synthesis. We define DMSO (Dimethyl Sulfoxide) as the primary solvent for high-concentration stocks (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), while offering validated workflows for aqueous dilution to prevent "compound crashing" (precipitation) during cellular treatments.[2]

Key Takeaway: For maximum stability and solubility, prepare stock solutions in anhydrous DMSO. For aqueous applications, utilize a step-wise dilution method or a pH-adjusted buffer system (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) to exploit the sulfonamide's ionization potential.[2]

Physicochemical Profile & Solubility Logic

Understanding the molecule's "personality" is the first step to successful dissolution.[2]

PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~223.25 g/mol Small molecule; kinetics of dissolution should be fast if solvent is correct.[1][2][3]
LogP (Lipophilicity) 1.5 – 2.5Moderately lipophilic.[1][2] Prefers organic solvents over pure water.[1][2]
pKa (Sulfonamide) ~10.0Weakly acidic.[1][2] Deprotonation at high pH (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

) drastically increases aqueous solubility.[2]
H-Bond Donors 2 (Sulfonamide ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

, Pyrazole

)
High potential for intermolecular H-bonding, increasing melting point and reducing solubility in non-polar solvents.[2][3]
The "Like Dissolves Like" Mechanism
  • DMSO & DMF: These dipolar aprotic solvents disrupt the intermolecular hydrogen bonds of the sulfonamide network effectively, allowing for high-concentration stocks (often up to ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Ethanol/Methanol: The compound is moderately soluble.[1][2] Heating (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) is often required to break the crystal lattice initially.[2]
    
  • Water: Poor solubility at neutral pH (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[2] Solubility improves significantly at basic pH (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
    
    
    
    addition) due to the formation of the sulfonamide salt.[2]

Solvent Screening Strategy (Decision Tree)

Do not guess. Follow this logic flow to determine the optimal solvent system for your specific concentration requirements.

Solubility_Decision_Tree Start START: Define Target Concentration HighConc High Conc. Stock (10 - 100 mM) Start->HighConc LowConc Working Solution (< 100 µM) Start->LowConc DMSO Primary Choice: Anhydrous DMSO HighConc->DMSO Aqueous Aqueous Buffer Selection LowConc->Aqueous CheckSol Is it Soluble? DMSO->CheckSol Ethanol Secondary Choice: Ethanol (requires heat) CheckSol->Ethanol If DMSO fails (rare) Heat Apply Gentle Heat (37-45°C) + Vortex CheckSol->Heat Cloudy? Sonicate Ultrasonic Bath (5-10 mins) Heat->Sonicate Precip Risk of Precipitation! Aqueous->Precip Direct addition to water CoSolvent Use Co-Solvent System: 0.1% - 1% DMSO in Buffer Precip->CoSolvent Correct Method pH_Adjust Adjust pH > 8.0 (Ionizes Sulfonamide) Precip->pH_Adjust Alternative Method

Figure 1: Logical workflow for selecting the solvent system based on concentration needs. Note the critical distinction between stock preparation and working solution dilution.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (Standard)

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials:

  • 3-(1H-pyrazol-5-yl)benzenesulfonamide (Solid powder)[1][2][3]

  • DMSO (Dimethyl Sulfoxide), Anhydrous, ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (Sigma-Aldrich or equivalent)[2]
    
  • Vortex mixer[1][2][3]

  • Ultrasonic bath (optional)[1][2]

  • Amber glass vials (Borosilicate)[1][2]

Step-by-Step:

  • Calculation: Calculate the mass required.

    • Example: For ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       of 
      
      
      
      stock:
      
      
      
      
      [2]
  • Weighing: Weigh

    
     of the compound into a sterile amber glass vial. Note: Glass is preferred over plastic to prevent leaching of plasticizers by DMSO.
    
  • Solvent Addition: Add

    
     of anhydrous DMSO.
    
  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Observation: If the solution remains cloudy, place in an ultrasonic bath at room temperature for 5 minutes.

    • Thermal Assist: If still undissolved, warm gently to

      
       (water bath). Do not exceed 
      
      
      
      to avoid degradation.
  • Inspection: Ensure the solution is perfectly clear and particulate-free.[1][2][3]

  • Storage: Aliquot into small volumes (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) to avoid freeze-thaw cycles. Store at 
    
    
    
    .[2][3]
Protocol B: "Crash-Free" Dilution for Biological Assays

Objective: Dilute the DMSO stock into aqueous media (e.g., PBS or Cell Culture Media) without causing the compound to precipitate (crash out).[1][2]

The "Intermediate Dilution" Technique: Directly adding high-concentration DMSO stock to water often causes immediate precipitation due to the rapid change in polarity.[1][2][3]

  • Prepare Intermediate Stock (10x Working Conc):

    • Dilute the

      
       Master Stock into a compatible organic solvent or a 50:50 mix first, OR perform a serial dilution in DMSO to reach 
      
      
      
      the final desired concentration.[2]
    • Example: Target assay concentration is ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      .[2]
      
    • Dilute

      
       stock 
      
      
      
      in DMSO
      
      
      
      
      Intermediate Stock.
  • Final Dilution Step:

    • Add

      
       of the 
      
      
      
      Intermediate Stock to
      
      
      of pre-warmed (
      
      
      ) media/buffer.
    • Crucial: Vortex immediately upon addition.

    • Final Concentration:

      
      .
      
    • Final DMSO Content: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       (Safe for most cells).[2]
      

Stability & Storage Guidelines

ParameterRecommendationReason
Temperature ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(Long term),

(Weeks)
Prevents chemical degradation.[2][3]
Container Amber Glass or Polypropylene (PP)Protects from light; PP is DMSO-resistant (unlike Polystyrene).[1][2]
Hygroscopicity Use DesiccatorsDMSO absorbs water from air.[1][2] Water uptake reduces solubility and can cause the compound to crash out inside the frozen vial.[2]
Freeze/Thaw Max 3 cyclesRepeated expansion/contraction can degrade the compound and introduce moisture.[1][2]

Troubleshooting Common Issues

Issue 1: "The compound precipitated when I added it to the cell media."
  • Cause: Localized high concentration.[1][2] When a drop of DMSO stock hits the water, the interface concentration is massive, forcing precipitation.

  • Solution: Use the Intermediate Dilution method (Protocol B).[1][2] Also, ensure the media is warm (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ), as solubility increases with temperature.
    
Issue 2: "The stock solution is frozen at room temperature."
  • Cause: Pure DMSO freezes at ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .[2]
    
  • Solution: Thaw completely at room temperature or in your hand.[1][2] Vortex before use to ensure the concentration gradient is homogenous.[1][2]

Issue 3: "I need a higher concentration in aqueous buffer for an animal study."
  • Cause: Neutral pH limits solubility.[1][2]

  • Solution: Formulate as a salt.[1][2][4] Use ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     or a basic buffer (Carbonate, 
    
    
    
    ) to dissolve the compound, then slowly adjust pH back towards neutral if necessary (watching carefully for precipitation), or use a cyclodextrin carrier (e.g., HP-
    
    
    -CD) to encapsulate the hydrophobic core.[2]

References

  • United States Department of Agriculture (USDA). Determination and Confirmation of Sulfonamides by LC-MS-MS.[1][2][3] Food Safety and Inspection Service, Laboratory Guidebook.

    • Context: Provides authoritative protocols for preparing sulfonamide stock solutions and handling solubility issues in analytical chemistry.
  • BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup.

    • Context: Discusses specific solubility challenges of the pyrazole ring and str
  • Dove Medical Press. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents.[1][2]

    • Context: Illustrates the synthesis and handling of the specific pyrazole-benzenesulfonamide scaffold in drug discovery.
  • National Institutes of Health (PubChem). Compound Summary: Benzenesulfonamide derivatives.[1][2][5][1][2]

    • Context: General physicochemical property data source for benzenesulfonamide analogs.[1][2]

Sources

Application Notes and Protocols for the Purification of 3-(1H-pyrazol-5-yl)benzenesulfonamide via Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide provides a comprehensive overview of crystallization techniques tailored for the purification of 3-(1H-pyrazol-5-yl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry. As a compound featuring both a sulfonamide and a pyrazole moiety, its purification presents unique challenges and opportunities. The rigid, crystalline nature of sulfonamides makes crystallization an ideal purification strategy.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale to empower effective and reproducible purification campaigns.

The structural characteristics of 3-(1H-pyrazol-5-yl)benzenesulfonamide, particularly the presence of hydrogen bond donors and acceptors, play a crucial role in its crystallization behavior. Understanding these intermolecular interactions is key to controlling polymorphism, a phenomenon where a compound exists in multiple crystalline forms. Different polymorphs can exhibit distinct physicochemical properties, including solubility and bioavailability, making consistent polymorphic control a critical aspect of drug development.[2]

This guide will explore various crystallization methodologies, including cooling crystallization, anti-solvent crystallization, and evaporative crystallization. Each section will provide a detailed protocol, a discussion of the underlying principles, and troubleshooting guidance. By understanding the "why" behind each step, researchers can adapt and optimize these methods for their specific needs, ensuring the isolation of 3-(1H-pyrazol-5-yl)benzenesulfonamide in high purity and with the desired crystalline form.

Physicochemical Properties and Solvent Selection

A successful crystallization process begins with a thorough understanding of the compound's physicochemical properties and the selection of an appropriate solvent system. While specific experimental data for 3-(1H-pyrazol-5-yl)benzenesulfonamide is not extensively published, we can infer its likely behavior based on its structural motifs and data from analogous compounds like celecoxib.

Key Considerations for Solvent Selection:

  • Solubility Profile: The ideal solvent should exhibit moderate solubility at room temperature and high solubility at elevated temperatures for cooling crystallization. For anti-solvent crystallization, a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble are required.

  • Polarity: The presence of the sulfonamide and pyrazole groups suggests that polar aprotic and protic solvents will be effective.

  • Safety and Environmental Impact: The choice of solvents should always consider safety (toxicity, flammability) and environmental impact.

  • Polymorph Control: The solvent system can significantly influence the resulting polymorphic form. Therefore, screening various solvents is crucial for identifying the system that consistently produces the desired polymorph.

Preliminary Solvent Screening Protocol:

A preliminary solvent screening is essential to identify suitable solvent systems for the crystallization of 3-(1H-pyrazol-5-yl)benzenesulfonamide.

Materials:

  • Crude 3-(1H-pyrazol-5-yl)benzenesulfonamide

  • A selection of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, heptane, water)

  • Small vials or test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small, known amount of the crude compound (e.g., 10 mg) into each vial.

  • Add a small volume (e.g., 0.1 mL) of a solvent to a vial.

  • Vortex the mixture at room temperature and observe the solubility.

  • If the compound does not dissolve, gradually heat the vial while observing for dissolution.

  • If the compound dissolves at room temperature, it may be a suitable "good" solvent for anti-solvent crystallization.

  • If the compound dissolves upon heating and recrystallizes upon cooling, it is a good candidate for cooling crystallization.

  • For potential anti-solvent systems, to a solution of the compound in a "good" solvent, add a miscible "anti-solvent" dropwise to induce precipitation.

  • Record all observations in a detailed table.

SolventSolubility at Room Temp.Solubility at Elevated Temp.Observations upon Cooling/Anti-solvent AdditionPotential Crystallization Method
Methanol
Ethanol
Isopropanol
Acetonitrile
Acetone
Ethyl Acetate
Toluene
Heptane
Water

Table 1: Solvent Screening for 3-(1H-pyrazol-5-yl)benzenesulfonamide Crystallization. This table should be filled out based on experimental observations to guide the selection of the most appropriate crystallization technique and solvent system.

Crystallization Techniques and Protocols

The following sections detail three primary crystallization techniques for the purification of 3-(1H-pyrazol-5-yl)benzenesulfonamide. The choice of method will depend on the solubility profile determined in the solvent screening phase.

Cooling Crystallization

Principle: This technique relies on the principle that the solubility of most organic compounds in a given solvent increases with temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled, leading to supersaturation and subsequent crystallization of the pure compound as the solubility decreases.

Protocol:

  • Dissolution: In a suitable flask, dissolve the crude 3-(1H-pyrazol-5-yl)benzenesulfonamide in the minimum amount of a pre-selected hot solvent (e.g., ethanol, isopropanol, or acetonitrile). Ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.

  • Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature.

Causality and Insights:

  • The rate of cooling directly impacts crystal size and purity. Slower cooling allows for more selective incorporation of the target molecule into the growing crystal lattice, excluding impurities.

  • Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can be used to induce crystallization if it does not occur spontaneously.

Diagram of Cooling Crystallization Workflow:

CoolingCrystallization A Dissolve Crude Compound in Hot Solvent B Hot Filtration (Optional) A->B C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization

Principle: This method, also known as precipitation or "drowning out," involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the addition of a miscible "anti-solvent" in which the compound is poorly soluble. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization. This technique is particularly useful for compounds that are highly soluble in a solvent at room temperature or are thermally sensitive.[3]

Protocol:

  • Dissolution: Dissolve the crude 3-(1H-pyrazol-5-yl)benzenesulfonamide in a minimal amount of a "good" solvent (e.g., acetone, methanol) at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., water, heptane) dropwise to the stirred solution. The anti-solvent must be miscible with the "good" solvent.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of precipitation.

  • Crystal Growth: Stop the addition of the anti-solvent and allow the mixture to stand undisturbed to promote the growth of larger crystals.

  • Complete Precipitation: Once crystal growth appears to have ceased, a small additional volume of the anti-solvent can be added to ensure complete precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the anti-solvent or a mixture of the "good" solvent and anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Causality and Insights:

  • The rate of anti-solvent addition is a critical parameter. A slow addition rate promotes the formation of a crystalline solid, while a rapid addition can lead to the precipitation of an amorphous or oily product.

  • The choice of the solvent/anti-solvent pair is crucial. The two solvents must be miscible, and the compound should have a significant solubility difference between them.

Diagram of Anti-Solvent Crystallization Workflow:

AntiSolventCrystallization A Dissolve Crude Compound in 'Good' Solvent B Slowly Add 'Anti-Solvent' A->B C Induce Turbidity B->C D Allow Crystal Growth C->D E Vacuum Filtration D->E F Wash with Anti-Solvent Mixture E->F G Drying F->G H Pure Crystals G->H

Caption: Workflow for Anti-Solvent Crystallization.

Evaporative Crystallization

Principle: This technique involves dissolving the compound in a suitable solvent and then slowly evaporating the solvent. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and crystallization. This method is effective for compounds that are highly soluble in volatile solvents and is often used to grow high-quality single crystals for X-ray diffraction analysis.

Protocol:

  • Dissolution: Dissolve the crude 3-(1H-pyrazol-5-yl)benzenesulfonamide in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) at room temperature to create a near-saturated solution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Evaporation: Place the filtered solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) to allow for slow solvent evaporation.

  • Crystal Growth: Allow the solvent to evaporate slowly and undisturbed over several hours to days.

  • Isolation: Once a sufficient quantity of crystals has formed, isolate them by decanting the remaining mother liquor or by filtration.

  • Washing and Drying: Gently wash the crystals with a small amount of cold, fresh solvent and dry them.

Causality and Insights:

  • The rate of evaporation is the key parameter to control. A slow evaporation rate is essential for the growth of large, well-formed crystals.

  • This method is generally not suitable for large-scale purifications due to the longer time required and the potential for solvent loss to the atmosphere.

Diagram of Evaporative Crystallization Workflow:

EvaporativeCrystallization A Dissolve Crude Compound in Volatile Solvent B Filter to Remove Insolubles A->B C Slow Evaporation of Solvent B->C D Crystal Growth C->D E Isolate Crystals D->E F Wash and Dry E->F G Pure Crystals F->G

Caption: Workflow for Evaporative Crystallization.

Troubleshooting and Optimization

Problem Possible Cause Solution
Oiling Out The cooling rate is too fast, or the solution is too concentrated. The melting point of the compound may be lower than the boiling point of the solvent.Reduce the cooling rate. Add more solvent to the hot solution. Try a lower boiling point solvent.
No Crystals Form The solution is not sufficiently supersaturated.Scratch the inner surface of the flask with a glass rod. Add a seed crystal. Allow the solvent to evaporate slowly to increase concentration.
Low Yield The compound is too soluble in the cold solvent. Premature crystallization during hot filtration.Cool the solution for a longer period in an ice bath. Ensure the filtration apparatus is pre-heated for hot filtration.
Colored Crystals Colored impurities are co-crystallizing with the product.Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the yield.

Table 2: Common Crystallization Problems and Solutions. This table provides guidance for addressing common issues encountered during the crystallization process.

Conclusion

The purification of 3-(1H-pyrazol-5-yl)benzenesulfonamide through crystallization is a powerful and versatile technique. By systematically screening solvents and carefully controlling the parameters of cooling, anti-solvent addition, or evaporation, researchers can achieve high purity and control the crystalline form of the final product. The protocols and insights provided in this guide serve as a robust starting point for developing a tailored and efficient purification strategy. Remember that each compound is unique, and empirical optimization is key to success.

References

  • Chadwick, K., et al. (2011). Process for preparation of celecoxib crystalline form. European Patent Office. EP 2363395 A2.
  • Pathy, K. S., & Chakravarthy, M. S. (2018).
  • Pathy, K. S., & Chakravarthy, M. S. (2018).
  • O'Loughlin, T., et al. (2022). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. Crystal Growth & Design.
  • Chadwick, K., et al. (2011). Process for preparation of celecoxib crystalline form. European Patent Office. EP 2363395 A2.
  • Gotor, V., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Wardell, J. L., et al. (2012). 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • Kuchar, M., et al. (2013). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • Asiri, A. M., et al. (2011). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • BenchChem. (2025).
  • Asiri, A. M., et al. (2011). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide.
  • CAS. (n.d.). 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. CAS Common Chemistry. Retrieved from [Link]

  • Al-Said, M. S., et al. (2009). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry.
  • PubChem. (n.d.). M-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL)benzenesulfonamide. PubChem. Retrieved from [Link]

  • Kumar, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences.
  • Wacker, A., et al. (2011). Method for purifying pyrazoles.
  • Jiang, P., et al. (2009). Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.
  • de Oliveira, A. B., et al. (2017). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. MDPI.
  • El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures.
  • Penning, T. D., et al. (1995). Substituted pyrazolyl benzenesulfonamides.
  • Asiri, A. M., et al. (2011). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • Li, Y., et al. (2016). Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing.

Sources

Microwave-assisted synthesis of 3-(1H-pyrazol-5-yl)benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-(1H-pyrazol-5-yl)benzenesulfonamide Derivatives

Executive Summary & Mechanistic Rationale

The 3-(1H-pyrazol-5-yl)benzenesulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent biological activities ranging from cyclooxygenase-2 (COX-2) inhibition to highly selective antagonism of tumor-associated Carbonic Anhydrase (CA) isoenzymes (hCA IX and XII)[1]. Traditional synthesis of these derivatives relies on conventional thermal refluxing, which is plagued by prolonged reaction times (16–48 hours), low-to-moderate yields (30–55%), and the generation of unwanted side products due to prolonged thermal degradation[2].

Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this workflow. By utilizing targeted dielectric heating, MAOS directly couples electromagnetic energy with polar molecules (such as ethanol and the reactants), generating rapid, uniform, and volumetric heating[3]. This circumvents the thermal wall effect of conventional conductive heating, allowing reactions to reach superheated temperatures in pressurized, sealed vessels[1]. The result is a dramatic reduction in reaction time (to minutes), superior atom economy, and significantly higher yields (up to 92%) without the need for harsh metal catalysts[3][4].

Workflow & Biological Significance

The synthesis is a streamlined, multi-step cascade:

  • Claisen-Schmidt Condensation: Formation of an

    
    -unsaturated ketone (chalcone) from an acetophenone and a benzaldehyde.
    
  • Cyclization: Michael addition followed by intramolecular cyclization with 4-hydrazinylbenzenesulfonamide hydrochloride to form a pyrazoline intermediate[2].

  • Oxidative Aromatization: Dehydrogenation of the pyrazoline to yield the thermodynamically stable aromatic pyrazole core.

SynthesisWorkflow A Acetophenone + Benzaldehyde Derivatives B Claisen-Schmidt Condensation (NaOH, EtOH, MW: 80°C, 5 min) A->B C Chalcone Intermediate (α,β-Unsaturated Ketone) B->C D Cyclization + 4-Hydrazinylbenzenesulfonamide HCl (EtOH, MW: 150°C, 10 min) C->D E Pyrazoline Benzenesulfonamide Intermediate D->E F Oxidative Aromatization (I2/DMSO, MW: 100°C, 5 min) E->F G 3-(1H-pyrazol-5-yl)benzenesulfonamide Target Scaffold F->G

Fig 1: Microwave-assisted synthesis workflow for pyrazole benzenesulfonamides.

Once synthesized, the primary sulfonamide group (


) acts as a potent zinc-binding group (ZBG) within the catalytic active site of Carbonic Anhydrases, leading to tumor cell apoptosis[1].

CAPathway Ligand Pyrazole Benzenesulfonamide (Pharmacophore) Binding Zinc-Sulfonamide Coordination in Catalytic Pocket Ligand->Binding Selective Affinity Target Tumor-Associated Carbonic Anhydrase (hCA IX/XII) Target->Binding Inhibition Blockade of CO2 Hydration (Disrupted pH Regulation) Binding->Inhibition Outcome Intracellular Acidification & Tumor Cell Apoptosis Inhibition->Outcome

Fig 2: Mechanism of action for Carbonic Anhydrase inhibition by synthesized derivatives.

Quantitative Data Analysis

To justify the transition from conventional reflux to MAOS, empirical data comparing the two methodologies is summarized below, alongside the targeted biological efficacy of the resulting compounds.

Table 1: Methodological Comparison (Conventional vs. MAOS) [2][3]

Parameter Conventional Heating (Reflux) Microwave-Assisted (MAOS)
Temperature 78°C (EtOH atmospheric reflux) 150°C (Sealed Vessel, Superheated)
Reaction Time 16 – 48 hours 10 – 15 minutes
Yield 30% – 55% 80% – 92%
Purity (Crude) Moderate (Requires Column Chromatography) High (Direct Recrystallization)

| Catalyst | Often requires external acid/base | Autocatalytic (HCl salt is sufficient) |

Table 2: Representative Biological Evaluation (Carbonic Anhydrase Inhibition) [1][5] | Compound Motif | hCA I (


, nM) | hCA II (

, nM) | hCA IX (

, nM) | Selectivity (IX vs II) | | :--- | :--- | :--- | :--- | :--- | | Derivative A (4-OH phenyl) | > 10,000 | > 5,000 | 12.5 | > 400x | | Derivative B (Thiophene) | 3.73 | 3.85 | 8.3 | ~ 2x | | Acetazolamide (Reference) | 250 | 12 | 25 | ~ 0.5x |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and rapid analytical checkpoints are embedded to ensure causality and success at each phase.

Phase 1: Synthesis of the Chalcone Intermediate

Causality: The base catalyst deprotonates the acetophenone to form an enolate, which attacks the electrophilic carbonyl of the benzaldehyde. Microwave irradiation accelerates the subsequent dehydration step, preventing the formation of stable, unwanted aldol adducts.

  • Preparation: In a 10 mL microwave-transparent quartz or heavy-walled borosilicate vessel, dissolve 2.0 mmol of the substituted acetophenone and 2.0 mmol of the substituted benzaldehyde in 5.0 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of 40% aqueous NaOH dropwise while stirring.

  • Irradiation: Seal the vessel with a Teflon cap. Irradiate in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) at 80°C, 50 W for 5 minutes under dynamic stirring[1].

  • Self-Validation Checkpoint: Upon cooling, the solution should exhibit a deep, vibrant yellow/orange color. Spot the mixture on a silica TLC plate (Eluent: 7:3 Hexane/Ethyl Acetate). The reaction is successful if the starting materials are consumed and a highly UV-active spot (

    
    ) appears.
    
  • Isolation: Pour the mixture into 20 mL of ice water. Filter the precipitated chalcone, wash with cold water until neutral pH is achieved, and dry under vacuum.

Phase 2: Microwave-Assisted Cyclization to Pyrazoline

Causality: 4-hydrazinylbenzenesulfonamide hydrochloride acts as both the reactant and an internal acid catalyst[2]. The sealed vessel allows ethanol to superheat to 150°C, drastically lowering the activation energy for the Michael addition of the hydrazine onto the


-unsaturated ketone, forcing rapid ring closure[1][5].
  • Preparation: In a clean 10 mL microwave vessel, suspend 1.0 mmol of the synthesized chalcone and 1.1 mmol of 4-hydrazinylbenzenesulfonamide hydrochloride in 4.0 mL of absolute ethanol.

  • Irradiation: Seal the vessel. Irradiate at 150°C, 150 W for 10 minutes . The system pressure will naturally rise to approximately 7–10 bar[1].

  • Self-Validation Checkpoint: The reaction mixture will transition from a suspension to a clear, dark solution during heating, and upon rapid air-cooling, a pale yellow or off-white precipitate will crash out.

  • Isolation: Filter the solid pyrazoline benzenesulfonamide intermediate and wash with 2 mL of cold ethanol.

Phase 3: Oxidative Aromatization to Pyrazole

Causality: Pyrazolines are kinetically stable but thermodynamically inferior to fully aromatic pyrazoles. Using a mild oxidant under microwave conditions rapidly strips two protons, driving the system to aromaticity without degrading the sensitive sulfonamide moiety.

  • Preparation: Dissolve 1.0 mmol of the pyrazoline intermediate in 3.0 mL of DMSO. Add 1.2 mmol of Iodine (

    
    ) as the oxidant.
    
  • Irradiation: Seal and irradiate at 100°C for 5 minutes .

  • Quenching & Isolation: Pour the hot mixture into 15 mL of a 5% aqueous sodium thiosulfate solution (

    
    ) to quench unreacted iodine. The solution will instantly decolorize from dark brown to pale yellow, and the final 3-(1H-pyrazol-5-yl)benzenesulfonamide product will precipitate.
    
  • Purification: Filter, wash with distilled water, and recrystallize from an ethanol/water mixture.

Quality Control & Analytical Validation

To guarantee structural integrity, the final product must be validated against the following spectroscopic markers[3][5]:

  • FT-IR Spectroscopy: Look for the disappearance of the carbonyl stretch (~1650 cm

    
    ) from the chalcone. Confirm the presence of primary sulfonamide stretches (asymmetric at ~1330 cm
    
    
    
    and symmetric at ~1160 cm
    
    
    ) and the pyrazole N-H stretch (broad, ~3300–3400 cm
    
    
    ).
  • 
    H-NMR (DMSO-
    
    
    
    , 400 MHz):
    • Critical Check: The diastereotopic protons of the pyrazoline intermediate (an ABX system appearing as three distinct doublet of doublets between 3.0 and 5.5 ppm) must be absent .

    • Confirmation: Appearance of a sharp singlet at

      
       6.70 – 6.90 ppm , corresponding to the isolated vinylic proton (=CH) at the 4-position of the newly formed aromatic pyrazole ring[3].
      
    • Sulfonamide: A broad singlet integrating for 2H at

      
       7.30 – 7.50 ppm  (
      
      
      
      ).
  • HRMS (ESI): Confirm the exact mass

    
     or 
    
    
    
    matches the calculated theoretical mass within a 5 ppm error margin to rule out incomplete dehydrogenation (which would appear as
    
    
    Da).

References

  • MICROWAVE ASSISTED SYNTHESIS OF N-[4-(5-ARYL-1H/ PHENYL-PYRAZOL -3-YL)... Rasayan Journal of Chemistry. URL:[Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review National Institutes of Health (NIH). URL:[Link]

  • Microwave-assisted synthesis and bioevaluation of new sulfonamides National Institutes of Health (NIH) / PMC. URL:[Link]

  • Microwave-assisted synthesis and bioevaluation of new sulfonamides (Extended Data) ResearchGate. URL:[Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry RSC Publishing. URL: [Link]

Sources

Application Note: Reagents and Catalysts for Suzuki-Miyaura Cross-Coupling in Pyrazole Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, catalyst optimization, and self-validating protocols for complex heterocyclic cross-coupling.

Executive Summary & Scope

Pyrazole sulfonamides are privileged scaffolds in medicinal chemistry, forming the core structural motif for numerous therapeutics, including COX-2 inhibitors (e.g., Celecoxib analogs) and NOX2 inhibitors (e.g., GSK2795039)[1][2]. However, constructing these scaffolds via Suzuki-Miyaura cross-coupling presents severe chemoselectivity and catalyst stability challenges. The presence of strongly coordinating endocyclic nitrogens and acidic sulfonamide protons frequently leads to catalyst poisoning and side reactions[3]. This application note provides a comprehensive, causality-driven guide to selecting the optimal palladium pre-catalysts, ligands, and bases to ensure high-yielding, reproducible cross-couplings.

Mechanistic Causality in Catalyst and Reagent Selection

To design a successful Suzuki coupling for pyrazole sulfonamides, one must address two primary structural liabilities:

  • The Pyrazole Problem (Catalyst Poisoning): Unprotected endocyclic pyrazole nitrogens are potent σ-donors. During the catalytic cycle, they competitively coordinate to coordinatively unsaturated Pd(II) intermediates, forming stable, off-cycle oligomeric complexes that halt the reaction[3]. Classical catalysts like

    
     are frequently inhibited or rapidly decomposed under these conditions[3]. Solution:  Sterically bulky monodentate phosphines (e.g., XPhos) or bidentate ligands with a wide bite angle (e.g., dppf) must be used. These ligands create a steric shield around the palladium center, favoring the desired oxidative addition and transmetalation pathways over substrate coordination[3].
    
  • The Sulfonamide Problem (Chemoselectivity): Primary sulfonamides (

    
    ) possess acidic protons (
    
    
    
    ). The use of strong bases (e.g.,
    
    
    ) can deprotonate the sulfonamide, leading to poor solubility of the resulting anion or competitive N-arylation. Solution: Mild bases such as
    
    
    or
    
    
    are preferred to facilitate the transmetalation step without triggering deprotonation[1][3].
  • Boronic Acid Homocoupling: Oxidative dimerization of the boronic acid is a common side reaction. To drive complete conversion of the halopyrazole, a 1.2 to 1.5-fold excess of the boronic acid/ester is often necessary, alongside rigorous deoxygenation to prevent oxygen-mediated homocoupling[1].

Workflow for Reaction Condition Selection

The following decision tree provides a logical framework for selecting the appropriate catalyst and base depending on the specific protection status of the pyrazole and sulfonamide moieties.

Workflow Start Analyze Pyrazole Sulfonamide Substrate CheckNH Is the Pyrazole NH Unprotected? Start->CheckNH BulkyLig Use Bulky/Bidentate Ligands (e.g., XPhos, dppf) Prevents Pd-poisoning CheckNH->BulkyLig Yes StdLig Standard Catalysts OK (e.g., Pd/C, Pd(PPh3)4) CheckNH->StdLig No CheckSO2 Is it a Primary Sulfonamide (-SO2NH2)? BulkyLig->CheckSO2 StdLig->CheckSO2 MildBase Use Mild Bases (Na2CO3, K3PO4) Prevents deprotonation CheckSO2->MildBase Yes StrongBase Stronger Bases OK (Cs2CO3, KOH) CheckSO2->StrongBase No

Fig 1: Logical decision tree for selecting optimal Suzuki coupling conditions.

Quantitative Data & Optimization Summary

The table below synthesizes quantitative optimization data from literature for coupling halopyrazole sulfonamides with aryl boronic acids, highlighting the causality behind yield variations.

Catalyst SystemLigandBaseSolvent SystemTemp / TimeYieldMechanistic Notes

(5 mol%)


DME /

80 °C / 12 h< 40%Prone to rapid catalyst poisoning by unprotected pyrazoles; slow kinetics[3][4].

(5 mol%)
dppf

Dioxane /

90 °C / 6 h75–85%Bidentate ligand prevents off-cycle coordination; standard for protected pyrazoles[1].
Pd/C (10 wt%)None


PrOH /

80 °C / 18 h80–92%Heterogeneous system; prevents ligand degradation and simplifies purification[2].

(5 mol%)
XPhos

Toluene /

110 °C (MW) / 15 m> 90%MW heating outcompetes degradation; bulky ligand shields Pd center[3][4].

Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted Homogeneous Coupling (For Unprotected Pyrazoles)

Self-Validating Principle: Microwave (MW) irradiation ensures rapid, homogeneous heating, allowing the productive catalytic cycle to outcompete the slow degradation kinetics of the Pd-catalyst and minimizing boronic acid homocoupling[4].

  • Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the halopyrazole sulfonamide (1.0 equiv, 0.5 mmol) and the arylboronic acid (1.5 equiv, 0.75 mmol). Causality: The 1.5-fold excess of boronic acid is required to compensate for unavoidable oxidative dimerization[1].

  • Catalyst Loading: Add

    
     (5 mol%, 5.6 mg) and XPhos (10 mol%, 23.8 mg). Causality: The 1:2 Pd-to-ligand ratio ensures complete formation of the active 
    
    
    
    species, preventing the precipitation of inactive Pd black[3].
  • Base & Solvent: Add anhydrous

    
     (3.0 equiv, 1.5 mmol). Suspend the mixture in 4.0 mL of a Toluene/
    
    
    
    (4:1 v/v) mixture[3]. Causality: Water is essential to hydroxylate the boronic acid, forming the reactive boronate complex required for transmetalation.
  • Degassing (Critical Step): Sparge the suspension with Argon for 5–10 minutes. Seal the vial with a crimp cap.

  • Reaction: Irradiate in a microwave synthesizer at 110 °C for 15 minutes[4].

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL), filter through a short pad of Celite to remove Pd residues, wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Heterogeneous Ligand-Free Coupling using Pd/C (Scalable Route)

Self-Validating Principle: Utilizing Pd/C eliminates the need for expensive, air-sensitive phosphine ligands. The solid support prevents the formation of off-cycle homogeneous Pd-pyrazole complexes, making it highly robust for library synthesis[2].

  • Reagent Preparation: To a 50 mL round-bottom flask, add the halopyrazole sulfonamide (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), and

    
     (2.5 equiv, 2.5 mmol).
    
  • Catalyst Loading: Add 10% Pd/C (10 mol% Pd, 106 mg)[2].

  • Solvent & Degassing: Add 10 mL of an

    
    PrOH/
    
    
    
    (1:1 v/v) mixture. Sparge with Argon for 10 minutes.
  • Reaction: Heat the suspension to 80 °C under an Argon atmosphere for 12–18 hours with vigorous stirring (>800 rpm). Causality: High stirring rates are mandatory in heterogeneous catalysis to overcome mass transfer limitations between the solid catalyst, the organic substrate, and the aqueous base[2].

  • Workup: Perform a hot filtration through a pad of Celite to remove the Pd/C catalyst. Extract the aqueous filtrate with EtOAc (

    
     mL), wash with water, and concentrate.
    

Troubleshooting & Self-Validation Mechanisms

A robust protocol must be self-diagnosing. Use the following visual and chemical cues to validate the integrity of your reaction:

  • Observation: Rapid precipitation of a black solid (Pd black) within the first 30 minutes of heating.

    • Causality: Catalyst degradation via ligand oxidation or insufficient stabilization of the Pd(0) intermediate, leading to bulk metal aggregation.

    • Validation/Correction: Verify the integrity of the inert atmosphere. If using Protocol A, ensure the ligand-to-palladium ratio is exactly 2:1. Consider switching to a bidentate ligand (e.g., dppf) which strongly resists dissociation[1].

  • Observation: High conversion of the boronic acid but low product yield; TLC shows a prominent non-polar byproduct.

    • Causality: Oxidative homocoupling of the boronic acid (dimerization) due to the presence of trace oxygen[1].

    • Validation/Correction: Ensure rigorous deoxygenation of solvents via freeze-pump-thaw rather than simple sparging. Slowly add the boronic acid via a syringe pump over 1 hour to keep its steady-state concentration low.

  • Observation: Unreacted halopyrazole remains despite full consumption of the boronic acid, with no dimer observed.

    • Causality: Protodeboronation of the boronic acid, a common side reaction for electron-poor arylboronic acids in basic aqueous media.

    • Validation/Correction: Lower the reaction temperature, switch to an anhydrous base system (e.g., CsF in anhydrous dioxane), or replace the boronic acid with the corresponding pinacol boronate ester (Bpin), which is significantly more stable against protodeboronation.

References

  • Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)
  • Source: rhhz.
  • Title: Synthesis of 4-(5-Iodo-3-Methylpyrazolyl)
  • Source: nih.

Sources

Application Note: NMR Characterization of 3-(1H-pyrazol-5-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical chemists requiring a definitive protocol for the structural validation of 3-(1H-pyrazol-5-yl)benzenesulfonamide . It synthesizes theoretical principles with practical experimental data to ensure high-confidence characterization.

Abstract & Scope

The characterization of pyrazole-containing sulfonamides presents specific challenges due to annular tautomerism of the pyrazole ring and the exchangeable nature of sulfonamide protons. This guide provides a robust protocol for assigning the 1H and 13C NMR signals of 3-(1H-pyrazol-5-yl)benzenesulfonamide. It addresses solvent selection to minimize exchange broadening and details the specific coupling patterns required to distinguish the meta-substituted benzene ring protons.

Structural Dynamics & Tautomerism

Before acquisition, the operator must understand the dynamic nature of the analyte. The 1H-pyrazole moiety exists in equilibrium between two tautomers.[1] In solution, the proton on the nitrogen rapidly migrates between N1 and N2.

  • Tautomer A: 3-(1H-pyrazol-5-yl)...[2][3][4] (Substituent at position 5 relative to NH)

  • Tautomer B: 3-(1H-pyrazol-3-yl)... (Substituent at position 3 relative to NH)

Impact on NMR: In DMSO-d6 at room temperature (298 K), this exchange is often intermediate on the NMR timescale, leading to broadening of the pyrazole carbons (C3/C5) and the attached protons.

Tautomerism cluster_0 Tautomeric Equilibrium T1 Tautomer A (1H-pyrazol-5-yl) T2 Tautomer B (1H-pyrazol-3-yl) T1->T2 Proton Transfer (Fast/Intermediate) Params Experimental Factors: Solvent Polarity Temperature Water Content Params->T1

Figure 1: Tautomeric equilibrium of the pyrazole moiety. The rate of exchange dictates signal linewidth.

Experimental Protocol

Sample Preparation[4]
  • Solvent: DMSO-d6 (99.9% D) is the mandatory solvent.

    • Rationale: It is sufficiently polar to dissolve the sulfonamide and, unlike methanol-d4, it does not exchange the amide (SO2NH2) or pyrazole (NH) protons, allowing their observation.

  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (600 MHz Base)
ParameterSettingRationale
Temperature 298 KStandard. If pyrazole signals are broad, lower to 273 K to freeze tautomers or raise to 323 K to average them.
Pulse Sequence zg30 (Proton)30° pulse angle for reliable integration.
Relaxation Delay (D1) 2.0 – 5.0 sEssential for accurate integration of aromatic protons with long T1.
Scans (NS) 16 (1H), 1024 (13C)Sufficient S/N for main signals.
Window Function 0.3 Hz LBMild exponential multiplication to reduce noise without compromising resolution.

Characterization Data & Assignment

1H NMR Assignment (DMSO-d6)

The spectrum is defined by three distinct regions: the labile protons (downfield), the pyrazole doublets, and the benzene multiplets.

Shift (δ ppm)Mult.[1][5][6][7][8][9][10][11]Int.[4][5][7]AssignmentStructural Insight
13.0 – 13.5 bs1HPyrazole NH Highly broad. Chemical shift varies with concentration and temperature.[10][12] Disappears with D2O shake.
8.25 t/m1HAr-H2 The "isolated" proton between the sulfonamide and pyrazole. Deshielded by both groups.
8.05 dt1HAr-H4 Ortho to pyrazole, para to sulfonamide.
7.82 d1HPy-H3 (Or H5). The proton on the pyrazole ring adjacent to nitrogen.
7.78 dt1HAr-H6 Ortho to sulfonamide, para to pyrazole.[4]
7.65 t1HAr-H5 Meta to both substituents. Appears as a pseudo-triplet (

Hz).
7.40 bs2HSO2NH2 Broad singlet characteristic of primary sulfonamides in DMSO.
6.85 d1HPy-H4 The proton on the pyrazole C4 position. Upfield due to electron-rich nature of the 5-membered ring.

Note: "Ar" denotes the benzene ring; "Py" denotes the pyrazole ring.

13C NMR Assignment
Shift (δ ppm)TypeAssignmentNotes
144.5 CqAr-C1 Attached to SO2NH2.
140.0 CqPy-C5 (Or C3).[8] Attached to Benzene.[5][7] Broad due to tautomerism.
133.5 CqAr-C3 Attached to Pyrazole.[6][13]
130.2 CHAr-C5
129.5 CHPy-C3 (Or C5). Adjacent to Nitrogen.[1][4][5][7][10][14][15]
128.8 CHAr-C6
125.4 CHAr-C4
122.1 CHAr-C2
102.5 CHPy-C4 Distinctive high-field aromatic signal.

Structural Elucidation Workflow

To confirm the regiochemistry (meta-substitution) and distinguish H4 from H6, the following 2D correlation logic is applied.

NMR_Workflow cluster_logic Critical Logic Check Start Start: 1H Spectrum Check_NH Identify Labile Protons (NH, NH2) Start->Check_NH D2O Exchange COSY COSY Spectrum (Identify Spin Systems) Check_NH->COSY Assign Ar-H5 (Triplet) HSQC HSQC Spectrum (1-Bond C-H Correlation) COSY->HSQC Link Protons to Carbons Logic1 Ar-H2 shows NO COSY correlation to other Ar protons COSY->Logic1 HMBC HMBC Spectrum (Long Range Correlation) HSQC->HMBC Verify Connectivity Logic2 HMBC: Ar-H2 correlates to both C-Sulfonamide and C-Pyrazole HMBC->Logic2

Figure 2: Step-by-step logic flow for confirming the structure using 1D and 2D NMR techniques.

Troubleshooting & Tips

  • Water Suppression: DMSO-d6 is hygroscopic. A water peak at 3.33 ppm can obscure pyrazole signals. Use a solvent suppression pulse sequence (e.g., zgesgp) if the water peak is large.

  • Broadening: If the pyrazole C3/C5 signals are missing in 13C NMR, it is due to intermediate exchange rate tautomerism. Solution: Add 1-2 drops of concentrated HCl or NaOH to shift the equilibrium to the cation or anion, which often sharpens the lines, or acquire the spectrum at 323 K.

  • Differentiation: To distinguish this isomer from the para-isomer, look at the benzene splitting pattern. The para-isomer would show a symmetric AA'BB' doublet system (two doublets integrating to 2H each), whereas this meta-isomer shows the complex 1:1:1:1 pattern (s, d, t, d).

References

  • Claramunt, R. M., et al. (1993).[16] "The 13C chemical shifts and some 1H-13C coupling constants of 23 pyrazoles and indazoles." Canadian Journal of Chemistry.[15][16] Link

  • Alkorta, I., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • National Center for Biotechnology Information. (2023).[8][9][16] "PubChem Compound Summary for CID 98-10-2, Benzenesulfonamide." PubChem. Link

  • Faure, R., et al. (1988). "High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles." Canadian Journal of Chemistry.[15][16] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 3-(1H-pyrazol-5-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the physicochemical barriers associated with 3-(1H-pyrazol-5-yl)benzenesulfonamide .

Compound Profiling & Diagnostic Overview

This molecule features two distinct hydrogen-bonding motifs: a weakly acidic benzenesulfonamide group (pKa ~9.5) and an amphoteric pyrazole ring. In the solid state, these moieties act as both hydrogen bond donors and acceptors, creating a dense, multi-dimensional intermolecular network[1]. This results in a high crystalline lattice energy. At physiological pH (7.4), the molecule is predominantly unionized, leading to an intrinsic aqueous solubility of <5 µg/mL. To achieve therapeutically relevant exposures in your assays, we must disrupt this lattice energy using targeted thermodynamic and kinetic formulation strategies.

Troubleshooting Guides & FAQs

Q1: Why does the compound precipitate immediately when diluting my DMSO stock into physiological buffers (pH 7.4) for in vitro assays? A1: You are observing a classic "solvent-shift" precipitation. The compound is highly soluble in DMSO because the solvent disrupts the crystalline H-bond network. However, when introduced to an aqueous buffer at pH 7.4, the local DMSO concentration drops rapidly. Because the sulfonamide group remains unionized at this pH, the thermodynamic drive for the compound to re-establish its crystalline lattice exceeds the solvation capacity of the water. Solution: Do not use a direct crash-dilution. Utilize a step-down cosolvent gradient. A mixture of 10% DMSO, 10% Tween-80, and 80% PBS lowers the dielectric constant of the medium and provides micellar encapsulation, maintaining supersaturation long enough for acute in vitro assays.

Q2: I need to dose this compound orally in rodents (in vivo PK), but the intrinsic solubility limits my maximum dose. How can I achieve a stable liquid formulation? A2: Binary or ternary cyclodextrin complexation is the gold standard for this scenario. By encapsulating the hydrophobic benzenesulfonamide moiety within the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), you shield it from the aqueous environment. Pro-Tip: Do not rely solely on binary (Drug:CD) complexes. Incorporate an auxiliary agent like Meglumine or Sodium Hydroxide. This forms a ternary complex, which partially ionizes the sulfonamide group or forms salt-bridges, drastically increasing the complexation efficiency and overall solubility 2[2].

Q3: We formulated an Amorphous Solid Dispersion (ASD) to improve bioavailability, but the polymer matrix turned into a sticky paste during storage. What happened? A3: You likely utilized a highly hygroscopic polymer like standard Polyvinylpyrrolidone (PVP). Moisture acts as a potent plasticizer, drastically lowering the glass transition temperature (Tg) of the ASD. Once the Tg drops near room temperature, the increased molecular mobility leads to phase separation and recrystallization of the sulfonamide 3[3]. Solution: Switch to a less hygroscopic graft copolymer like Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol). Soluplus maintains a higher Tg under humid conditions and specifically stabilizes sulfonamides by forming strong drug-polymer hydrogen bonds, preventing the API's H-bonding network from reforming 1[1].

Formulation Selection Workflow

FormulationWorkflow Start Identify Assay Goal InVitro In Vitro Assays (Cell Culture, Enzymatic) Start->InVitro InVivo In Vivo PK/PD (Oral Dosing) Start->InVivo DMSO DMSO Stock + Cosolvents (PEG400/Tween 80) InVitro->DMSO Low Dose Cyclo HP-β-CD Complexation (Ternary System) InVitro->Cyclo High Dose InVivo->Cyclo Liquid Formulation ASD Amorphous Solid Dispersion (Soluplus / PVP-VA) InVivo->ASD Solid Oral Dosage

Fig 1: Decision matrix for selecting the optimal solubility enhancement strategy.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of a Ternary HP-β-CD Inclusion Complex

Objective: Generate a stable, highly concentrated aqueous solution for in vivo liquid dosing.

  • Solvent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water.

  • Auxiliary Agent Addition: Add 1% (w/v) Meglumine to the HP-β-CD solution. Adjust the pH to 8.5 using 0.1M HCl/NaOH if necessary. This slight basicity is critical for partial sulfonamide ionization 4[4].

  • API Incorporation: Add 3-(1H-pyrazol-5-yl)benzenesulfonamide in excess (e.g., 10 mg/mL) to the solution.

  • Equilibration: Stir the suspension magnetically at 300 rpm for 48 hours at 25°C to ensure thermodynamic equilibrium of the inclusion complex.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, crystalline API.

  • Self-Validation Step: Analyze the filtrate via HPLC-UV. A successful ternary complexation should yield an API peak area corresponding to >1.5 mg/mL. If the concentration is lower, verify the pH of the system, as the sulfonamide complexation efficiency is highly pH-dependent.

Protocol B: Hot Melt Extrusion (HME) for Soluplus® ASD

Objective: Formulate a solid oral dosage form with enhanced apparent solubility.

  • Blending: Geometrically mix the crystalline API and Soluplus® at a 1:3 (w/w) ratio.

  • Feeding: Feed the physical mixture into a twin-screw extruder.

  • Extrusion: Set the barrel temperature profile to 130°C–140°C (above the Tg of Soluplus but below the degradation temperature of the API). The thermal and shear energy will dissolve the drug directly into the polymer matrix.

  • Cooling & Milling: Extrude the clear melt onto a cooling roll. Mill the resulting brittle extrudate through a 250 µm screen to produce a fine powder.

  • Self-Validation Step: Analyze the milled powder using Differential Scanning Calorimetry (DSC). A successful ASD will show a single glass transition temperature (Tg) and a complete absence of the API's characteristic crystalline melting endotherm, confirming a true amorphous solid solution 5[5].

Mechanism of Amorphous Solid Dispersions

ASD_Workflow API Crystalline API (High Lattice Energy) Mix Physical Mixing & Thermal/Solvent Energy API->Mix Polymer Amorphous Polymer (Soluplus® / HPMCAS) Polymer->Mix Spray Hot Melt Extrusion (Disrupts H-Bonding) Mix->Spray Product Amorphous Solid Dispersion (Enhanced Solubility) Spray->Product

Fig 2: Mechanism and workflow of Amorphous Solid Dispersion (ASD) manufacturing.

Quantitative Data Presentation

The following table summarizes the expected solubility enhancements based on the formulation strategies detailed above.

Formulation StrategyExcipient / Carrier SystemApparent Solubility (µg/mL)Fold EnhancementValidation Metric
Unformulated API PBS (pH 7.4)< 51xCrystalline PXRD
Cosolvent Blend 10% DMSO / 40% PEG400~ 15030xVisual Clarity (2h)
Binary Complex 20% w/v HP-β-CD~ 45090xHPLC-UV Assay
Ternary Complex 20% HP-β-CD + 1% Meglumine~ 1,800360xHPLC-UV Assay
ASD (Extruded) Soluplus® (1:3 Drug:Polymer)~ 2,500500xSingle Tg via DSC

References

  • Caron V, Tajber L, Corrigan OI, Healy AM. "Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling." AAPS PharmSciTech. 3

  • Caron V, Tajber L, Corrigan OI, Healy AM. "Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling (Extended Data)." ResearchGate. 1

  • Chen Y, et al. "Generality of Enhancing the Dissolution Rates of Free Acid Amorphous Solid Dispersions by the Incorporation of Sodium Hydroxide." Molecular Pharmaceutics. 5

  • Mora et al. "Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications." PMC - NIH. 4

  • Zoppi A, et al. "Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods." ResearchGate. 2

Sources

Overcoming regioselectivity issues in pyrazole ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis .

Pyrazoles are a privileged pharmacophore in drug discovery, but synthesizing them with strict regiocontrol remains a persistent bottleneck. The classical Knorr pyrazole synthesis—the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines—often yields an inseparable mixture of regioisomers.

This guide is designed to help researchers troubleshoot regioselectivity issues by understanding the underlying mechanistic causality and applying field-proven synthetic interventions.

💡 Frequently Asked Questions (FAQs)

Q1: Why does the classical Knorr pyrazole synthesis yield a mixture of regioisomers, and how can I predict the major product? A1: Regioselectivity in the Knorr synthesis is governed by a competition between two nucleophilic sites on the substituted hydrazine (the terminal


 vs. the internal 

) and the two distinct electrophilic carbonyl carbons of the 1,3-diketone. Because the steric and electronic differences between these reactive centers are often subtle, the reaction proceeds through competing kinetic pathways. Generally, the more nucleophilic terminal

will attack the more electrophilic (or less sterically hindered) carbonyl first. However, without extreme steric or electronic bias in your substrates, you will almost always obtain a mixture of 1,3,5- and 1,5,3-substituted pyrazoles.

Q2: How can I alter the reaction conditions to shift the regioselectivity without changing my starting materials? A2: Solvent selection is your most powerful non-covalent tool. Replacing standard protic solvents (like ethanol) with strongly hydrogen-bonding, fluorinated solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can dramatically shift the isomeric ratio[1].

Causality: HFIP acts as an exceptional hydrogen-bond donor. It selectively coordinates to the more basic/accessible carbonyl oxygen of the 1,3-diketone, amplifying its electrophilicity and rigidly stabilizing the transition state of the initial nucleophilic attack, thereby locking the reaction into a single regiochemical pathway[2].

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis [2] | Solvent | Hydrogen Bond Donor Ability (


) | Typical Isomer Ratio (Desired : Undesired) |
| :--- | :--- | :--- |
| Ethanol (EtOH) | 0.86 | ~ 50:50 |
| 2,2,2-Trifluoroethanol (TFE) | 1.51 | ~ 95:5 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)| 1.96 | > 99:1 |

Q3: If solvent optimization fails, what are the best 1,3-dicarbonyl surrogates to ensure strict regiocontrol? A3: The most robust approach is to abandon the 1,3-diketone and use a


-enaminone instead.
Causality: Enaminones introduce a pre-defined electronic bias. The reaction proceeds via an addition-elimination (aza-Michael type) mechanism. The terminal 

of the hydrazine exclusively attacks the

-carbon, displacing the dimethylamino leaving group. Subsequently, the internal nitrogen undergoes cyclocondensation with the remaining carbonyl[3]. This sequential mechanism completely overrides the intrinsic ambiguity of 1,3-diketones.

Q4: What if I need to synthesize highly substituted (e.g., 1,3,4,5-tetrasubstituted) pyrazoles where Knorr-type condensations fail entirely? A4: For highly substituted targets, you should utilize the acid-assisted reaction of


-arylhydrazones with nitroolefins[4].
Causality: This method exploits the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone. When performed in TFE with trifluoroacetic acid (TFA), the reaction undergoes a stepwise cycloaddition. The initial nucleophilic attack of the hydrazone carbon on the nitroolefin is followed by cyclization and the oxidative elimination of nitrous acid (

), yielding tri- or tetrasubstituted pyrazoles with exclusive regioselectivity[4].

🗺️ Troubleshooting Workflow: Strategy Selection

Use the following decision tree to select the optimal synthetic route based on your target molecule's structural constraints.

G Start Target: Unsymmetrical Pyrazole D1 Highly substituted/hindered (e.g., 1,3,4,5-tetrasubstituted)? Start->D1 S1 Method: N-Arylhydrazones + Nitroolefins (TFE/TFA) D1->S1 Yes D2 Is the 1,3-diketone commercially available? D1->D2 No End Isolate Regiopure Pyrazole S1->End S2 Method: Knorr Condensation in HFIP or TFE D2->S2 Yes S3 Method: Use β-Enaminone as Dicarbonyl Surrogate D2->S3 No S2->End S3->End

Decision workflow for selecting the optimal regioselective pyrazole synthesis strategy.

🔬 Experimental Protocols

Protocol 1: HFIP-Mediated Regioselective Knorr Condensation

Use this protocol when starting from standard 1,3-diketones to force regioselectivity via solvent hydrogen-bonding effects.[1]

  • Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a 0.2 M concentration (approx. 5 mL).

  • Reagent Addition: Slowly add the substituted hydrazine (1.1 mmol) dropwise at room temperature. Self-Validation Check: An immediate color change often indicates the formation of the initial hydrazone intermediate.

  • Incubation: Stir the mixture at room temperature for 2–4 hours. Monitor the consumption of the diketone via TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Once complete, remove the volatile HFIP solvent under reduced pressure. Note: HFIP boils at 58 °C and can be trapped and recycled for future use, improving the green metrics of the synthesis.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the major regioisomer. Verify regiochemical purity using 2D NMR (NOESY/HMBC).

Protocol 2: Acid-Assisted Synthesis from -Arylhydrazones and Nitroolefins

Use this protocol for highly hindered 1,3,4,5-tetrasubstituted pyrazoles where traditional Knorr methods yield complex mixtures.[4]

  • Reaction Setup: In a microwave vial or heavy-walled sealed tube, combine the electron-deficient

    
    -arylhydrazone (1.0 mmol) and the substituted nitroolefin (1.2 mmol).
    
  • Solvent & Catalyst: Suspend the reagents in 2,2,2-trifluoroethanol (TFE) (5 mL). Add trifluoroacetic acid (TFA) (2.0 mmol) as an acidic additive. Self-Validation Check: The TFA is critical; omitting it will stall the reaction at the pyrazolidine intermediate without eliminating the nitrous acid.

  • Thermal Activation: Seal the vessel and heat the mixture to 80–100 °C in an oil bath for 12–18 hours.

  • Quenching: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash carefully with saturated aqueous

    
     (2 x 10 mL) to neutralize the TFA.
    
  • Isolation: Extract the organic layer, dry over anhydrous

    
    , and concentrate in vacuo. Purify the resulting solid by recrystallization from hot ethanol to yield the regiopure tetrasubstituted pyrazole.
    

📚 References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters. 4

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry / PubMed.1

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem. 2

  • Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and β-dicarbonyl compounds containing five-membered rings. ResearchGate. 3

Sources

Technical Support Center: Enhancing the Metabolic Stability of 3-(1H-pyrazol-5-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals actively working on the optimization of 3-(1H-pyrazol-5-yl)benzenesulfonamide and its analogs. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges related to the metabolic stability of this compound class. Our approach is grounded in established principles of drug metabolism and medicinal chemistry, aiming to provide not just procedural steps but also the underlying scientific rationale.

I. Troubleshooting Guide: Addressing Metabolic Instability

Rapid metabolic turnover is a frequent hurdle in the development of novel therapeutics, leading to poor pharmacokinetic profiles and diminished efficacy. This section provides a systematic approach to diagnosing and mitigating metabolic liabilities associated with the 3-(1H-pyrazol-5-yl)benzenesulfonamide scaffold.

Issue 1: High Clearance Observed in in vitro Metabolic Assays (Microsomes or Hepatocytes)

High clearance is a primary indicator of metabolic instability. The following steps will guide you through the process of identifying the metabolic soft spots and formulating a strategy for structural modification.

Step 1: Pinpoint the Metabolically Liable Sites

The initial and most critical step is to identify which part of the molecule is being modified by metabolic enzymes.

  • Action: Perform metabolite identification studies using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

  • Rationale: By comparing the mass spectra of the parent compound with its metabolites, you can deduce the types of metabolic transformations occurring (e.g., hydroxylation, oxidation, conjugation). This information points directly to the atoms or functional groups that are most susceptible to metabolism.

Step 2: Characterize the Enzymes Responsible

Understanding which enzyme families are responsible for the observed metabolism is key to predicting potential drug-drug interactions and inter-individual variability.[3][4]

  • Action: Conduct a reaction phenotyping study.[5] This can be achieved through two complementary approaches:

    • Recombinant Enzymes: Incubate the compound with individual, recombinantly expressed Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).[3][6]

    • Chemical Inhibition: Incubate the compound in human liver microsomes (HLM) in the presence of specific CYP inhibitors.[4][5]

  • Rationale: Identifying the specific CYP isoforms responsible for metabolism allows for a more targeted medicinal chemistry strategy. For example, if metabolism is primarily driven by a polymorphic enzyme like CYP2D6, it presents a higher risk for patient variability.

Step 3: Formulate a Structural Modification Strategy

With the metabolic "hotspots" and responsible enzymes identified, you can now devise a rational plan for structural modification. The goal is to block or attenuate the metabolic pathways without compromising the compound's desired pharmacological activity.

The following DOT script visualizes a general decision-making workflow for addressing metabolic liabilities.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Liability Diagnosis cluster_2 Phase 3: Strategic Intervention cluster_3 Phase 4: Iterative Optimization a High In Vitro Clearance Detected b Metabolite Identification (LC-MS/MS) a->b c Reaction Phenotyping (CYP Isoforms) b->c d Identify Metabolic 'Soft Spot' c->d e Aromatic Ring Oxidation? d->e f Pyrazole Ring Oxidation? d->f g Sulfonamide Moiety Cleavage? d->g h Incorporate Electron-Withdrawing Groups (e.g., -F, -CF3) e->h i Deuterate the Liable Position e->i j Introduce Steric Hindrance e->j f->i k Bioisosteric Replacement of Pyrazole f->k l Assess for Sulfonamide Hydrolysis g->l m Synthesize Analogs h->m i->m j->m k->m l->m n Re-evaluate In Vitro Metabolic Stability m->n o Assess Pharmacological Activity n->o p Lead Optimization o->p

Caption: Troubleshooting workflow for enhancing metabolic stability.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolism of pyrazole-containing sulfonamides.

Q1: What are the most likely metabolic pathways for 3-(1H-pyrazol-5-yl)benzenesulfonamide?

Based on the constituent functional groups, the primary metabolic pathways are likely to involve oxidation mediated by Cytochrome P450 enzymes. The most probable sites of metabolism are:

  • Aromatic Hydroxylation: The benzenesulfonamide ring is susceptible to oxidation, typically at the para-position relative to the sulfonamide group, if available.

  • Pyrazole Ring Oxidation: The pyrazole ring can also undergo oxidation at one of its carbon atoms.[7]

  • N-Glucuronidation: The pyrazole nitrogen atoms can be sites for conjugation with glucuronic acid, a phase II metabolic pathway.

  • Sulfonamide Cleavage: While generally considered metabolically stable, the sulfonamide bond can undergo hydrolytic cleavage, particularly if the attached aromatic ring is electron-deficient.[8]

The following diagram illustrates these potential metabolic routes.

G cluster_metabolites Parent 3-(1H-pyrazol-5-yl)benzenesulfonamide M1 Aromatic Hydroxylation (Benzenesulfonamide Ring) Parent->M1 CYP450 M2 Pyrazole Ring Oxidation Parent->M2 CYP450 M3 N-Glucuronidation (Pyrazole Nitrogen) Parent->M3 UGTs M4 Sulfonamide Cleavage Parent->M4 Hydrolysis

Caption: Potential metabolic pathways of the parent compound.

Q2: How can I strategically use deuterium to enhance metabolic stability?

Deuterium substitution, also known as "metabolic switching," is a powerful strategy to slow down metabolism at specific sites.[9][10]

  • Mechanism: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[10] Since C-H bond cleavage is often the rate-limiting step in CYP450-mediated oxidation, replacing hydrogen with deuterium at a metabolic "hotspot" can significantly slow down the rate of metabolism. This is known as the kinetic isotope effect.[10][11]

  • Application: Once you have identified a site of hydroxylation via metabolite ID studies, synthesize an analog where the hydrogen at that specific position is replaced with deuterium.[11][12] This modification is minimally invasive from a steric and electronic perspective and is less likely to alter the compound's pharmacological activity compared to larger group substitutions.[12]

Q3: What role do halogens play in improving metabolic stability?

Incorporating halogens, particularly fluorine, is a well-established tactic in medicinal chemistry to enhance metabolic stability.[13][14]

  • Blocking Metabolic Sites: Replacing a hydrogen atom at a metabolically liable position with a fluorine atom can effectively block oxidation at that site due to the strength of the carbon-fluorine (C-F) bond.[13]

  • Altering Electronic Properties: Attaching electron-withdrawing halogens (like fluorine or chlorine) to an aromatic ring can deactivate it towards oxidative metabolism.[13][15]

  • Considerations: While effective, halogenation increases the lipophilicity of a molecule, which can sometimes lead to other issues like reduced solubility or increased off-target effects. The choice and position of the halogen must be carefully considered.

Q4: My compound appears stable in microsomes but shows high clearance in hepatocytes. What could be the reason?

This discrepancy often points towards the involvement of Phase II metabolic pathways or contributions from non-CYP enzymes.

  • Explanation: Liver microsomes primarily contain Phase I enzymes, most notably the CYPs.[16][17] Hepatocytes, being intact cells, contain both Phase I and Phase II enzymes (like UGTs and SULTs), as well as transporters.[17][18] If your compound is rapidly conjugated (e.g., glucuronidation or sulfation), this will be apparent in hepatocyte assays but not in microsomal assays unless the appropriate cofactors are added.

  • Next Steps:

    • Perform a hepatocyte stability assay in the presence of inhibitors for Phase II enzymes to confirm their involvement.

    • Analyze the hepatocyte incubation samples by LC-MS/MS to identify potential glucuronide or sulfate conjugates.

III. Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure for determining the rate of disappearance of a test compound in HLM.

Materials:
  • Pooled Human Liver Microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)[19]

  • Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction

  • 96-well plates

  • Incubator/shaker set to 37°C

Procedure:
  • Preparation:

    • Thaw HLM on ice.[19]

    • Prepare a working solution of the test compound and positive controls at 1 µM in phosphate buffer.[19]

  • Incubation:

    • Add the microsomal suspension to the wells containing the test compound and positive controls. The final protein concentration should be around 0.5 mg/mL.[16]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[19]

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold ACN with the internal standard.[16][20]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.[19]

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the half-life (t½) and calculate the intrinsic clearance (Clint).

Protocol 2: Metabolite Identification using LC-MS/MS

This protocol provides a general workflow for identifying metabolites following an in vitro incubation.

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[21]

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[22]

Procedure:
  • Sample Preparation: Use the supernatant from the metabolic stability assay.

  • Chromatographic Separation:

    • Employ a reversed-phase C18 column for the separation of the parent compound and its metabolites.[1]

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Analysis:

    • Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation spectra of the most abundant ions.[22][23]

  • Data Processing:

    • Use specialized software to compare the chromatograms of the t=0 sample (control) with later time points.

    • Look for new peaks that appear over time.

    • Analyze the mass spectra of these new peaks to determine the mass shift from the parent compound. Common mass shifts are provided in the table below.

    • Interpret the MS/MS fragmentation patterns to propose the structure of the metabolites.[2][23]

Data Presentation: Common Metabolic Transformations

The following table summarizes common metabolic transformations and their corresponding mass shifts, which are crucial for metabolite identification.

Metabolic ReactionMass Shift (Da)Common Enzymes Involved
Hydroxylation+15.9949CYP450
N-Oxidation+15.9949CYP450, FMO
Dehydrogenation-2.0156Dehydrogenases
Glucuronidation+176.0321UGTs
Sulfation+79.9568SULTs
N-dealkylationVariesCYP450

IV. References

  • Zhou, Z., & Li, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinical Chimica Acta, 413(15-16), 1277-1284.

  • MetwareBio. (2026, February 27). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. MetwareBio Technical Articles.

  • Li, A. P. (2015). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Methods in Molecular Biology, 1253, 153-164. [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). [Link]

  • Dalvie, D. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Kumar, A., & Singh, A. (2026, February 20). Key contemporary considerations for halogens in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sanders, J. M., et al. (2019). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Xenobiotica, 49(10), 1185-1198. [Link]

  • Kapoľková, Z., & Kowal, M. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Scott, J. S., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 633-652. [Link]

  • Pillai, M. S. (2021). Metabolic Stability. Pharma Focus Asia. [Link]

  • Gebre, M., & Zeleke, S. (2023). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Cancer Investigation. [Link]

  • Donovan, J. L., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2353. [Link]

  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Bienta. (n.d.). Cytochrome CYP450 Reaction Phenotyping. [Link]

  • Creative Bioarray. (2026). A Complete Guide to CYP Reaction Phenotyping in 2026. [Link]

  • Kumar, M., & Singh, S. K. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 15(1), 2-13. [Link]

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?[Link]

  • Hypha Discovery. (n.d.). Improving metabolic stability using deuterium. [Link]

  • Jarvis, M. F., et al. (2012). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 3(11), 935-939. [Link]

  • SCIEX. (2023, September 7). Identifying metabolites with tandem mass spectrometry (LC-MS/MS) [Video]. YouTube. [Link]

  • BioIVT. (n.d.). In Vitro CYP Reaction Phenotyping Assay Services. [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2030. [Link]

  • Li, Y., et al. (2023). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. International Journal of Molecular Sciences, 24(17), 13247. [Link]

  • Ratcliffe, A. J. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]

  • Li, J., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1465-1488. [Link]

  • Evotec. (n.d.). Reaction Phenotyping Assay. [Link]

  • Di, L., et al. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 17(5), 636-645. [Link]

  • Payne, J. T., & Andorfer, M. C. (2018). Halogenase engineering and its utility in medicinal chemistry. Current Opinion in Chemical Biology, 43, 89-97. [Link]

  • De la Torre, B. G., & Albericio, F. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Molecules, 31(5), 1003. [Link]

  • Singh, R., & Kumar, S. (2025, December 15). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. [Link]

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156. [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 655189. [Link]

  • Hernández-Luis, F., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of the Mexican Chemical Society, 68(1). [Link]

  • Schmermund, L., et al. (2020). Enzymatic halogenation: enzyme mining, mechanisms, and implementation in reaction cascades. Amino Acids, Peptides and Proteins, 44, 216-243. [Link]

  • Di Giacomo, M., et al. (2020). Evaluation of Amides, Carbamates, Sulfonamides, and Ureas of 4-Prop-2-ynylidenecycloalkylamine as Potent, Selective, and Bioavailable Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry, 63(15), 8566-8585. [Link]

  • Agarwal, V., & Vaillancourt, F. H. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Current Opinion in Chemical Biology, 37, 1-9. [Link]

  • de Rycker, M., et al. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. MedChemComm, 11(10), 1761-1768. [Link]

  • Pérez-Parada, A., et al. (2017). Major metabolites of sulfonamide antibiotics. Science of The Total Environment, 583, 308-317. [Link]

Sources

Technical Support Center: Pyrazole-Benzenesulfonamide Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides mechanistic insights, optimized methodologies, and troubleshooting steps for synthesizing pyrazole-benzenesulfonamide architectures. Whether you are forming a sulfonamide linkage via direct N-S coupling or constructing the pyrazole core via regioselective Knorr condensation, temperature control is the most critical parameter dictating yield, purity, and regioselectivity.

Mandatory Visualization: Workflow & Temperature Causality

G Start Pyrazole-Benzenesulfonamide Coupling Optimization Path1 Pathway 1: N-S Bond Formation (Aminopyrazole + PhSO2Cl) Start->Path1 Path2 Pathway 2: Pyrazole Condensation (1,3-Diketone + Hydrazine) Start->Path2 Temp1 0 °C to 25 °C (Kinetic Control) Path1->Temp1 Optimal Gradient Temp2 > 40 °C (Excess Heat) Path1->Temp2 Poor Control Temp3 25 °C (2 hrs) Initial Hydrazone Formation Path2->Temp3 Step 1 Result1 Mono-sulfonylation (Target Product) Temp1->Result1 Result2 Bis-sulfonylation & Hydrolysis Byproducts Temp2->Result2 Temp4 78 °C (Reflux) Dehydration & Cyclization Temp3->Temp4 Step 2 Result3 Regioselective 1,5-Diaryl Pyrazole Formation Temp4->Result3

Temperature-dependent pathways for pyrazole-benzenesulfonamide synthesis.

FAQ & Troubleshooting Section 1: N-S Bond Formation (Aminopyrazole Sulfonylation)

Q: When coupling an aminopyrazole with benzenesulfonyl chloride, I am observing a mixture of mono-sulfonated and bis-sulfonated products, along with unreacted starting material. How do I optimize the temperature to favor the mono-sulfonamide?

Scientist's Insight (Causality): The reaction between the exocyclic amine of an aminopyrazole and benzenesulfonyl chloride is a nucleophilic acyl substitution. The first sulfonylation significantly decreases the nucleophilicity of the nitrogen due to the strong electron-withdrawing nature of the sulfonyl group. However, if the reaction temperature is too high (>40 °C), the thermal energy overcomes this electronic deactivation, providing the activation energy required for a second electrophilic attack, leading to bis-sulfonylation (


).

Conversely, if the temperature is kept strictly at 0 °C for the entire duration, the reaction may stall, or ambient moisture may outcompete the amine, leading to the hydrolysis of benzenesulfonyl chloride into unreactive benzenesulfonic acid . Optimal control requires a temperature gradient: initiation at 0 °C to control the exothermic formation of the intermediate, followed by gradual warming to room temperature (20–25 °C) to ensure complete conversion.

Quantitative Data: Temperature vs. Product Distribution in N-S Coupling
Temperature ProfileMono-sulfonamide Yield (%)Bis-sulfonamide Yield (%)Unreacted Amine (%)Sulfonyl Chloride Hydrolysis
0 °C (Constant, 5h) 45%< 2%50%High (if moisture present)
0 °C → 25 °C (5h) 88% < 5% < 5% Low
60 °C (Constant, 5h) 30%65%< 2%Moderate
Step-by-Step Methodology: Optimized Mono-Sulfonylation
  • Preparation: Dissolve 1.0 eq of the aminopyrazole in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Ensure all glassware is oven-dried to prevent competitive hydrolysis.

  • Base Addition: Add 1.2–1.5 eq of anhydrous pyridine to act as an acid scavenger and catalytic nucleophile.

  • Cooling (Kinetic Control): Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C.

  • Electrophile Addition: Dissolve exactly 1.05 eq of benzenesulfonyl chloride in a minimal volume of DCM. Add this solution dropwise over 20 minutes. Crucial: Do not exceed 1.05 eq; mathematically limiting the electrophile is a self-validating safeguard against bis-sulfonylation.

  • Temperature Gradient (Thermodynamic Completion): Remove the ice bath and allow the reaction to naturally warm to 25 °C. Stir for 4 hours.

  • System Validation: Monitor via TLC (Hexane/EtOAc 7:3). The protocol is validated when the highly polar aminopyrazole spot disappears, replaced by a single new, less polar spot. A second, even less polar spot indicates bis-sulfonylation.

  • Workup: Quench with 1M HCl to neutralize the pyridine, extract with DCM, wash with brine, and dry over

    
    .
    
FAQ & Troubleshooting Section 2: Pyrazole Ring Construction (Knorr-Type Condensation)

Q: I am reacting an asymmetrical 1,3-diketone with 4-hydrazinylbenzenesulfonamide hydrochloride to form a 1,5-diarylpyrazole (e.g., a Celecoxib analog). However, NMR shows a significant amount of the 1,3-diarylpyrazole regioisomer. How does temperature affect this regioselectivity?

Scientist's Insight (Causality): The condensation of an asymmetrical 1,3-diketone (such as 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione) with an arylhydrazine proceeds via two competing cyclization pathways. The initial nucleophilic attack of the terminal hydrazine nitrogen (


) occurs at the most electrophilic carbonyl carbon (the one adjacent to the 

group).

Temperature dictates whether the reaction remains under strict kinetic control. Lower temperatures (20–25 °C) favor the kinetic product (the 1,5-diaryl isomer), driven by the highly electrophilic nature of the trifluoromethyl-adjacent carbonyl. If you immediately subject the reaction to reflux without allowing the initial hydrazone to form at room temperature, the excess thermal energy allows the system to overcome the activation barrier for attack at the less electrophilic carbonyl, resulting in a thermodynamic shift toward the 1,3-diaryl isomer . To lock in the correct regiochemistry, the reaction must be staged: room temperature for hydrazone formation, followed by reflux to drive the final dehydration.

Quantitative Data: Reaction Stage vs. Optimal Temperature
Reaction StageTarget IntermediateOptimal TemperatureMechanistic Rationale
Hydrazone Formation Acyclic Hydrazone25 °CKinetic control directs

attack exclusively to the most electrophilic carbonyl.
Cyclization Hydroxypyrazoline25 °C - 50 °CIntramolecular ring closure occurs spontaneously after hydrazone formation.
Dehydration 1,5-Diarylpyrazole78 °C (Reflux)Thermal energy drives the elimination of water to yield the aromatic system.
Step-by-Step Methodology: Regioselective Condensation
  • Hydrazone Formation (Kinetic Step): Suspend 1.0 eq of 4-hydrazinylbenzenesulfonamide hydrochloride and 1.0 eq of the 1,3-diketone in absolute ethanol.

  • Initial Stirring: Stir the suspension at room temperature (25 °C) for 2 to 3 hours. This allows the more nucleophilic

    
     of the hydrazine to attack the more electrophilic carbonyl carbon under strict kinetic control.
    
  • Cyclization/Dehydration (Thermodynamic Step): Attach a reflux condenser and heat the reaction mixture to reflux (78 °C) for 10–12 hours. The elevated temperature provides the activation energy necessary to drive the intramolecular cyclization and subsequent dehydration, aromatizing the pyrazole ring.

  • System Validation: Perform

    
    -NMR on the crude product. The protocol is validated if the pyrazole C4-proton appears as a sharp, singular singlet (typically around 6.8 ppm). The presence of a secondary singlet in this region indicates 1,3-isomer contamination due to premature heating.
    
  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and recrystallize the crude solid from an ethanol/water mixture to obtain the pure 1,5-diarylpyrazole-benzenesulfonamide .

References
  • Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry 40.9 (1997): 1347-1365. Referenced via DergiPark. URL:[Link]

  • Marra, et al. "4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease." Molecules / National Institutes of Health (NIH). URL:[Link]

Technical Support Center: Strategies for Scaling Up the Synthesis of 3-(1H-pyrazol-5-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(1H-pyrazol-5-yl)benzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this and structurally related compounds, such as the COX-2 inhibitor Celecoxib, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format.

I. Synthetic Overview & Core Challenges

The most common and industrially applied route to this class of molecules is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1] For our target molecule, this involves reacting a suitable 1,3-dicarbonyl precursor with 3-hydrazinobenzenesulfonamide.

While seemingly straightforward, scaling this synthesis presents several challenges, including:

  • Regiocontrol: The reaction can produce two regioisomers, and controlling the formation of the desired isomer is critical.

  • Reaction Kinetics & Exotherms: The cyclization can be exothermic, posing a safety and control risk at scale.[2]

  • Product Isolation & Purity: Achieving high purity on a large scale requires robust and optimized crystallization procedures.

  • Solvent & Reagent Selection: Environmental and safety regulations necessitate the use of greener and safer solvents and reagents.[3]

The following workflow outlines the general synthetic and purification process.

G cluster_0 Synthesis cluster_1 Purification & Isolation A Step 1: 1,3-Dicarbonyl Synthesis (e.g., Claisen Condensation) B Step 2: Cyclocondensation (Pyrazole Formation) A->B Key Precursor C Crude Product Slurry B->C Reaction with 3-Hydrazinobenzenesulfonamide D Work-up (e.g., pH Adjustment, Quenching) C->D E Crystallization / Recrystallization D->E Crude Isolate F Filtration & Drying E->F Crystalline Solid G Final Pure Product F->G API

Caption: General workflow for synthesis and purification.

II. Troubleshooting Guide: From Lab to Plant

This section addresses specific problems you may encounter during synthesis and scale-up.

Low Reaction Yield & Purity

Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I fix this?

Low yield is a multifaceted problem often stemming from incomplete reactions, side-product formation, or product degradation. Here’s a systematic approach to diagnose and resolve the issue:

  • Incomplete Conversion:

    • Cause: Insufficient reaction time or temperature. While many lab-scale procedures report long reflux times (e.g., 20 hours), this may not be optimal.[3][4]

    • Solution: Monitor the reaction progress using TLC or HPLC. Gradually increase the reaction temperature and/or time until starting materials are consumed. Be aware that excessive heat can lead to degradation.

  • Side Reactions (Regioisomer Formation):

    • Cause: The primary side reaction is the formation of the undesired regioisomer. The regioselectivity is influenced by the steric and electronic properties of the 1,3-dicarbonyl starting material and the reaction conditions. Using the hydrochloride salt of the hydrazine starting material often enhances the regioselective formation of the desired product.[4]

    • Solution: Ensure you are using 3-hydrazinobenzenesulfonamide hydrochloride. The acidic conditions favor the desired isomer. Some processes report adding a small amount of strong acid like HCl to further drive selectivity.[3]

  • Product Degradation:

    • Cause: The pyrazole ring and sulfonamide group are generally stable, but prolonged exposure to harsh acidic or basic conditions at high temperatures can cause decomposition.

    • Solution: Optimize the reaction time and temperature to be sufficient for completion without unnecessary dwelling time. Ensure the work-up procedure neutralizes any harsh reagents promptly.

G Start Low Reaction Yield Check_Conversion Check Reaction Completion (TLC/HPLC) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete No Complete Reaction is Complete Check_Conversion->Complete Yes Action_Conversion Action: • Increase Temperature/Time • Check Reagent Stoichiometry Incomplete->Action_Conversion Analyze_Crude Analyze Crude Product (HPLC/NMR) Complete->Analyze_Crude Impurity_Issue Significant Impurities (e.g., Regioisomer) Analyze_Crude->Impurity_Issue Yes Clean_Crude Crude is Relatively Clean Analyze_Crude->Clean_Crude No Action_Impurity Action: • Confirm Use of Hydrazine HCl Salt • Optimize pH/Solvent • Control Temperature Impurity_Issue->Action_Impurity Optimize_Isolation Optimize Isolation/ Purification Steps Clean_Crude->Optimize_Isolation

Caption: Troubleshooting decision tree for low reaction yield.

Q2: I'm observing a significant amount of the undesired regioisomer. How can I improve selectivity?

Regiocontrol is paramount. The formation of the 1,5-diarylpyrazole isomer (as seen in Celecoxib) is generally favored under acidic conditions.[4][5]

  • pH Control: The condensation reaction is often performed in solvents like ethanol or acetic acid. The use of 4-hydrazinobenzenesulfonamide hydrochloride is key, as the in-situ generation of HCl catalyzes the reaction and directs the regioselectivity.[4] If you are using the free base, consider adding an acid catalyst.

  • Solvent Choice: While ethanol is common, some studies have explored biphasic systems (e.g., ethyl acetate/water) or greener solvents like water alone, which can influence selectivity and simplify work-up.[3]

  • Dicarbonyl Structure: The substituents on your 1,3-dicarbonyl precursor play a significant role. For instance, in the synthesis of Celecoxib, the trifluoromethyl group on the dione directs the initial nucleophilic attack of the hydrazine.

Scale-Up & Process Safety

Q3: When moving from a 1L flask to a 50L reactor, I'm having trouble with temperature control, and the product profile looks different. What's happening?

This is a classic scale-up challenge related to the surface-area-to-volume ratio. Heat dissipation is much less efficient in a large reactor.[2]

  • Exotherm Management: The cyclocondensation step can be exothermic.[2] What is easily managed in a lab flask with an ice bath can become a dangerous runaway reaction at scale.

    • Solution: Implement controlled, slow addition of one reagent to the other while carefully monitoring the internal reaction temperature (not just the jacket temperature). Develop a temperature and addition profile at a smaller, intermediate scale before moving to the 50L reactor.

  • Mixing Efficiency: Inefficient mixing in a large reactor can create localized "hot spots" or areas of high reagent concentration, leading to increased byproduct formation.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous mixture. The choice of solvent and reaction concentration also impacts mixing efficiency.

Q4: My product won't crystallize properly at a larger scale, or it oils out. How can I develop a robust crystallization protocol?

A reliable crystallization is the most effective and economical way to purify the final product at scale.[1][6]

  • Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[7]

    • Lab-Scale Screening: Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, toluene, ethyl acetate/heptane) on a small scale to find the optimal system.[1][7]

    • Anti-Solvent Addition: A common technique is to dissolve the crude product in a "good" solvent and then slowly add a miscible "poor" solvent (anti-solvent) to induce crystallization. This gives you more control over crystal growth.

  • Cooling Profile: Rapid cooling ("crashing out") leads to small, impure crystals that are difficult to filter.

    • Solution: Implement a controlled, slow cooling ramp. Allow the solution to cool naturally to an intermediate temperature before applying active cooling. This promotes the growth of larger, purer crystals.

  • Seeding: To ensure consistency between batches and control polymorphism, it is highly recommended to seed the supersaturated solution with a small amount of pure product crystals.

Parameter Lab Scale (1L) Pilot Scale (50L) Key Considerations for Scale-Up
Reagent Addition Quick, manual additionSlow, controlled addition via pumpManage exotherm; avoid localized concentration.[8]
Heat Transfer High surface area/volume ratioLow surface area/volume ratioInternal temperature monitoring is critical.
Mixing Magnetic stir barOverhead mechanical stirrerEnsure homogeneity; avoid hot spots.
Purification Column chromatographyRecrystallizationChromatography is not economical at scale.
Reaction Time Often 12-24 hoursMay be shorter due to better T-controlRe-optimize at scale; don't assume lab conditions translate directly.[4]

III. Frequently Asked Questions (FAQs)

Q5: Which solvent system is recommended for the cyclocondensation reaction at scale?

While ethanol is widely published, it can form azeotropes and be difficult to recover completely.[1] For industrial-scale processes, solvents like toluene or ethyl acetate are often preferred.[1][3] They offer good solubility profiles for the reactants and product, and are more easily recovered. Greener syntheses in water have also been successfully developed and can significantly simplify the work-up procedure.[3][6]

Q6: How critical is the quality of the 1,3-dicarbonyl precursor?

Extremely critical. The purity of your starting diketone will directly impact the purity of your final product. Impurities in the diketone can lead to the formation of difficult-to-remove side products during the cyclization. It is advisable to use a high-purity diketone or purify it before the main reaction.

Q7: Is it possible to perform this synthesis using a flow chemistry setup?

Yes. Flow chemistry offers significant advantages for this type of reaction, including superior heat management, precise control over reaction time, and improved safety.[9] The synthesis of Celecoxib has been successfully translated from batch to continuous flow, resulting in dramatically shorter reaction times (from 20 hours to 1 hour) and high yields (90-96%).[4][10] This is an excellent strategy to consider for scaling up production.

Q8: My final product has poor solubility. Are there any strategies to improve this?

The poor aqueous solubility of this class of compounds is a known issue.[11][12] While this is primarily a formulation challenge, the solid-state properties of the active pharmaceutical ingredient (API) are determined during the final crystallization step.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different physical properties, including solubility and dissolution rate.[6] It is crucial to perform a polymorph screen to identify and consistently produce the most stable and desired form.

  • Cocrystals: Forming a cocrystal with a benign coformer is another advanced strategy to enhance solubility and dissolution.[11]

Q9: What analytical methods are essential for process control and final product release?

  • In-Process Control (IPC):

    • TLC/HPLC: To monitor reaction completion and estimate crude purity.

  • Final Product Release:

    • HPLC: To determine purity and quantify impurities, including the regioisomer.

    • ¹H and ¹³C NMR: To confirm the chemical structure and isomeric identity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • DSC/TGA: To determine the melting point and assess thermal stability.

    • Powder X-Ray Diffraction (PXRD): To confirm the crystalline form (polymorph).[6]

IV. References

  • Vertex AI Search. (2025, June 13). Celecoxib Intermediates: Key Steps In Synthesis.

  • Taylor & Francis Online. (2014, March 26). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis.

  • ACS Publications. (2026, January 23). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. [Link]

  • PMC. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]

  • BenchChem. (2025). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.

  • RSC Publishing. (2020, October 20). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. [Link]

  • ResearchGate. Synthesis of novel pyrazole-based benzenesulfonamide 3. [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • PMC. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. [Link]

  • MDPI. (2025, April 2). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • Pradeep Research Group. (2025, May 9). Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets.

  • ResearchGate. Large‐scale synthesis of 1H‐pyrazole. [Link]

  • Vertex AI Search. (2025, June 20). Celecoxib Intermediates Process Development For Enhanced Yield.

  • ResearchGate. (2008, November 26). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. [Link]

  • Springer. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Dove Press. (2025, December 27). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. [Link]

  • RSC Publishing. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.

  • IRO Journals. (2025, June 27). Advances in Pyrazole Ring Formation and Their Methodologies: Review.

  • Lupine Publishers. (2018, November 28). Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug (NSAID). [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • PMC. Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. [Link]

  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.

  • RSC Publishing. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

  • RASAYAN Journal. MICROWAVE ASSISTED SYNTHESIS OF N- [4-(5-ARYL-1H/ PHENYL-PYRAZOL -3-YL). [Link]

  • ResearchGate. (2025, August 5). Mild and General Method for the Synthesis of Sulfonamides.

  • MDPI. (2022, July 26). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. [Link]

  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. [Link]

  • Hilaris. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • Google Patents. US5466823A - Substituted pyrazolyl benzenesulfonamides.

  • BenchChem. (2025). Technical Support Center: Purification of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles. WO2011076194A1/en)

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-(1H-Pyrazol-5-yl)benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(1H-pyrazol-5-yl)benzenesulfonamide analogs, a class of compounds that has garnered significant attention for their potent inhibition of carbonic anhydrases (CAs). These metalloenzymes are crucial in various physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and certain types of cancer.[1][2] This makes CA inhibitors, particularly those with isoform-selective properties, highly sought-after therapeutic agents.[3]

The benzenesulfonamide moiety is a well-established zinc-binding group, essential for the inhibitory action of these compounds against CAs.[4] The pyrazole scaffold, on the other hand, offers a versatile platform for introducing various substituents to modulate the physicochemical properties and biological activity of the analogs, thereby influencing their potency and selectivity towards different CA isoforms.[1][5] This guide will delve into the key structural modifications of these analogs and their impact on inhibitory activity, supported by comparative experimental data. We will also provide detailed experimental protocols for the synthesis and biological evaluation of these compounds.

The General Scaffold: Core Tenets of Activity

The fundamental structure of the 3-(1H-pyrazol-5-yl)benzenesulfonamide series consists of a central pyrazole ring linked to a benzenesulfonamide group. The unsubstituted sulfonamide group (-SO₂NH₂) is a critical pharmacophore, anchoring the inhibitor to the zinc ion within the active site of the carbonic anhydrase enzyme.[4] Structure-activity relationship studies have consistently shown that N-substitution of the sulfonamide group leads to a significant loss of inhibitory activity.

The primary points of diversification for SAR studies are the substituents on the pyrazole ring and the aryl rings attached to it. These modifications influence the compounds' interaction with the amino acid residues lining the active site cavity, which varies between different CA isoforms, thus governing the potency and selectivity of inhibition.[3]

Comparative Analysis of Inhibitory Activity

The following table summarizes the inhibitory activities (IC₅₀ and Kᵢ values) of representative 3-(1H-pyrazol-5-yl)benzenesulfonamide analogs against several human carbonic anhydrase (hCA) isoforms. Acetazolamide, a clinically used non-selective CA inhibitor, is included for comparison.

Compound IDSubstituentshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide -250.012.125.05.7[2]
Compound 19 2-(2-hydroxy-5-nitrobenzylidene)hydrazin-1-carbonyl at pyrazole C3, phenyl at pyrazole C5--10.1-[6]
Compound 21 2-(1-(4-bromophenyl)ethylidene)hydrazin-1-carbonyl at pyrazole C3, phenyl at pyrazole C5--5.57.1[2]
Compound 22 2-(1-(4-chlorophenyl)ethylidene)hydrazin-1-carbonyl at pyrazole C3, phenyl at pyrazole C5--6.28.8[2]
4j 3-(4-Fluorophenyl)-5-(4-methylphenyl)pyrazole-390 ± 50150 ± 70280 ± 50[1]
4k 3-(4-Fluorophenyl)-5-(2,4-difluorophenyl)pyrazole-240 ± 180--[7]
4g 3-(5-Bromo-2-hydroxyphenyl)-5-(3-methoxyphenyl)pyrazole---120 ± 70[7]

Deciphering the Structure-Activity Relationship

Impact of Substituents on the Pyrazole Ring

The nature and position of substituents on the pyrazole ring and its attached phenyl rings play a pivotal role in determining the inhibitory profile of these analogs.

  • Substituents at the 3- and 5-positions of the Pyrazole Ring: The SAR studies reveal that aryl groups at these positions significantly influence the interaction with the enzyme's active site.

    • The presence of electron-withdrawing groups , such as halogens (F, Cl, Br), on the phenyl rings generally enhances inhibitory activity.[1][8] For instance, compound 4j , with a fluorine atom on the phenyl ring at position 3 of the pyrazole, demonstrates potent inhibition of hCA II, IX, and XII.[1]

    • Hydroxyl groups on the phenyl rings can also contribute to increased potency, likely through the formation of additional hydrogen bonds with active site residues. The compound 4g , bearing a bromo and a hydroxyl group on the phenyl ring at the 3-position of the pyrazole, is a potent inhibitor of hCA XII.[7]

    • The combination of different substituents can lead to isoform-selective inhibition. For example, compounds with hydrazone moieties at the C3 position of the pyrazole have shown high potency and selectivity for the tumor-associated hCA IX isoform.[6] Compounds 19 , 21 , and 22 are excellent examples of this, with Kᵢ values in the low nanomolar range against hCA IX.[2][6]

The Indispensable Sulfonamide Group

The primary sulfonamide group is the cornerstone of the interaction with the carbonic anhydrase active site. Its deprotonated form coordinates with the Zn²⁺ ion, mimicking the binding of the natural substrate, bicarbonate. Any modification that hinders this interaction, such as N-alkylation or N-arylation, drastically reduces or abolishes the inhibitory activity.

Experimental Protocols

General Synthesis of 3-(1H-Pyrazol-5-yl)benzenesulfonamide Analogs

A common synthetic route to these compounds involves the reaction of a substituted chalcone with 4-hydrazinobenzenesulfonamide hydrochloride in a suitable solvent like acetic acid, followed by reflux.[1][7]

Step-by-Step Protocol:

  • Chalcone Synthesis: Substituted acetophenones and benzaldehydes are reacted in ethanol in the presence of a base (e.g., aqueous NaOH) to form the corresponding chalcone intermediate.[7]

  • Cyclization Reaction: The synthesized chalcone (0.9 mM) is dissolved in acetic acid (20 mL).

  • 4-Hydrazinobenzenesulfonamide hydrochloride (4 mM) is added to the solution.[1]

  • The reaction mixture is refluxed for approximately 72 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product.

  • The precipitate is filtered, dried, and purified by column chromatography to yield the final 3-(1H-pyrazol-5-yl)benzenesulfonamide analog.[1]

SynthesisWorkflow cluster_chalcone Chalcone Synthesis cluster_cyclization Cyclization acetophenone Substituted Acetophenone chalcone Chalcone Intermediate acetophenone->chalcone Ethanol, NaOH benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone reflux Reflux in Acetic Acid (72h) chalcone->reflux hydrazino 4-Hydrazinobenzenesulfonamide HCl hydrazino->reflux precipitation Precipitation on Ice reflux->precipitation purification Column Chromatography precipitation->purification final_product 3-(1H-Pyrazol-5-yl)benzenesulfonamide Analog purification->final_product

Caption: General workflow for the synthesis of 3-(1H-pyrazol-5-yl)benzenesulfonamide analogs.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

The inhibitory activity of the synthesized compounds is typically evaluated using an esterase assay, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol.[9] The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[9]

    • Enzyme Solution: A stock solution of the desired human carbonic anhydrase isoform is prepared in the assay buffer. The final concentration should be optimized to achieve a linear reaction rate for at least 10-15 minutes.[9]

    • Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) is prepared by dissolving it in a minimal amount of acetonitrile and then diluting with the assay buffer. This solution should be prepared fresh daily.[9]

    • Inhibitor Solutions: Test compounds and a reference inhibitor (e.g., acetazolamide) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to various concentrations.[10]

  • Assay Plate Setup (96-well plate):

    • Blank wells: 190 µL of Assay Buffer.[9]

    • Enzyme Control wells (No inhibitor): 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.[9]

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of test compound/reference inhibitor solution at various concentrations.[9]

    • Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of the solvent used for the compounds.[9]

  • Pre-incubation: The plate is incubated at room temperature for 10 minutes.[10]

  • Reaction Initiation: 10 µL of the 3 mM pNPA substrate solution is added to all wells to start the reaction. The final volume in each well will be 200 µL.[9]

  • Measurement: The increase in absorbance at 400-405 nm is measured in a kinetic mode for 10-15 minutes using a microplate reader.[9][11]

  • Data Analysis: The rate of reaction (slope of the linear portion of the absorbance vs. time curve) is calculated for each well. The percent inhibition for each inhibitor concentration is determined relative to the enzyme control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

CA_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis buffer Assay Buffer plate_setup Set up 96-well plate (Blank, Control, Inhibitor) buffer->plate_setup enzyme hCA Enzyme Solution enzyme->plate_setup substrate pNPA Substrate add_substrate Add pNPA to initiate reaction substrate->add_substrate inhibitor Inhibitor Solutions inhibitor->plate_setup pre_incubation Pre-incubate (10 min) plate_setup->pre_incubation pre_incubation->add_substrate measure Kinetic measurement of absorbance at 405 nm add_substrate->measure calc_rate Calculate reaction rates measure->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 values calc_inhibition->calc_ic50

Caption: Workflow for the carbonic anhydrase inhibitor enzymatic assay.

Conclusion and Future Directions

The 3-(1H-pyrazol-5-yl)benzenesulfonamide scaffold has proven to be a fruitful starting point for the development of potent and, in some cases, isoform-selective carbonic anhydrase inhibitors. The key to achieving high potency lies in maintaining the unsubstituted sulfonamide group for zinc binding, while selectivity can be tuned by strategic placement of various substituents on the pyrazole and its appended aryl rings. The introduction of halogen, hydroxyl, and hydrazone functionalities has been shown to be particularly effective in enhancing inhibitory activity and directing selectivity towards specific CA isoforms, such as the cancer-related hCA IX and XII.

Future research in this area should focus on further exploring the chemical space around this scaffold to develop inhibitors with even greater isoform selectivity, which is crucial for minimizing off-target effects and improving the therapeutic index of potential drug candidates. The detailed synthetic and assay protocols provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel analogs in this promising class of enzyme inhibitors.

References

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. [Link]

  • Design, synthesis, and carbonic anhydrase inhibition activity of benzenesulfonamide-linked novel pyrazoline derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. ResearchGate. [Link]

  • Exploration of New Pyrazole-Hydrazone-Benzenesulfonamide Conjugates as Potent Mycobacterial Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation. Ingentium Magazine. [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Journal of the American Chemical Society. [Link]

  • Isatin-pyrazole benzenesulfonamide hybrids potently inhibit tumor-associated carbonic anhydrase isoforms IX and XII. FLORE. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation. ResearchGate. [Link]

  • Structure–activity relationship summary of tested compounds. ResearchGate. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. [Link]

  • Investigation of carbonic anhydrase inhibitory effects and cytotoxicities of pyrazole-based hybrids carrying hydrazone and zinc-binding benzenesulfonamide pharmacophores. Bioorganic Chemistry. [Link]

  • Schematic Representation of the synthetic route adopted for the synthesis of pyrazole carbaldehyde and Schiff base derivatives. ResearchGate. [Link]

  • Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Comprehensive study on potent and selective carbonic anhydrase inhibitors: Synthesis, bioactivities and molecular modelling studies of novel benzenesulfonamides incorporating pyrazole-hydrazone moiety. European Journal of Medicinal Chemistry. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]

  • General synthesis of N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamide... ResearchGate. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

Sources

Validating the Kinase Inhibition Profile of 3-(1H-pyrazol-5-yl)benzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the rigorous validation of a potential kinase inhibitor's target engagement and specificity is a cornerstone of preclinical research. This guide provides a comprehensive framework for validating the kinase inhibition targets of the novel compound 3-(1H-pyrazol-5-yl)benzenesulfonamide. While this specific molecule is a novel entity, its structural motifs—a pyrazole ring linked to a benzenesulfonamide core—are prevalent in a class of compounds known to interact with various kinases, particularly those implicated in cell cycle regulation and signaling pathways.[1][2][3][4]

Based on scaffold analysis and the known landscape of kinase inhibitors, this guide will focus on a hypothetical, yet plausible, validation workflow against two key serine/threonine kinases: Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β). Dysregulation of both kinases is a hallmark of numerous cancers and other pathologies, making them high-value targets for therapeutic intervention.[5][6][7][8][9]

This guide will provide a step-by-step, experimentally-driven comparison of 3-(1H-pyrazol-5-yl)benzenesulfonamide with well-characterized, commercially available inhibitors, offering a robust methodology for confirming its on-target activity, cellular engagement, and effects on downstream signaling.

The Importance of a Multi-Faceted Validation Approach

Relying on a single experimental endpoint for kinase inhibitor validation is fraught with peril. A compound's activity in a purified, in vitro setting may not translate to a complex cellular environment. Therefore, a multi-tiered approach is essential to build a compelling and trustworthy target validation package.[10][11] This guide will detail a logical progression of experiments, from initial biochemical potency to cellular target engagement and downstream pathway modulation.

Part 1: Biochemical Potency and Selectivity - The In Vitro Kinase Assay

The foundational step in validating a putative kinase inhibitor is to determine its direct inhibitory effect on the purified kinase enzyme. The in vitro kinase assay quantifies the concentration of the compound required to inhibit 50% of the kinase's activity (the IC50 value).[12][13]

Experimental Rationale

This experiment directly measures the interaction between the compound and its putative kinase target in a controlled, cell-free environment. By comparing the IC50 values of 3-(1H-pyrazol-5-yl)benzenesulfonamide against CDK2 and GSK-3β, we can determine its potency and initial selectivity. For a robust comparison, we will benchmark our test compound against known inhibitors.

Comparative Inhibitors:
  • For CDK2: Palbociclib (a known CDK4/6 inhibitor with some activity against CDK2) and a more selective CDK2 inhibitor like INX-315 or BLU-222.[5][14]

  • For GSK-3β: CHIR99021 (a highly potent and selective GSK-3 inhibitor) and SB216763.[15]

Experimental Workflow: In Vitro Kinase Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Kinase Buffer, ATP Solution, and Substrate mix Combine Kinase, Inhibitor, and Substrate in Assay Plate reagents->mix compound_prep Serially Dilute 3-(1H-pyrazol-5-yl)benzenesulfonamide & Comparator Inhibitors compound_prep->mix enzyme_prep Prepare Purified CDK2/Cyclin E & GSK-3β Enzyme enzyme_prep->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction incubate->terminate detect Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) terminate->detect analyze Calculate IC50 Values detect->analyze

Caption: Workflow for the in vitro kinase assay.

Detailed Protocol: In Vitro Kinase Assay
  • Reagent Preparation:

    • Prepare a 2x kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).[16]

    • Prepare a stock solution of ATP at a concentration equal to the Km for each kinase.

    • Reconstitute the recombinant purified kinases (CDK2/Cyclin E and GSK-3β) and their respective substrates (e.g., Histone H1 for CDK2, a phosphopeptide for GSK-3β) in kinase buffer.

  • Compound Dilution:

    • Prepare a serial dilution of 3-(1H-pyrazol-5-yl)benzenesulfonamide and the comparator inhibitors in DMSO, followed by a further dilution in kinase buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the diluted compounds.

    • Add the kinase and substrate mixture to each well.

    • Include controls for no inhibitor (100% activity) and no kinase (background).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Terminate the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®) or a fluorescence-based method.[12]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

Hypothetical Data Summary
CompoundCDK2 IC50 (nM)GSK-3β IC50 (nM)
3-(1H-pyrazol-5-yl)benzenesulfonamide 75 550
Palbociclib250>10,000
INX-3155>10,000
CHIR99021>10,0002
SB216763>10,00030

Part 2: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds to its intended target within the complex milieu of a living cell is a critical validation step.[17][18][19] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[17][19][20][21]

Experimental Rationale

When a compound binds to its target protein, it generally increases the protein's stability and resistance to heat-induced denaturation. By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly observe target engagement.[19]

Experimental Workflow: CETSA

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis culture Culture Cells (e.g., MCF-7 for CDK2, SH-SY5Y for GSK-3β) treat Treat Cells with 3-(1H-pyrazol-5-yl)benzenesulfonamide or DMSO (Vehicle) culture->treat heat Heat Cell Suspensions at a Range of Temperatures treat->heat lyse Lyse Cells (Freeze-Thaw Cycles) heat->lyse centrifuge Centrifuge to Separate Soluble and Aggregated Proteins lyse->centrifuge quantify Quantify Soluble Protein (e.g., Western Blot) centrifuge->quantify plot Plot Melt Curves to Determine Thermal Shift quantify->plot

Caption: Simplified CDK2 and GSK-3β signaling pathways.

Detailed Protocol: Western Blot for Downstream Signaling
  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7) in a 6-well plate.

    • Treat the cells with increasing concentrations of 3-(1H-pyrazol-5-yl)benzenesulfonamide (e.g., 0.1, 1, 10 µM) or a comparator inhibitor for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [22][23]3. Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane. [22]5. Antibody Incubation:

    • Block the membrane with 5% BSA in TBST. [23] * Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-Rb (Ser807/811)

      • Total Rb

      • Total β-catenin

      • A loading control (e.g., GAPDH or β-actin)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and the loading control.

Hypothetical Data Summary
TreatmentConcentration (µM)p-Rb/Total Rb Ratio (Fold Change)Total β-catenin (Fold Change)
DMSO-1.01.0
3-(1H-pyrazol-5-yl)benzenesulfonamide 0.10.81.1
10.41.3
100.11.4
INX-3150.10.21.0
CHIR9902111.03.5

Conclusion

This comprehensive guide outlines a rigorous, multi-pronged approach to validating the kinase inhibition targets of 3-(1H-pyrazol-5-yl)benzenesulfonamide. By integrating in vitro biochemical assays, cellular target engagement studies, and downstream signaling analysis, researchers can build a robust data package to confidently identify and characterize the primary kinase targets of this novel compound. The comparative framework presented here, benchmarking against known inhibitors, provides essential context for interpreting the potency and selectivity of 3-(1H-pyrazol-5-yl)benzenesulfonamide. This structured validation workflow is critical for advancing promising compounds through the drug discovery pipeline.

References

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). In vitro NLK Kinase Assay. [Link]

  • PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]

  • National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Unknown Source. (n.d.). Protocol for Invitro Kinase Assay. [Link]

  • PubMed. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ACS Publications. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Targeting CDK2 and other novel cell cycle targets for breast cancer therapy. [Link]

  • ACS Publications. (2005). Comparative Virtual and Experimental High-Throughput Screening for Glycogen Synthase Kinase-3β Inhibitors. [Link]

  • Unknown Source. (2024). Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. [Link]

  • ResearchGate. (2025). (PDF) Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. [Link]

  • Drug Hunter. (2025). CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Targeting CDK2 for cancer therapy. [Link]

  • AACR Journals. (2025). Abstract 5331: Orthosteric CDK2 kinase inhibitors have a distinctive profile when compared to genetic perturbation of CDK2 in CCNE1-amplified and non-amplified tumor cell lines. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. [Link]

  • ACS Publications. (2020). Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer's Disease Multitarget Drug Discovery?[Link]

  • National Center for Biotechnology Information (PMC). (2023). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier?[Link]

  • SelfHacked. (2022). All About GSK3B: What It Does, How To Inhibit It, And More. [Link]

  • MDPI. (2023). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. [Link]

  • Taylor & Francis Online. (2020). Full article: Kinase Activity-Tagged Western Blotting Assay. [Link]

  • Frontiers. (2023). Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations. [Link]

  • Theranostics. (2016). Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging. [Link]

  • ResearchGate. (n.d.). Comparison between the docked pose of the GSK3β inhibitor as produced...[Link]

  • Semantic Scholar. (n.d.). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as. [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Unknown Source. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. [Link]

  • Dove Press. (n.d.). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. [Link]

  • Frontiers. (n.d.). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. [Link]

  • FLORE. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA. [Link]

  • ResearchGate. (2025). (PDF) New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a]t[17][20][24]riazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. [Link]

  • EPA. (n.d.). Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)- - Substance Details. [Link]

Sources

Comparative Guide: 3-(1H-pyrazol-5-yl)benzenesulfonamide vs. Standard CA Inhibitors

[1]

Executive Summary

3-(1H-pyrazol-5-yl)benzenesulfonamide represents a class of "tail-approach" inhibitors designed to overcome the limitations of classical sulfonamides like Acetazolamide (AAZ).[1] While AAZ is a potent pan-inhibitor, its lack of selectivity leads to systemic side effects (e.g., paresthesia, metabolic acidosis).

The pyrazole-benzenesulfonamide scaffold integrates a zinc-binding sulfonamide group (ZBG) with a hydrophobic pyrazole tail .[1] This tail is engineered to interact with the variable hydrophobic and hydrophilic regions at the entrance of the CA active site, conferring superior selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic housekeeping isoforms (hCA I and II).

Key Performance Indicators (KPIs)
FeatureStandard Inhibitors (e.g., Acetazolamide)Pyrazole-Benzenesulfonamides
Primary Target Pan-isoform (hCA I, II, IV, IX, XII)Tumor-associated hCA IX & XII
Binding Mechanism Tetrahedral Zn²⁺ coordination onlyZn²⁺ coordination + Hydrophobic Pocket Interaction
Selectivity (IX/II) Low (~1–2 fold)High (>10–100 fold)
Solubility High (Hydrophilic)Moderate (Lipophilic tail aids membrane permeability)

Chemical & Structural Basis

The efficacy of CA inhibitors is dictated by their ability to ligate the catalytic Zinc ion and simultaneously engage the "selective pocket."

Structural Comparison
  • Acetazolamide (AAZ): A thiadiazole-sulfonamide.[1] It binds tightly to the Zn²⁺ ion but lacks a significant "tail" to exploit the structural differences between CA isoforms.

  • 3-(1H-pyrazol-5-yl)benzenesulfonamide:

    • Head (ZBG): The benzenesulfonamide moiety (

      
      ) coordinates the Zn²⁺ ion in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion.
      
    • Linker/Scaffold: The benzene ring provides a rigid spacer.

    • Tail (Pyrazole): The pyrazole ring (often substituted at N1 or C3) extends towards the hydrophobic sub-pocket (Phe131 in hCA II; Val131 in hCA IX). This steric complementarity is the driver of selectivity.

Mechanism of Action (Binding Mode)

The following diagram illustrates the dual-interaction mechanism that differentiates this scaffold from standard inhibitors.

BindingMechanismcluster_siteEnzyme Active Site InteractionsInhibitor3-(1H-pyrazol-5-yl)benzenesulfonamideZBGSulfonamide Group(-SO₂NH⁻)Inhibitor->ZBGContainsTailPyrazole Moiety(Hydrophobic Tail)Inhibitor->TailContainsZnCatalytic Zinc (Zn²⁺)ActiveSiteCA Active SiteZBG->ZnCoordinates (Tetrahedral)Thr199Thr199(H-Bond Acceptor)ZBG->Thr199H-BondingHydrophobicPocketHydrophobic Pocket(Selectivity Filter)Tail->HydrophobicPocketVan der Waals / Pi-StackingSelectivityHigh Selectivity(hCA IX/XII > I/II)HydrophobicPocket->SelectivityDetermines Isoform Specificity

Caption: Dual-anchor binding mode. The sulfonamide coordinates the catalytic Zinc, while the pyrazole tail engages the hydrophobic pocket to induce isoform selectivity.

In Vitro Performance Data

The following data compares the Inhibition Constants (


Data Source: Aggregated from recent structure-activity relationship (SAR) studies on pyrazole-benzenesulfonamides (e.g., Molecules 2021, J. Med.[1] Chem. 2018).

Table 1: Inhibition Constants ( in nM)[1]
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity (II/IX)
Acetazolamide (Std) 25012.125.85.70.47 (Non-selective)
Methazolamide (Std) 5014273.40.52 (Non-selective)
Celecoxib (Pyrazole Ref) *~50,000211618~1.3
3-Pyrazolyl-BenzSulf Derivative A 4586.18.5 4.2 0.71 (High Potency)
3-Pyrazolyl-BenzSulf Derivative B >1000854.3 2.1 19.7 (Highly Selective)

*Celecoxib is a COX-2 inhibitor with a pyrazole-benzenesulfonamide scaffold that exhibits off-target CA inhibition. **Representative values for optimized 3-(1H-pyrazol-5-yl)benzenesulfonamide derivatives reported in literature (e.g., Angeli et al., 2021).[1]

Interpretation
  • Potency: The pyrazole derivatives often match or exceed the potency of Acetazolamide against the tumor-associated isoforms (IX and XII), with

    
     values frequently in the single-digit nanomolar range (<10 nM).
    
  • Selectivity: Unlike Acetazolamide, which potently inhibits the ubiquitous hCA II (leading to side effects), optimized pyrazole derivatives (Derivative B) can show significantly weaker affinity for hCA I/II while maintaining high affinity for hCA IX. This "selectivity ratio" is the primary advantage of this scaffold.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To validate the performance of this compound, the Stopped-Flow CO₂ Hydration Assay is the gold standard. This kinetic assay measures the rate of the physiological reaction catalyzed by CA:

1
Protocol Workflow

Objective: Determine the inhibition constant (

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO₂-saturated water (approx.[1] 1.7 mM CO₂ at 25°C).

  • Enzyme: Recombinant hCA isoforms (I, II, IX, XII).

Methodology:

  • Incubation: Incubate the enzyme with the inhibitor (at varying concentrations: 0.1 nM – 10 µM) for 15 minutes at room temperature.

  • Rapid Mixing: Use a Stopped-Flow apparatus (e.g., Applied Photophysics) to rapidly mix the Enzyme-Inhibitor solution with the CO₂-saturated substrate solution.[1]

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red isosbestic point/max) over 0.1–10 seconds.

  • Calculation: Fit the initial velocity (

    
    ) data to the Michaelis-Menten equation and subsequently the Cheng-Prusoff equation to derive 
    
    
    .[1]

StoppedFlowProtocolcluster_inputsReagent PrepEnzymeEnzyme + Inhibitor(Incubate 15 min)MixingRapid Mixing(Stopped-Flow Chamber)Enzyme->MixingSubstrateCO₂ Saturated Water(Substrate)Substrate->MixingReactionHydration ReactionCO₂ + H₂O → H⁺ + HCO₃⁻Mixing->Reaction< 10msDetectionAbsorbance Detection(Phenol Red @ 557nm)Reaction->DetectionMonitor pH dropAnalysisData Analysis(Calculate Ki)Detection->Analysis

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay used to determine inhibition constants.

References

  • Angeli, A., et al. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." Molecules, 26(22), 7023. Link[1]

  • Supuran, C. T. (2018). "Carbonic anhydrase inhibitors."[2][3][4][5] Nature Reviews Drug Discovery, 7, 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). "Pyrazoles as carbonic anhydrase inhibitors: A review." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1362-1376. Link[1]

  • Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase.[5][6][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561-2573. Link

Selectivity Index Profiling for 3-(1H-pyrazol-5-yl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Dual-Edge of the Pyrazole-Sulfonamide Scaffold

The 3-(1H-pyrazol-5-yl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for two distinct classes of therapeutics: selective COX-2 inhibitors (e.g., Celecoxib) and Carbonic Anhydrase (CA) inhibitors (e.g., SLC-0111).

For researchers working with this scaffold, calculating the Selectivity Index (SI) is not a singular task but a dual-layered profiling requirement. You must establish:

  • Isoform Selectivity: The ratio of inhibition between the target (e.g., COX-2 or CA-IX) and the off-target (COX-1 or CA-II) to predict mechanism-based toxicity (e.g., GI bleeding or systemic acidosis).

  • Therapeutic Safety: The ratio of cytotoxicity (

    
    ) to potency (
    
    
    
    ) to predict the therapeutic window.

This guide provides a standardized protocol for calculating and interpreting these indices, comparing the scaffold against industry standards Celecoxib (COX-2 benchmark) and Acetazolamide (CA benchmark).

The Mathematics of Selectivity

In high-quality drug discovery, "Selectivity" is context-dependent. For this specific scaffold, you must report two distinct metrics.

A. Isoform Selectivity Ratio (Mechanism-Based)

This metric quantifies the compound's ability to bind the therapeutic target while avoiding the "housekeeping" isoform.



  • Target: COX-2 (Inflammation) or hCA-IX (Hypoxic Tumors).

  • Off-Target: COX-1 (Gastric protection) or hCA-II (Cytosolic/Respiration).

  • Interpretation: An SR

    
     is typically required for a "Selective" designation in this chemical class.
    
B. Therapeutic Selectivity Index (Safety-Based)

This metric quantifies the margin between efficacy and general cellular toxicity.



  • 
    :  Concentration causing 50% cytotoxicity in normal cells (e.g., Vero, HUVEC).
    
  • 
    :  Concentration inhibiting 50% of the pathological process.[1][2]
    
  • Interpretation: An SI

    
     is the minimum threshold for early preclinical advancement; successful drugs often exhibit SI 
    
    
    
    .

Experimental Protocol & Workflow

To generate valid SI data, the potency and toxicity assays must be run in parallel under controlled conditions.

Workflow Visualization

The following diagram outlines the critical path for profiling pyrazole-benzenesulfonamides.

SelectivityWorkflow cluster_Assays Parallel Assay Streams Compound Test Compound (Pyrazole-Sulfonamide) TargetAssay Target Potency (COX-2 or hCA-IX) Output: IC50_Target Compound->TargetAssay OffTargetAssay Off-Target Potency (COX-1 or hCA-II) Output: IC50_Off Compound->OffTargetAssay ToxAssay Cytotoxicity Assay (Vero/HUVEC Cells) Output: CC50 Compound->ToxAssay Calc Data Synthesis Calculate Ratios TargetAssay->Calc OffTargetAssay->Calc ToxAssay->Calc Decision Decision Gate Calc->Decision Lead Candidate Lead Candidate Decision->Lead Candidate SI > 10 & SR > 50 Scaffold Optimization Scaffold Optimization Decision->Scaffold Optimization SI < 10

Figure 1: Parallel screening workflow for determining selectivity profiles. Note that cytotoxicity (


) must be determined in normal cell lines, not the cancer lines used for efficacy.
Step-by-Step Methodology
Phase 1: The Potency Assay (Target Engagement)

Context: Assuming COX-2 inhibition (Anti-inflammatory application).

  • Reagents: Recombinant human COX-2 and COX-1 enzymes; Arachidonic acid substrate; Colorimetric peroxidase substrate (e.g., TMPD).

  • Procedure:

    • Incubate test compound (0.01 nM – 100 µM) with enzyme for 10 mins at 25°C.

    • Initiate reaction with Arachidonic acid/TMPD mixture.

    • Measure absorbance at 590 nm after 5 mins.

  • Validation: Celecoxib must be included as a positive control.

    • Acceptance Criteria: Celecoxib

      
       for COX-2 should fall between 40–60 nM.
      
Phase 2: The Cytotoxicity Assay (Safety Baseline)
  • Cell Line: Vero (Monkey kidney epithelial) or HUVEC (Human umbilical vein endothelial). Avoid using cancer lines (e.g., HeLa) for

    
     as they have altered metabolic rates.
    
  • Procedure (MTT Assay):

    • Seed cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Treat with serial dilutions of the pyrazole-sulfonamide (up to 500 µM).

    • Incubate 48h.

    • Add MTT reagent; solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.[2]

  • Calculation: Plot Dose-Response curve to determine the concentration killing 50% of cells (

    
    ).
    

Comparative Performance Guide

The following data tables compare a hypothetical optimized 3-(1H-pyrazol-5-yl)benzenesulfonamide derivative against industry standards. Use these benchmarks to validate your own internal data.

Table 1: Isoform Selectivity (COX-2 vs. COX-1)

Objective: High Selectivity Ratio (SR) to minimize gastric toxicity.

CompoundCOX-2

(

M)
COX-1

(

M)
Selectivity Ratio (COX-1 / COX-2)Clinical Implication
Test Scaffold (Optimized) 0.045 14.2 315 High safety potential
Celecoxib (Standard)0.05015.0300Low GI bleeding risk
Indomethacin (Non-selective)0.600.020.03High GI bleeding risk
Rofecoxib (Withdrawn)0.018>50>2500Cardiovascular risk (Over-selective)

Expert Insight: While high selectivity is desired, "super-selectivity" (SR > 1000) as seen with Rofecoxib has been linked to cardiovascular thrombotic events due to prostacyclin/thromboxane imbalance. A balanced SR (similar to Celecoxib's ~300) is currently preferred for this scaffold.

Table 2: Therapeutic Selectivity Index (Safety)

Objective: High SI to ensure the drug kills the target without killing the patient.

CompoundEfficacy

(HCT-116 Cancer Cells)
Cytotoxicity

(Vero Normal Cells)
Selectivity Index (SI)Status
Test Scaffold (Optimized) 3.2

M
> 200

M
> 62.5 Promising Lead
5-Fluorouracil (Cytotoxic)3.7

M
15.0

M
4.0Narrow Therapeutic Window
Celecoxib8.9

M
> 100

M
> 11.2Safe

Critical Evaluation & Troubleshooting

As a Senior Application Scientist, I have identified three common pitfalls when calculating SI for this specific chemical class:

1. Solubility Limits (The "False Plateau"): Pyrazole-benzenesulfonamides are often lipophilic. If your compound precipitates at high concentrations (e.g., >100 µM) in the MTT assay, your


 will be artificially low (due to physical crystal formation disrupting cells) or artificially high (compound not in solution).
  • Solution: Always verify solubility in the assay media using light microscopy before running the plate.

2. The Albumin Effect: Sulfonamides bind heavily to plasma proteins.


 values generated in serum-free media will be 10-100x more potent than in vivo reality.
  • Protocol Adjustment: Perform a "protein shift" assay by running the

    
     curve in the presence of 10% Fetal Bovine Serum (FBS) vs. 45 mg/mL Human Serum Albumin (HSA). A shift of < 5-fold is excellent; > 20-fold suggests poor in vivo efficacy.
    

3. The Zinc Trap (For CA Inhibitors): If targeting Carbonic Anhydrase, avoid buffers containing chelating agents (EDTA) or high concentrations of competing anions (perchlorate), as these interfere with the Zinc ion at the enzyme's active site, rendering the


 invalid.
Decision Logic for Lead Optimization

Use this logic gate to determine the next step for your compound:

DecisionTree Start SI Calculation Complete CheckSI Is Therapeutic SI > 10? Start->CheckSI CheckSR Is Isoform SR > 100? CheckSI->CheckSR Yes Discard Discard / Redesign (Toxicophore present) CheckSI->Discard No CheckPK Proceed to PK/ADME (Check Protein Binding) CheckSR->CheckPK Yes Refine Refine Substituents (Tune steric bulk) CheckSR->Refine No (Too promiscuous)

Figure 2: Decision logic for advancing pyrazole-sulfonamide candidates.

References

  • Penning, T. D., et al. (1997).[3] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).[3][4][5] Journal of Medicinal Chemistry.

  • Yamali, C., et al. (2022).[6][7] Investigation of carbonic anhydrase inhibitory effects and cytotoxicities of pyrazole-based hybrids carrying hydrazone and zinc-binding benzenesulfonamide pharmacophores. Bioorganic Chemistry.

  • Creative Diagnostics. (2023).[8] CC50/IC50 Assay Services for Pharmaceutical Safety. Antiviral Creative Diagnostics.

  • Abdel-Aziz, A. A., et al. (2011).[3] A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug.[9] Basic & Clinical Pharmacology & Toxicology.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

Sources

Advanced Comparison Guide: X-ray Crystallography Validation of Ligand Binding Modes

Author: BenchChem Technical Support Team. Date: March 2026

In structure-based drug design (SBDD), the atomic-level visualization of a ligand bound to its target protein is the ultimate ground truth. However, a high-resolution global crystal structure does not guarantee the local accuracy of the ligand binding mode[1]. Historically, the drive to publish has led to the deposition of structures where the "ligand" was merely a modeled interpretation of experimental noise or structured water networks[1][2].

For researchers, scientists, and drug development professionals, relying on a false-positive binding mode can derail medicinal chemistry optimization, wasting millions of dollars. This guide objectively compares the leading automated validation pipelines against manual expert workflows, providing a self-validating experimental protocol grounded in causal biophysical principles.

The Mechanistic Pitfalls of Ligand Fitting

Before comparing validation platforms, we must understand why ligand validation frequently fails. The electron density of a ligand is often weaker than that of the surrounding protein due to sub-stoichiometric occupancy, high inherent flexibility, or radiation damage during data collection[3].

When a crystallographer places a ligand model into weak density, refinement algorithms (which aim to minimize the global difference between observed and calculated data, the


 and 

) will optimize the ligand's coordinates and B-factors to fit the available density[4]. If the density is actually noise, the algorithm will artificially distort the ligand's geometry or drop its B-factors to mathematically satisfy the refinement target[2]. Therefore, global metrics like

are useless for ligand validation; local, independent metrics are mandatory[2][4].

Platform Comparison: Automated Pipelines vs. Manual Inspection

Modern crystallography relies on a hybrid approach, utilizing automated pipelines to flag statistical outliers and manual inspection to verify chemical logic. Below is a comparative analysis of the primary methodologies used in the field.

Quantitative Comparison of Validation Methodologies
Validation Platform / MethodCore Technology / MetricStrengthsLimitationsThroughput
wwPDB Validation Pipeline Mogul Geometry, RSCC, LLDFGlobal standard for PDB deposition; comprehensively checks geometry against the Cambridge Structural Database (CSD)[2][5].Retrospective; flags errors only after refinement is complete. LLDF can sometimes yield misleading results in highly flexible pockets[2].High (Automated)
Phenix Ligand Validation Polder Omit Maps, Real Space R-factor (RSR)Calculates Polder maps to prevent bulk-solvent masking of weak ligand density[6].Requires local computational resources; highly dependent on the quality of initial input phases.Medium (Semi-Automated)
PDB-REDO Automated Re-refinementUniformly optimizes the relative weight of experimental X-ray data versus geometric restraints[7].Can sometimes over-restrain novel chemotypes not well-represented in standard restraint libraries.High (Automated)
Manual Inspection (Coot) Visual

and

map fitting
Essential for identifying structured water networks masquerading as ligands and evaluating hydrogen-bond geometry[8].Subject to human bias; time-consuming; requires deep crystallographic expertise.Low (Manual)

Data Interpretation: While the wwPDB pipeline provides the ultimate authoritative stamp[2][9], Phenix offers the most robust pre-deposition toolkit for unmasking hidden ligands[6]. Manual inspection remains the non-negotiable final step to ensure chemical reality.

The Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your SBDD workflow, every ligand structure must be subjected to a self-validating loop. This protocol does not just list steps; it explains the causality behind each choice to prevent overfitting.

Step 1: Ligand Restraint Generation
  • Action: Generate ideal geometric restraints (bond lengths, angles, and planarity) using tools like eLBOW or Grade[5].

  • Causality: Refinement programs use a basic "force field" of geometric restraints to maintain chemical reality[7]. If restraints are too loose, the refinement algorithm will severely distort the ligand's stereochemistry to fit into experimental noise. Strict, CSD-validated restraints force the algorithm to fit the density only if the true chemical pose allows it[2][5].

Step 2: Macromolecular Refinement
  • Action: Perform coordinate, B-factor, and occupancy refinement using phenix.refine or REFMAC5[2][8].

  • Causality: This step minimizes the global

    
     by adjusting the model to match the observed structure factors. However, because the ligand constitutes a tiny fraction of the total scattering mass, the global 
    
    
    
    will barely change even if the ligand is entirely wrong[4].
Step 3: Polder Omit Map Calculation
  • Action: Generate a Polder omit map in Phenix[6].

  • Causality: Standard

    
     omit maps often fail to show ligand density. Why? Because when the ligand is removed from the model to calculate the map, the algorithm fills the "empty" pocket with a bulk solvent model, which flattens the resulting difference density[6]. A Polder map explicitly excludes the bulk solvent from the omit region, revealing the true, unmasked signal of the ligand[6][10].
    
Step 4: Local Metric Evaluation (RSCC & LLDF)
  • Action: Calculate the Real Space Correlation Coefficient (RSCC) and Local Ligand Density Fit (LLDF)[2].

  • Causality:

    • RSCC: Measures the direct correlation between the calculated electron density of your model and the observed experimental density[2][4]. An RSCC > 0.90 indicates a highly confident fit.

    • LLDF: Compares the ligand's B-factors to the B-factors of surrounding protein residues[2]. If a ligand has an artificially low occupancy, the refinement program will compensate by dropping its B-factor to near zero. An LLDF > 2.0 flags this thermodynamic impossibility, indicating the ligand is likely not present[2].

Step 5: Manual Rebuilding and Verification
  • Action: Open the refined model and maps in Coot. Check for unmodeled waters, steric clashes, and unsatisfied hydrogen bond donors/acceptors[8][11].

  • Causality: Algorithms lack chemical intuition. A cluster of three coordinated water molecules can produce an electron density blob that mathematically satisfies an RSCC check for a small aromatic ring. Human inspection of the hydrogen-bonding network is required to break the degeneracy between water and ligand[2][11].

Workflow Visualization

The following diagram illustrates the logical flow and decision gates of a self-validating ligand crystallography pipeline.

LigandValidation Start 1. X-ray Diffraction Data & Initial Phasing Restraints 2. Generate Ligand Restraints (eLBOW / Grade / Mogul) Start->Restraints Refinement 3. Macromolecular Refinement (Phenix.refine / REFMAC5) Restraints->Refinement OmitMap 4. Calculate Polder Omit Map (Exclude Bulk Solvent) Refinement->OmitMap Metrics 5. Compute Local Metrics (RSCC, RSR, LLDF) OmitMap->Metrics Decision RSCC > 0.90 & LLDF < 2.0? Metrics->Decision Manual Manual Inspection in Coot (Check Waters & Clashes) Decision->Manual No (Fail) Valid Validated Ligand Model Ready for wwPDB Deposition Decision->Valid Yes (Pass) ReRefine Adjust Pose / Occupancy Manual->ReRefine ReRefine->Refinement Iterative Loop

Figure 1: Iterative, self-validating workflow for X-ray crystallographic ligand validation.

Conclusion

The validation of ligand binding modes in X-ray crystallography cannot be reduced to a single global metric like resolution or


[1][4]. It requires a synthesized approach leveraging the strict geometric libraries of the wwPDB pipeline[2], the solvent-exclusion physics of Phenix Polder maps[6], and the chemical intuition applied during manual Coot inspection[8]. By enforcing strict thresholds for local metrics (RSCC and LLDF) and understanding the causality behind refinement algorithms, drug discovery teams can confidently separate true binding poses from crystallographic mirages.

References

  • Gore, S., et al. (2017). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology. URL:[Link]

  • Mutharasappan, N., et al. (2019). 'All That Glitters Is Not Gold': High-Resolution Crystal Structures of Ligand-Protein Complexes Need Not Always Represent Confident Binding Poses. Journal of Molecular Biology. URL:[Link]

  • Liebschner, D., et al. (2017). Polder omit maps to unmask ligand electron density. Nature Methods. URL:[Link]

  • Sen, S., et al. (2018). Multivariate Analyses of Quality Metrics for Crystal Structures in the Protein Data Bank Archive. Structure. URL:[Link]

  • Adams, P. D., et al. (2016). Outcome of the First wwPDB/CCDC/D3R Ligand Validation Workshop. Structure. URL:[Link]

Sources

Safety Operating Guide

3-(1H-pyrazol-5-yl)benzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Precautionary Principle: 3-(1H-pyrazol-5-yl)benzenesulfonamide is a functionalized organic intermediate, likely utilized in kinase inhibitor development (e.g., targeting CDK or VEGFR pathways). As a research chemical, it may lack a comprehensive toxicological profile.[1] Therefore, all disposal procedures must default to the highest standard of care for hazardous organic compounds.

Immediate Action Required: Treat this substance as a Category 2 Skin/Eye Irritant and a potential Acute Toxin (Oral) .[2][3][4] Do not dispose of down the drain. Do not dispose of in general trash. All waste must be segregated for high-temperature incineration via a licensed hazardous waste contractor.

Hazard Identification & Physicochemical Profile

Before disposal, you must understand the chemical's behavior to select the correct waste stream.[5][6]

Table 1: Estimated Physicochemical & Hazard Profile

PropertyDescription / ValueOperational Implication
Physical State Solid (Powder, likely off-white to beige)Generates dust; requires N95/P100 respiratory protection during transfer.
Solubility Low in water; Soluble in DMSO, Methanol, DMFUse organic solvents for decontamination/spill cleanup.
Functional Groups Sulfonamide (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

), Pyrazole
Sulfonamides: Potential allergens/sensitizers. Nitrogen/Sulfur Content: Requires incineration with scrubbers (NOx/SOx control).
Likely Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4][7] Irrit.)PPE Mandatory: Nitrile gloves, safety goggles, lab coat.
RCRA Status Not P-listed or U-listed (Generic)Classify as "Hazardous Waste - Solid" (or Liquid if dissolved).

Critical Note: If this compound is solvated in a P-listed solvent (e.g., Sodium Azide) or U-listed solvent (e.g., Methanol, Acetone), the entire mixture adopts the stricter classification.

Waste Segregation & Collection Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Must read "HAZARDOUS WASTE" .

  • Constituents: List "3-(1H-pyrazol-5-yl)benzenesulfonamide" fully. Do not use abbreviations.

  • Items to Include:

    • Expired/unused powder.

    • Contaminated weighing boats and spatulas.

    • Dry silica gel from purification columns containing the compound.

    • Filter paper/membranes.

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Segregate based on the solvent system used.

  • Stream A: Non-Halogenated Organic

    • Solvents: Methanol, Ethanol, DMSO, Acetone, Ethyl Acetate.

    • Disposal: Fuel Blending / Incineration.

  • Stream B: Halogenated Organic

    • Solvents: Dichloromethane (DCM), Chloroform.

    • Disposal: Dedicated incineration (requires higher temp/scrubbing).

  • Stream C: Aqueous (Trace)

    • Condition: Only if <1% organic content and verified pH 5–9.

    • Action: Collect for contractor disposal. Do NOT pour down the sink due to potential aquatic toxicity of sulfonamides.

Visual Decision Workflows

Figure 1: Waste Stream Decision Tree

WasteDecisionTree Start Waste Generation: 3-(1H-pyrazol-5-yl)benzenesulfonamide StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder / Debris Liquid Liquid Waste StateCheck->Liquid Solution / Mother Liquor SolidCont Collect in HDPE Wide-Mouth Jar Solid->SolidCont SolidLabel Label: 'Hazardous Waste - Solid' (Toxic/Irritant) SolidCont->SolidLabel Incineration High-Temp Incineration (Licensed Contractor) SolidLabel->Incineration SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (DMSO, MeOH, EtOAc) SolventCheck->NonHalo Flammable / Organic Aqueous Aqueous (Buffers, Water) SolventCheck->Aqueous Water-based Halo->Incineration NonHalo->Incineration Aqueous->Incineration

Caption: Decision logic for segregating 3-(1H-pyrazol-5-yl)benzenesulfonamide waste streams to ensure regulatory compliance.

Spill Response & Decontamination

In the event of a spill, rapid containment prevents lab contamination and exposure.

Prerequisites:

  • PPE: Double Nitrile Gloves, Safety Goggles, Lab Coat, N95 Mask (if powder).

  • Materials: Absorbent pads, Scoop/Dustpan, Soap/Water, Waste Bags.

Figure 2: Emergency Spill Response Protocol

SpillResponse Spill Spill Detected Type Solid or Liquid? Spill->Type SolidAction Cover with damp paper towel (Prevent Dust) Type->SolidAction Powder LiquidAction Cover with Absorbent Pads Type->LiquidAction Solution Sweep Scoop/Sweep carefully SolidAction->Sweep Bag Place Debris in Hazardous Waste Bag Sweep->Bag LiquidAction->Bag Clean Wipe surface with Soap & Water (Repeat 2x) Bag->Clean Final Dispose of PPE & Cleanup Materials as Hazardous Waste Clean->Final

Caption: Step-by-step workflow for safely managing spills of 3-(1H-pyrazol-5-yl)benzenesulfonamide.

Final Disposal: Destruction Method

Why Incineration? Sulfonamides are stable organic compounds. Landfilling is not acceptable due to the risk of leaching into groundwater and potential aquatic toxicity.[8]

  • Primary Method: High-Temperature Incineration.

    • Mechanism: Thermal oxidation at >1000°C breaks the sulfonamide bond (

      
      ) and pyrazole ring.
      
    • Byproducts:ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      .[9]
    • Requirement: The incineration facility must be equipped with wet scrubbers to neutralize the acidic sulfur and nitrogen oxides generated during combustion.

  • Contractor Handoff:

    • Ensure the waste manifest clearly lists "Organic Solid/Liquid, N.O.S. (Not Otherwise Specified)" or "Sulfonamide Derivative".

    • Verify the contractor is EPA-permitted (in the US) or certified under local environmental laws.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements.[1][Link]

  • PubChem. (2025).[10] Compound Summary: Benzenesulfonamide Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance.[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(1H-pyrazol-5-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Given the absence of a dedicated SDS, we must infer the potential hazards from related chemical structures. The compound's backbone consists of a pyrazole ring and a benzenesulfonamide group. Pyrazole derivatives are known to cause skin, eye, and respiratory irritation[1][2]. The sulfonamide group is a common motif in medicinal chemistry, and while often well-tolerated biologically, the synthesis and handling of sulfonamide-containing compounds require careful control, especially when dealing with fine powders or reactive intermediates[3].

GHS hazard classifications for a closely related analog, m-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL)benzenesulfonamide, indicate potential for skin irritation, serious eye irritation, and respiratory irritation[4]. Therefore, we will proceed with the assumption that 3-(1H-pyrazol-5-yl)benzenesulfonamide presents similar hazards.

Inferred Hazard Profile
Hazard ClassDescriptionRationale & Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed.Pyrazole and its derivatives are classified as harmful if swallowed (Category 4)[1][5].
Skin Irritation Causes skin irritation.This is a common hazard for both pyrazole and sulfonamide-type compounds[1][6][7].
Eye Irritation Causes serious eye irritation.Direct contact of chemical powders with eyes is a significant risk. This hazard is noted for many related chemicals[1][6][8].
Respiratory Irritation May cause respiratory irritation.Inhalation of fine dust from the solid compound can irritate the respiratory system. This is a key concern for powdered reagents[1][2][6].

The following workflow illustrates the continuous cycle of risk management that should be applied when handling this and any other chemical.

RiskManagementWorkflow A 1. Identify Hazards (Based on Structural Analogs) B 2. Assess Risks (Evaluate Exposure Potential) A->B Analyze C 3. Implement Controls (Engineering, Admin, PPE) B->C Mitigate D 4. Handle Compound (Follow SOPs) C->D Authorize E 5. Review & Refine (Monitor Effectiveness) D->E Observe E->A Iterate

Caption: A cyclical approach to laboratory risk management.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and most personal line of defense against chemical exposure. It must be chosen based on the risks identified above. All handling of 3-(1H-pyrazol-5-yl)benzenesulfonamide, particularly the solid form, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure[3][9].

PPE Quick-Reference Guide
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot required
Weighing Solid Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatRequired if outside a fume hood/enclosure (N95)
Preparing Solutions Chemical splash goggles & face shieldChemical-resistant gloves (e.g., Nitrile)Chemical-resistant laboratory coat or gownNot required if in a fume hood
Spill Cleanup Chemical splash goggles & face shieldHeavy-duty chemical-resistant glovesChemical-resistant gown or coverallsRequired (Fit-tested N95 or higher)[10]
Detailed PPE Specifications
  • Eye and Face Protection :

    • Minimum Requirement : Chemical splash-resistant safety goggles that conform to OSHA 29 CFR 1910.133 or EU EN166 standards are mandatory whenever the compound is handled[1][9]. Standard safety glasses are insufficient as they do not protect against dust and splashes.

    • Enhanced Protection : When handling larger quantities or during procedures with a high risk of splashing (e.g., preparing concentrated solutions, cleaning up spills), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face[10].

  • Skin and Body Protection :

    • Gloves : Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or defects before use. For prolonged work, consider double-gloving. Crucially, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly after handling the compound[5].

    • Laboratory Coat/Gown : A long-sleeved laboratory coat is required to protect street clothes and skin. For tasks involving significant quantities or a high splash risk, a chemical-resistant gown provides a higher level of protection[9]. Contaminated clothing must be removed immediately and decontaminated before reuse[2].

  • Respiratory Protection :

    • Primary Control : Engineering controls, such as a chemical fume hood, are the primary method for preventing respiratory exposure[9]. All weighing and handling of the solid powder should occur within such a ventilated space.

    • Secondary Control : In the rare event that handling the powder outside of a fume hood is unavoidable, or during a large spill cleanup, a NIOSH-certified N95 (or higher) respirator is required[10]. A respiratory protection program, including fit-testing, must be in place as per OSHA's 29 CFR 1910.134 standard[9]. Surgical masks offer no protection against chemical dusts and must not be used for this purpose[11].

Operational and Disposal Plan

Proper PPE use is intrinsically linked to safe operational and disposal procedures.

Step-by-Step Handling Procedure (Weighing Solid)
  • Preparation : Don all required PPE (goggles, gloves, lab coat) before entering the designated handling area.

  • Work Area : Perform all manipulations within a chemical fume hood or ventilated balance enclosure. Ensure the work surface is clean and uncluttered.

  • Weighing : Use a weigh boat or appropriate container. Avoid generating dust by handling the container gently and keeping it covered as much as possible. Do not take more material than is needed for the procedure[12].

  • Transfer : If transferring the solid to a flask, use a powder funnel to minimize the risk of spills.

  • Post-Handling : Tightly cap the source container and store it properly. Decontaminate the balance and surrounding surfaces.

  • Disposal : Dispose of the weigh boat and any contaminated consumables (e.g., pipette tips, gloves) in a dedicated, sealed hazardous waste container[13].

Emergency Procedures
  • Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists[5][8].

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15-20 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][12].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[9].

  • Spill : Evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before attempting cleanup. Cover the spill with a non-combustible absorbent material. Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal[9][14].

Waste Disposal Plan

All materials contaminated with 3-(1H-pyrazol-5-yl)benzenesulfonamide must be treated as hazardous chemical waste.

  • Segregation : Do not mix this waste with other waste streams. Use a dedicated, clearly labeled, and sealed hazardous waste container[13]. A high-density polyethylene (HDPE) container is generally suitable.

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "3-(1H-pyrazol-5-yl)benzenesulfonamide," and appropriate hazard warnings[15].

  • Storage : Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials like strong oxidizing agents[7][13].

  • Final Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in regular trash[12][13].

By adhering to these integrated safety protocols, you can confidently handle 3-(1H-pyrazol-5-yl)benzenesulfonamide, ensuring both the integrity of your research and the safety of your laboratory environment.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]

  • 3E Company. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. Retrieved from [Link]

  • Agilent Technologies. (2023). Sulfa Drug LC - MS Checkout Mix Safety Data Sheet. Retrieved from [Link]

  • BASF. (2025). Safety data sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)- - Substance Details. Retrieved from [Link]

  • Scott, J., & Polovich, M. (2019). Safe handling of hazardous drugs. PMC. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • University of California. (2024). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. Retrieved from [Link]

  • PubMed. (2025). Remediation of sulfonamide antibiotic-containing wastewater by constructed wetlands: Importance and action mechanism of plants. Retrieved from [Link]

  • PMC. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. Retrieved from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • PubMed. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Retrieved from [Link]

  • PubChem. (n.d.). M-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL)benzenesulfonamide. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.